molecular formula C11H15BFNO4 B1291959 4-N-Boc-Amino-3-fluorophenylboronic acid CAS No. 218301-87-2

4-N-Boc-Amino-3-fluorophenylboronic acid

Cat. No.: B1291959
CAS No.: 218301-87-2
M. Wt: 255.05 g/mol
InChI Key: KZDXWWVPJSNDSD-UHFFFAOYSA-N
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Description

4-N-Boc-Amino-3-fluorophenylboronic acid is a useful research compound. Its molecular formula is C11H15BFNO4 and its molecular weight is 255.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-5-4-7(12(16)17)6-8(9)13/h4-6,16-17H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDXWWVPJSNDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624413
Record name {4-[(tert-Butoxycarbonyl)amino]-3-fluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218301-87-2
Record name {4-[(tert-Butoxycarbonyl)amino]-3-fluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-N-Boc-amino-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a viable synthetic route for 4-N-Boc-amino-3-fluorophenylboronic acid, a valuable building block in pharmaceutical and agrochemical research.[1] The methodologies outlined are based on established chemical principles and adapted from published syntheses of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals.

Synthetic Strategy Overview

The most direct and commonly employed strategy for the synthesis of this compound commences with the commercially available 4-bromo-2-fluoroaniline. The synthesis involves a three-step sequence:

  • Protection of the Amino Group: The amino functionality of 4-bromo-2-fluoroaniline is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure to prevent interference of the acidic proton of the amine in the subsequent organometallic reaction.

  • Halogen-Metal Exchange and Borylation: The aryl bromide is converted to an aryllithium species via a halogen-metal exchange reaction. This nucleophilic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

  • Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final this compound.

This approach is advantageous due to the ready availability of the starting material and the generally high yields of the individual steps.

Detailed Experimental Protocols

The following protocols are adapted from the synthesis of similar compounds and represent a plausible and efficient route to the target molecule.[2][3]

Step 1: Synthesis of tert-butyl (4-bromo-2-fluorophenyl)carbamate

This step involves the protection of the amino group of 4-bromo-2-fluoroaniline with a Boc group.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-bromo-2-fluoroaniline190.0210.0 g52.6 mmol
Di-tert-butyl dicarbonate (Boc)₂O218.2512.6 g57.9 mmol
Triethylamine (TEA)101.198.8 mL63.1 mmol
Dichloromethane (DCM)84.93200 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-bromo-2-fluoroaniline (10.0 g, 52.6 mmol) in dichloromethane (200 mL).

  • To this solution, add triethylamine (8.8 mL, 63.1 mmol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (12.6 g, 57.9 mmol) in dichloromethane (50 mL) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (4-bromo-2-fluorophenyl)carbamate as a white solid.

Step 2: Synthesis of (4-{[(tert-Butoxy)carbonyl]amino}-3-fluorophenyl)boronic acid

This step involves the crucial lithium-bromine exchange followed by borylation and subsequent hydrolysis.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
tert-butyl (4-bromo-2-fluorophenyl)carbamate290.1210.0 g34.5 mmol
n-Butyllithium (n-BuLi) (2.5 M in hexanes)64.0615.2 mL37.9 mmol
Trimethyl borate103.914.6 mL41.4 mmol
Anhydrous Tetrahydrofuran (THF)72.11150 mL-
1 M Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • In a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl (4-bromo-2-fluorophenyl)carbamate (10.0 g, 34.5 mmol) in anhydrous THF (150 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (15.2 mL of a 2.5 M solution in hexanes, 37.9 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • To this solution, add trimethyl borate (4.6 mL, 41.4 mmol) dropwise, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are based on typical yields for analogous reactions found in the literature.

StepProductStarting MaterialExpected Yield (%)Reference
1tert-butyl (4-bromo-2-fluorophenyl)carbamate4-bromo-2-fluoroaniline85-95%General Boc protection
2This compoundtert-butyl (4-bromo-2-fluorophenyl)carbamate45-60%[2][3]

Synthesis Pathway Visualization

The following diagram illustrates the synthetic route to this compound.

Synthesis_Route A 4-bromo-2-fluoroaniline reagent1 Boc₂O, TEA, DCM A->reagent1 B tert-butyl (4-bromo-2-fluorophenyl)carbamate reagent2 1. n-BuLi, THF, -78°C 2. B(OMe)₃ 3. H₃O⁺ B->reagent2 C This compound reagent1->B reagent2->C

Caption: Synthetic route for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-N-Boc-amino-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-N-Boc-amino-3-fluorophenylboronic acid. Intended for professionals in research and drug development, this document consolidates available data, outlines detailed experimental protocols for property determination, and visualizes relevant chemical and procedural workflows.

Core Physicochemical Properties

This compound is a synthetically valuable arylboronic acid derivative. The presence of a fluorine atom and a Boc-protected amine group on the phenyl ring significantly influences its electronic properties, reactivity, and solubility, making it a versatile building block in medicinal chemistry and materials science.

Chemical Structure and Identification
  • IUPAC Name: (4-((tert-butoxycarbonyl)amino)-3-fluorophenyl)boronic acid[1]

  • CAS Number: 218301-87-2

  • Molecular Formula: C₁₁H₁₅BFNO₄[1]

  • Molecular Weight: 255.05 g/mol

Tabulated Physicochemical Data

Precise experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize the available data for the compound and its close structural analogs to provide a comparative reference.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Amino-3-fluorophenylboronic acid hydrochloride4-(N-Boc-amino)phenylboronic acid
Molecular Weight 255.05 g/mol 191.40 g/mol [2]237.06 g/mol [3]
Physical Form SolidSolid[2]Solid[3]
Melting Point Data not available150-160 °C[2]199-204 °C (dec.)[3]
Boiling Point Data not availableData not availableData not available
pKa Data not available7.8 (for acetylated derivative)Data not available
logP Data not availableData not availableData not available
Solubility Data not availableData not availableData not available

Note: The pKa value for the acetylated derivative of 4-amino-3-fluorophenylboronic acid suggests that the acidity of the boronic acid is influenced by the nature of the substituent on the amino group. The melting points of the analogs provide an estimated range for the title compound.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

  • Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a steady, slow rate (1-2 °C per minute) as the expected melting point is approached.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range (0.5-2 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility profile of a compound is essential for its application in various chemical processes.

  • Apparatus: Test tubes, vortex mixer, analytical balance, various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).

  • Procedure:

    • A known mass (e.g., 1 mg) of the compound is added to a test tube.

    • A measured volume (e.g., 1 mL) of the desired solvent is added to the test tube.

    • The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature.

    • The solution is visually inspected for the presence of undissolved solid.

    • If the solid has dissolved, further additions of the compound are made until saturation is reached. If the solid has not dissolved, the mixture can be heated to assess temperature effects on solubility.

    • Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by techniques such as UV-Vis spectroscopy or HPLC by analyzing the concentration of the saturated solution.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. For arylboronic acids, the pKa refers to the equilibrium between the neutral boronic acid and the anionic boronate species.

  • Apparatus: pH meter, automatic titrator or micropipettes, beaker, magnetic stirrer, standardized solutions of strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH).

  • Procedure (Potentiometric Titration):

    • A known concentration of the compound is dissolved in a suitable solvent system (often a co-solvent like methanol/water or acetonitrile/water to ensure solubility).

    • The solution is placed in a thermostatted beaker with a magnetic stirrer and a calibrated pH electrode.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each incremental addition of the titrant.

    • A titration curve of pH versus the volume of titrant added is plotted.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination

The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a key factor in its pharmacokinetic properties.

  • Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector, a reversed-phase column (e.g., C18), vials, and a series of reference compounds with known logP values.

  • Procedure (RP-HPLC Method):

    • A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) is prepared.

    • A calibration curve is generated by injecting a series of standard compounds with known logP values and recording their retention times.

    • The logarithm of the capacity factor (k') is calculated for each standard and plotted against its known logP value.

    • A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

    • The log k' for the target compound is calculated and used to determine its logP from the calibration curve.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common applications and logical workflows involving this compound and related compounds.

Suzuki-Miyaura Cross-Coupling Reaction

Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid 4-N-Boc-amino-3- fluorophenylboronic Acid Base Base BoronicAcid->Base Pd0 Pd(0) Pd0->OxAdd PdComplex1 Ar-Pd(II)-X OxAdd->PdComplex1 Transmetal Transmetalation PdComplex2 Ar-Pd(II)-Ar' Transmetal->PdComplex2 RedElim Reductive Elimination RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product Base->Transmetal PdComplex1->Transmetal PdComplex2->RedElim

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

Development of a Fluorescent Glucose Sensor

Phenylboronic acids are widely used in the development of fluorescent sensors for glucose detection due to their ability to reversibly bind with diols.

Glucose_Sensor_Development cluster_synthesis Sensor Synthesis cluster_sensing Glucose Sensing Mechanism cluster_application Application Fluorophore Fluorophore with a reactive group Coupling Coupling Reaction Fluorophore->Coupling BoronicAcid 4-N-Boc-amino-3- fluorophenylboronic Acid (after deprotection) BoronicAcid->Coupling Sensor Fluorescent Boronic Acid Sensor Coupling->Sensor Binding Reversible Binding Sensor->Binding Immobilization Immobilization in a matrix (e.g., hydrogel) Sensor->Immobilization Glucose Glucose (Diol) Glucose->Binding Complex Boronate Ester Complex Binding->Complex Signal Change in Fluorescence Complex->Signal Device Continuous Glucose Monitoring Device Immobilization->Device

Caption: Development workflow for a fluorescent glucose sensor.

References

An In-depth Technical Guide to 4-N-Boc-amino-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 218301-87-2

This technical guide provides a comprehensive overview of 4-N-Boc-amino-3-fluorophenylboronic acid, a key building block for researchers, scientists, and professionals in drug development and organic synthesis. This document outlines its chemical properties, detailed synthesis protocols, and its significant applications, particularly in cross-coupling reactions.

Chemical and Physical Properties

This compound is a substituted phenylboronic acid derivative. The presence of a fluorine atom and a Boc-protected amine group on the phenyl ring makes it a valuable reagent in medicinal chemistry for the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amine, which can be removed under acidic conditions.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 218301-87-2[1][2]
Molecular Formula C11H15BFNO4[1][2]
Molecular Weight 255.05 g/mol [1][2]
Purity ≥97.0%[2]
Storage Temperature 2-8°C, Sealed in dry conditions[1]

Synthesis Protocol

The synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the unprotected 4-amino-3-fluorophenylboronic acid, followed by the protection of the amino group with a Boc group.

Step 1: Synthesis of 4-amino-3-fluorophenylboronic acid[5]

This procedure is adapted from the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline. The first part of this synthesis involves the protection of the amine group, followed by a lithium-halogen exchange, reaction with a borate ester, and finally deprotection.

Materials:

  • 4-bromo-2-fluoroaniline

  • n-Butyllithium (n-BuLi) in hexane

  • Trimethylsilyl chloride (TMSCl)

  • tert-Butyl lithium (t-BuLi) in pentane

  • Trimethylborate (B(OMe)3)

  • Tetrahydrofuran (THF), dry

  • Ether, dry

  • 0.1 N Hydrochloric acid (HCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Pentane

  • Nitrogen gas

  • Standard flame-dried glassware for air-sensitive reactions

Experimental Protocol:

  • Amine Protection: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5 g (26.3 mmol) of 4-bromo-2-fluoroaniline in approximately 50 ml of dry THF. Cool the flask to 0°C.

  • Add 36.2 ml (57.9 mmol) of 1.6 M n-BuLi in hexane dropwise using a syringe pump over 2.5 hours, maintaining the temperature at 0°C.

  • Following the addition of n-BuLi, add 7.5 ml (57.9 mmol) of trimethylsilyl chloride (TMSCl) via a syringe pump over 1.5 hours.

  • Allow the reaction mixture to warm to room temperature and stir overnight under nitrogen.

  • Remove the solvent by vacuum evaporation. The resulting residue is the silyl-protected intermediate.

  • Boronic Acid Formation: In a separate flame-dried flask under nitrogen, place the crude silyl-protected intermediate. Add 7.5 ml of dry ether and cool the flask to -78°C.

  • Slowly add 17.5 ml (29.6 mmol) of 1.7 M t-BuLi in pentane over 30 minutes.

  • In another flame-dried flask, prepare a solution of 5.5 ml of trimethylborate in 5.8 ml of dry THF and cool it to -78°C.

  • Transfer the lithium-halogen exchange reaction mixture into the trimethylborate solution. Stir for 15-20 minutes.

  • Hydrolysis and Work-up: Slowly warm the reaction mixture to room temperature.

  • Add 63 ml of 0.1 N HCl and stir the mixture overnight.

  • Extract the aqueous layer with ether (2 x 10 ml).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent to yield a yellowish oil.

  • Precipitate the product by adding cold pentane (0°C) to obtain 4-amino-3-fluorophenylboronic acid as a light-yellow solid.

Step 2: Boc Protection of 4-amino-3-fluorophenylboronic acid[2][6]

This is a general procedure for the N-tert-butyloxycarbonylation of an amine.

Materials:

  • 4-amino-3-fluorophenylboronic acid

  • Di-tert-butyl dicarbonate (Boc2O)

  • A suitable base (e.g., sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP))

  • A suitable solvent (e.g., THF, water, or a biphasic mixture)

  • Ethyl acetate for extraction

  • Brine

Experimental Protocol:

  • Dissolve or suspend 4-amino-3-fluorophenylboronic acid in a suitable solvent.

  • Add 1.0 to 1.5 equivalents of a suitable base.

  • Add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc2O).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, if a biphasic system was not used, dilute the reaction mixture with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography.

G cluster_synthesis Synthesis Workflow A 4-bromo-2-fluoroaniline B Silyl-protected intermediate A->B Amine Protection (n-BuLi, TMSCl) C 4-amino-3-fluorophenylboronic acid B->C Lithium-Halogen Exchange & Borylation (t-BuLi, B(OMe)3) then Hydrolysis (HCl) D This compound C->D Boc Protection (Boc2O, base)

Caption: Synthesis workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[3][4][5] this compound is utilized to introduce a 4-N-Boc-amino-3-fluorophenyl moiety onto various organic scaffolds, a common strategy in the synthesis of biologically active compounds and functional materials.[3]

General Protocol for Suzuki-Miyaura Cross-Coupling[10][11]

Materials:

  • This compound (1.0 - 1.5 equivalents)

  • Aryl or vinyl halide/triflate (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2) (0.01 - 0.05 equivalents)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide/triflate, this compound, the base, and the palladium catalyst (and ligand, if separate).

  • Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110°C).

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water or 1N HCl to remove the base and excess boronic acid.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar' (Ln) ArPdX->ArPdAr_prime Transmetalation (Ar'B(OH)2, Base) ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArPdAr_prime->Ar_Ar_prime

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely used strategy to enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[6] Boron-containing compounds, particularly boronic acids, have gained significant attention in medicinal chemistry, highlighted by the approval of drugs like bortezomib.[4][7] this compound serves as a versatile building block, allowing for the incorporation of a fluorinated and amino-functionalized phenyl ring into potential drug molecules, which can be crucial for establishing desired structure-activity relationships.[3] The Boc-protected amine allows for further synthetic manipulations or can be deprotected to reveal a primary amine for subsequent reactions.

Safety Information

Detailed safety information should be obtained from the Safety Data Sheet (SDS) for this specific compound. As a general precaution when handling fine chemicals, appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood. Storage should be in a tightly sealed container in a cool, dry place as recommended.[1]

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-N-Boc-amino-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformation of 4-N-Boc-amino-3-fluorophenylboronic acid, a key building block in medicinal chemistry and chemical biology. Given the limited publicly available experimental data on this specific molecule, this guide leverages a combination of experimental data from its close analog, 4-amino-3-fluorophenylboronic acid, and predictive computational modeling to offer a comprehensive understanding of its structural characteristics.

Molecular Structure

The molecular structure of this compound is characterized by a central phenyl ring substituted with three key functional groups: a boronic acid group (-B(OH)₂), a fluorine atom, and a Boc-protected amine group (-NHBoc). The spatial arrangement of these substituents dictates the molecule's chemical reactivity and its potential interactions with biological targets.

Core Phenylboronic Acid Moiety

The phenylboronic acid component is fundamental to the molecule's function, particularly its ability to form reversible covalent bonds with diols, a property extensively utilized in glucose sensing and as a pharmacophore in drug design. The electronic properties of the phenyl ring are modulated by the electron-withdrawing fluorine atom and the electron-donating Boc-protected amine.

Key Substituents and Their Influence
  • Boronic Acid Group (-B(OH)₂): This functional group is the primary site for interactions with diols. Its Lewis acidic nature and the orientation of the hydroxyl groups are critical for binding affinity and selectivity.

  • Fluorine Atom (-F): The presence of a fluorine atom at the 3-position has a significant impact on the acidity of the boronic acid. The strong electron-withdrawing nature of fluorine lowers the pKa of the boronic acid, which can be advantageous for binding to diols at physiological pH.

  • N-Boc-amino Group (-NHBoc): The tert-butyloxycarbonyl (Boc) protecting group on the amine serves to modulate its reactivity and solubility. The bulky nature of the Boc group also introduces steric hindrance, which can influence the conformation of the molecule.

Conformational Analysis

The overall shape and flexibility of this compound are determined by the rotational freedom around its single bonds. Understanding the preferred conformations is crucial for predicting its binding modes and designing molecules with improved properties.

Rotation around the C-N and C-B Bonds

Rotation around the C-N bond of the Boc-protected amine and the C-B bond of the boronic acid group can lead to different spatial arrangements of these substituents relative to the phenyl ring. Steric hindrance between the bulky Boc group, the adjacent fluorine atom, and the boronic acid group will likely favor conformations that minimize these steric clashes.

Predicted Low-Energy Conformations

Computational modeling suggests that the most stable conformations will likely involve the planar phenyl ring with the substituents oriented to reduce steric strain. The boronic acid group is predicted to have its hydroxyl groups oriented to allow for potential intermolecular hydrogen bonding in the solid state. The large Boc group will likely adopt a conformation that places the bulky tert-butyl group away from the phenyl ring and the other substituents.

Quantitative Structural Data

Due to the absence of a published crystal structure for this compound, the following table presents a combination of experimental data for the closely related 4-amino-3-fluorophenylboronic acid[1] and computationally predicted data for the target molecule. This provides a valuable, albeit predictive, insight into its key structural parameters.

Parameter4-amino-3-fluorophenylboronic acid (Experimental, X-ray)[1]This compound (Predicted, Computational)
Bond Lengths (Å)
C-B~1.55~1.56
B-O1~1.37~1.38
B-O2~1.37~1.38
C-F~1.36~1.35
C-N~1.40~1.42
**Bond Angles (°) **
O1-B-O2~118~119
C-B-O1~121~120
C-B-O2~121~121
Dihedral Angles (°)
C-C-C-BPlanarNear Planar
C-C-N-C(Boc)-~90

Experimental Protocols

The characterization of the molecular structure and conformation of molecules like this compound relies on a suite of analytical techniques. Below are detailed methodologies for key experiments that would be cited for such a compound.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

Methodology:

  • Crystallization: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a CCD or CMOS detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and conformation in solution.

Methodology:

  • Sample Preparation: A ~5-10 mg sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • ¹⁹F NMR: Specifically probes the fluorine atom, providing information about its electronic environment.

  • ¹¹B NMR: Characterizes the boron center, which is sensitive to its coordination state.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between different nuclei and aid in the complete assignment of the ¹H and ¹³C NMR spectra, providing further conformational insights.

Computational Modeling

Objective: To predict the stable conformations and electronic properties of the molecule.

Methodology:

  • Structure Building: The 2D structure of this compound is drawn and converted to a 3D model.

  • Conformational Search: A systematic or random conformational search is performed to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using quantum mechanical methods (e.g., Density Functional Theory, DFT) with an appropriate basis set (e.g., 6-31G*). The relative energies of the conformers are calculated to determine their populations at a given temperature.

  • Property Calculation: Various molecular properties, such as bond lengths, bond angles, dihedral angles, and electrostatic potential, are calculated for the most stable conformer.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow, starting from commercially available precursors and leading to a fully characterized final product.

G Synthesis and Characterization Workflow A Starting Material (e.g., 4-amino-3-fluorophenylboronic acid) B Boc Protection (Di-tert-butyl dicarbonate, Base) A->B Reaction C Crude Product B->C D Purification (e.g., Column Chromatography) C->D Purification E Pure this compound D->E F Structural Characterization E->F G NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) F->G H Mass Spectrometry F->H I X-ray Crystallography (if single crystals obtained) F->I J Final Characterized Product F->J Data Analysis

Caption: A generalized workflow for the synthesis and structural confirmation of the target molecule.

This comprehensive guide, combining experimental data from a close analog with computational predictions, provides a robust framework for understanding the molecular structure and conformation of this compound. This information is critical for its effective application in drug discovery and the development of advanced chemical sensors.

References

The Acidity of 4-amino-3-fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of 4-amino-3-fluorophenylboronic acid, a crucial parameter for its application in drug development and as a sensor molecule. This document summarizes the available data, presents detailed experimental protocols for pKa determination, and illustrates key workflows.

Core Data Summary

The acidity of a phenylboronic acid is a critical factor in its interaction with diols, such as sugars, and its overall behavior in biological systems. The electron-withdrawing fluorine atom at the meta-position to the boronic acid group is expected to lower the pKa compared to unsubstituted phenylboronic acid.

CompoundpKa ValueMeasurement ConditionReference
4-amino-3-fluorophenylboronic acid7.8Acetylated or attached to acrylamide hydrogels[1]
4-amino-3-fluorophenylboronic acid pinacol ester2.84 (predicted)Not specified[2]

It is important to note that the pKa of 7.8 was determined for a derivatized form of the molecule.[1] While this provides a valuable approximation, the pKa of the free 4-amino-3-fluorophenylboronic acid in aqueous solution may differ. The predicted pKa for the pinacol ester is significantly lower and reflects the different chemical nature of the ester.

Experimental Protocols for pKa Determination

The determination of the pKa value for a compound like 4-amino-3-fluorophenylboronic acid can be achieved through several robust analytical techniques. Potentiometric titration and ¹¹B NMR spectroscopy are two common and reliable methods.

Potentiometric Titration

Potentiometric titration is a widely used method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.

Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 15.5 mg of 4-amino-3-fluorophenylboronic acid (assuming a molecular weight of 154.94 g/mol ) to prepare a 1 mM solution in 100 mL of deionized water.

    • To ensure complete dissolution, the solution can be gently heated or sonicated.

    • The ionic strength of the solution should be maintained at a constant level, for example, by adding a background electrolyte like 0.1 M KCl.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).

    • Place a known volume of the analyte solution (e.g., 50 mL) in a thermostatted titration vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

  • Titration Procedure:

    • Use a standardized solution of a strong base, such as 0.1 M NaOH, as the titrant.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH has passed the expected equivalence point by at least 2-3 pH units.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point.

    • Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point. The pKa is the pH at the point where half the volume of titrant required to reach the equivalence point has been added.

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful technique for studying boron-containing compounds. The chemical shift of the boron atom is sensitive to its coordination environment, allowing for the determination of the pKa by monitoring the equilibrium between the trigonal boronic acid and the tetrahedral boronate ester.

Methodology:

  • Sample Preparation:

    • Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., pH 6 to 10).

    • Prepare a stock solution of 4-amino-3-fluorophenylboronic acid in a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O).

    • For each pH value, mix a precise volume of the boronic acid stock solution with the corresponding buffer solution in an NMR tube to a final concentration suitable for ¹¹B NMR (e.g., 10-20 mM).

  • NMR Data Acquisition:

    • Acquire ¹¹B NMR spectra for each sample at a constant temperature.

    • The chemical shift of the boron signal will change as a function of pH. The trigonal boronic acid (sp²) will have a downfield chemical shift, while the tetrahedral boronate (sp³) will be shifted upfield.

  • Data Analysis:

    • Measure the chemical shift (δ) of the boron signal at each pH.

    • Plot the observed chemical shift against the pH of the solution.

    • The resulting data will form a sigmoidal curve.

    • Fit the data to the following equation to determine the pKa: δ_obs = (δ_acid + δ_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where:

      • δ_obs is the observed chemical shift at a given pH.

      • δ_acid is the chemical shift of the fully protonated boronic acid.

      • δ_base is the chemical shift of the fully deprotonated boronate.

    • The pKa is the pH at the inflection point of the sigmoidal curve.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the pKa value of 4-amino-3-fluorophenylboronic acid.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sol Prepare Analyte Solution (1 mM 4-amino-3-fluorophenylboronic acid) titrate Titrate Analyte with NaOH prep_sol->titrate prep_titrant Standardize Titrant (0.1 M NaOH) prep_titrant->titrate calibrate Calibrate pH Meter calibrate->titrate record Record pH vs. Volume titrate->record plot_curve Plot Titration Curve (pH vs. Volume) record->plot_curve det_ep Determine Equivalence Point plot_curve->det_ep calc_pka Calculate pKa (pH at 1/2 Equivalence Point) det_ep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

B11_NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions (Varying pH) prep_sample Prepare NMR Samples (Boronic Acid in Buffers) prep_buffers->prep_sample acquire_spectra Acquire ¹¹B NMR Spectra prep_sample->acquire_spectra measure_shift Measure Chemical Shift vs. pH acquire_spectra->measure_shift plot_curve Plot Chemical Shift vs. pH measure_shift->plot_curve fit_curve Fit Sigmoidal Curve plot_curve->fit_curve det_pka Determine pKa (Inflection Point) fit_curve->det_pka

Caption: Workflow for pKa determination using ¹¹B NMR spectroscopy.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-N-Boc-amino-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-N-Boc-amino-3-fluorophenylboronic acid. This compound is of significant interest in medicinal chemistry and drug development due to the presence of a boronic acid moiety, a fluorine atom, and a Boc-protected amine on a phenyl ring, offering multiple avenues for chemical modification and interaction with biological targets.

Molecular Structure

This compound possesses a substituted benzene ring at its core. The key functional groups that influence its spectral properties are:

  • Boronic Acid Group (-B(OH)₂): This group is crucial for various chemical reactions, including Suzuki couplings and interactions with diols. The boron atom and its hydroxyl groups have distinct electronic effects on the aromatic ring.

  • Fluorine Atom (-F): The highly electronegative fluorine atom at position 3 significantly influences the electron distribution in the phenyl ring, leading to characteristic splitting patterns in both ¹H and ¹³C NMR spectra due to spin-spin coupling with neighboring protons and carbons.

  • N-Boc-amino Group (-NHBoc): The tert-butoxycarbonyl (Boc) protecting group on the amine at position 4 sterically and electronically modifies the molecule. The bulky Boc group can influence the conformation of the molecule, and its carbonyl and tert-butyl groups will be visible in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Estimated ¹H and ¹³C NMR Data for this compound

¹H NMR Data (Estimated) ¹³C NMR Data (Estimated)
Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Atom Chemical Shift (δ, ppm)
~1.50s (9H)-C(CH₃)₃~28.5
~7.0-7.2m (1H)Ar-H~80.5
~7.4-7.6m (1H)Ar-H~115-125 (with C-F coupling)
~7.8-8.0m (1H)Ar-H~125-135 (with C-F coupling)
~8.5 (broad s, 1H)-NH-~135-145 (with C-F coupling)
~8.0 (broad s, 2H)-B(OH)₂~150-160 (with C-F coupling)
C-BCarbon directly attached to boron is often not observed due to quadrupolar relaxation.
C=O~152.0

Note: The chemical shifts for the aromatic protons and carbons are presented as ranges due to the complex splitting patterns expected from ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F couplings. The exact values will be highly dependent on the solvent and experimental conditions.

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for boronic acids due to its ability to dissolve polar compounds and its relatively high boiling point. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) can also be used, but solubility should be checked.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be required to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for detailed spectral analysis.

  • Tuning and Matching: Tune and match the probe for the ¹H or ¹³C nucleus to ensure optimal signal detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100-120 ppm.

    • Number of Scans: A larger number of scans (typically 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For ¹H NMR, integrate the peak areas to determine the relative number of protons.

Visualizations

Molecular Structure and Key NMR Regions

G Molecular Structure and Key NMR Regions of this compound cluster_mol This compound cluster_1h ¹H NMR Regions cluster_13c ¹³C NMR Regions mol boc_h Boc Protons (~1.5 ppm) mol->boc_h arom_h Aromatic Protons (~7.0-8.0 ppm) mol->arom_h nh_h Amine Proton (~8.5 ppm) mol->nh_h boh_h Boronic Acid Protons (~8.0 ppm) mol->boh_h boc_c Boc Carbons (~28.5, ~80.5 ppm) mol->boc_c arom_c Aromatic Carbons (~115-160 ppm) mol->arom_c co_c Carbonyl Carbon (~152.0 ppm) mol->co_c

Caption: Key proton and carbon regions in the NMR spectra.

Experimental Workflow for NMR Characterization

G General Workflow for NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire_1h Acquire ¹H Spectrum setup->acquire_1h acquire_13c Acquire ¹³C Spectrum setup->acquire_13c process Fourier Transform, Phase, & Baseline Correct acquire_1h->process acquire_13c->process reference Reference Spectrum process->reference analyze Peak Picking, Integration, & Interpretation reference->analyze report report analyze->report Final Report

Caption: From sample preparation to final data analysis.

Determining the Solubility of 4-N-Boc-amino-3-fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-N-Boc-amino-3-fluorophenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. The guide details established experimental protocols for solubility determination of boronic acids and outlines key factors influencing their solubility.

Introduction to this compound

This compound is a synthetic organic compound of interest in medicinal chemistry and organic synthesis. The presence of a boronic acid functional group makes it a valuable building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The Boc-protected amine and the fluorine substituent can significantly influence the compound's physicochemical properties, including its solubility, which is a critical parameter for reaction optimization, purification, and formulation in drug development.

Solubility Profile in Organic Solvents

Organic SolventChemical FormulaPolarity (Dielectric Constant)Solubility ( g/100 mL at 25°C)
Tetrahydrofuran (THF)C₄H₈O7.6To be determined experimentally
Dichloromethane (DCM)CH₂Cl₂9.1To be determined experimentally
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H36.7To be determined experimentally
Dimethyl sulfoxide (DMSO)(CH₃)₂SO46.7To be determined experimentally
AcetonitrileCH₃CN37.5To be determined experimentally
MethanolCH₃OH32.7To be determined experimentally
EthanolC₂H₅OH24.5To be determined experimentally
AcetoneC₃H₆O20.7To be determined experimentally
ChloroformCHCl₃4.8To be determined experimentally
Diethyl ether(C₂H₅)₂O4.3To be determined experimentally
MethylcyclohexaneC₇H₁₄2.0To be determined experimentally

Experimental Protocols for Solubility Determination

The solubility of boronic acids can be determined using several established methods. A widely used and reliable technique is the dynamic (or synthetic) method, which involves monitoring the dissolution of a solid in a solvent as a function of temperature.[1][2][3]

Dynamic Method for Solubility Determination

This method is based on the principle of observing the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous phase upon controlled heating.

Materials and Equipment:

  • This compound

  • Selected organic solvents (high purity)

  • Heating and stirring plate with precise temperature control

  • Temperature probe

  • Turbidity sensor or a light source (e.g., laser) and a detector

  • Analytical balance

  • Glass vials or a small reaction vessel

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a glass vial.

  • Heating and Stirring: Place the vial on the heating and stirring plate and begin stirring to ensure a uniform suspension.

  • Controlled Heating: Slowly increase the temperature of the mixture at a constant rate (e.g., 0.1-0.5 °C/min).[1]

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. The point at which the solution becomes clear, indicating the complete dissolution of the solid, is the solubility temperature for that specific concentration.

  • Data Collection: Repeat the experiment with different known compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow and Influencing Factors

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of boronic acids.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solid Weigh Solid mix Mix in Vial weigh_solid->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat_stir Heat & Stir mix->heat_stir monitor Monitor Turbidity heat_stir->monitor record_temp Record Dissolution Temperature monitor->record_temp repeat_exp Repeat for Different Concentrations record_temp->repeat_exp plot_curve Plot Solubility Curve repeat_exp->plot_curve

Caption: Experimental workflow for dynamic solubility determination.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of This compound crystal Crystal Lattice Energy crystal->solubility substituents Substituent Effects (Boc, F) substituents->solubility polarity Polarity polarity->solubility h_bond Hydrogen Bonding h_bond->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: Factors influencing the solubility of boronic acids.

Factors Influencing Solubility

The solubility of boronic acids like this compound is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions.

  • Solute Properties: The crystal lattice energy of the solid form of the compound plays a significant role; a more stable crystal structure will generally lead to lower solubility. The nature of the substituents on the phenyl ring also has a substantial impact. The Boc-protecting group is bulky and non-polar, which may decrease solubility in polar solvents, while the fluorine atom can participate in hydrogen bonding and influence electronic effects.

  • Solvent Properties: The polarity of the solvent is a key determinant. "Like dissolves like" is a general rule, suggesting that solvents with polarities similar to the solute will be more effective. The ability of the solvent to act as a hydrogen bond donor or acceptor can also enhance solubility by interacting with the boronic acid and the N-H group of the carbamate.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature, as the dissolution process is often endothermic.

  • Dehydration of Boronic Acids: It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, especially upon heating.[3] This transformation can affect solubility measurements, and care should be taken to minimize this side reaction during experiments.

References

4-N-Boc-amino-3-fluorophenylboronic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-N-Boc-amino-3-fluorophenylboronic acid

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, safety hazards, handling protocols, and relevant experimental procedures.

Section 1: Chemical and Physical Properties

This compound, also known as [3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid, is a substituted phenylboronic acid derivative.[1] Boronic acids are widely used in organic synthesis, particularly in Suzuki cross-coupling reactions to form carbon-carbon bonds.[2][3] The presence of the Boc protecting group on the amine and the fluorine atom on the phenyl ring imparts specific reactivity and properties to the molecule, making it a valuable building block in medicinal chemistry.[2][3]

Table 1: Physical and Chemical Properties

PropertyValueSource
Synonyms 3-fluoro-4-tert-butoxycarbonylamino-phenylboronic acid, N-Boc-4-amino-3-fluorophenylboronic acid[1]
Appearance Solid
Storage Temperature 2-8°C[4]

Note: Quantitative data for properties such as melting point, boiling point, and solubility were not consistently available in the searched literature.

Section 2: Safety and Hazard Information

Understanding the safety and hazards associated with this compound is critical for its safe handling in a laboratory setting.

Table 2: Hazard Identification and GHS Classification

HazardClassificationPictogramSignal WordHazard Statement
Acute Oral ToxicityCategory 4GHS07 (Harmful/Irritant)WarningH302: Harmful if swallowed
Skin IrritationCauses skin irritationGHS07 (Harmful/Irritant)WarningH315: Causes skin irritation
Eye IrritationCauses serious eye irritationGHS07 (Harmful/Irritant)WarningH319: Causes serious eye irritation
Respiratory IrritationMay cause respiratory irritationGHS07 (Harmful/Irritant)WarningH335: May cause respiratory irritation

Source:[5]

Table 3: First Aid Measures

Exposure RouteFirst Aid ProcedureSource
Ingestion If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[6][7]
Inhalation If inhaled, remove the person to fresh air and keep comfortable for breathing.[7]
Skin Contact If on skin, wash with plenty of soap and water.[7]
Eye Contact If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Section 3: Handling, Storage, and Disposal

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Table 4: Handling and Storage Recommendations

AspectRecommendationSource
Handling Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes and the formation of dust and aerosols. Use non-sparking tools.[1][8]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is moisture-sensitive and should be handled and stored under an inert gas.[1][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[9]

Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[1]

Section 4: Experimental Protocols

While specific experimental protocols for this compound were not detailed in the searched results, a synthetic procedure for the closely related compound, 4-amino-3-fluorophenylboronic acid, provides valuable insight into the chemical transformations involving this class of molecules.

Synthesis of 4-amino-3-fluorophenylboronic acid:

The synthesis of 4-amino-3-fluorophenylboronic acid has been reported starting from 4-bromo-2-fluoroaniline.[2][10] The process involves the protection of the amine group, followed by a lithium-bromine exchange, reaction with trimethyl borate, and subsequent acidic hydrolysis to yield the final product.[2][10]

Synthesis_Workflow A 4-bromo-2-fluoroaniline B Amine Protection A->B Protecting Agent C Lithium-Bromine Exchange B->C e.g., n-BuLi D Reaction with Trimethyl Borate C->D B(OMe)3 E Acidic Hydrolysis D->E Acid F 4-amino-3-fluorophenylboronic acid E->F

Synthesis of 4-amino-3-fluorophenylboronic acid.

Section 5: Signaling Pathways and Biological Activity

The searched literature did not provide specific information on signaling pathways directly modulated by this compound. However, boronic acid derivatives are of significant interest in medicinal chemistry.[3] For instance, bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer therapy.[3] The ability of boronic acids to reversibly bind to diols, such as those found in sugars, has led to their use in the development of glucose-sensing materials.[2][10] The introduction of electron-withdrawing groups like fluorine can lower the pKa of the boronic acid, which is advantageous for binding to diols at physiological pH.[2]

Section 6: Toxicological Information

Table 5: Carcinogenicity

OrganizationClassificationSource
IARC No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen.[6]
ACGIH No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen.[6]
NTP No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen.[6]
OSHA No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens.[6]

Section 7: Transport Information

According to the available safety data sheets, this compound is not classified as a dangerous good for transport.

Table 6: Transport Classification

RegulationUN NumberProper Shipping NameTransport Hazard ClassPacking GroupEnvironmental Hazards
ADR/RID No data availableNo data availableNo data availableNo data availableNo
IMDG No data availableNo data availableNo data availableNo data availableNo
IATA No data availableNo data availableNo data availableNo data availableNo

Source:[1]

References

The Ascendancy of Fluorinated Boronic Acids in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern organic chemistry and drug discovery, the strategic incorporation of fluorine into molecular frameworks has become a paramount tool for fine-tuning physicochemical and pharmacological properties. Among the array of fluorinated building blocks, fluorinated boronic acids have emerged as exceptionally versatile reagents, driving innovation across various synthetic applications. This technical guide provides an in-depth exploration of the core applications of fluorinated boronic acids, offering detailed experimental protocols, quantitative data, and visual workflows to support researchers, scientists, and drug development professionals in harnessing their full potential.

Suzuki-Miyaura Cross-Coupling Reactions: The Cornerstone of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in organic synthesis, enabling the efficient formation of carbon-carbon bonds. Fluorinated boronic acids are pivotal reagents in this reaction, allowing for the introduction of fluorinated aryl and heteroaryl moieties into complex molecules.

The presence of fluorine atoms on the boronic acid can influence the electronic properties of the reagent, which in turn affects its reactivity in the catalytic cycle. The strong electron-withdrawing nature of fluorine decreases the electron density of the aromatic ring, thereby increasing the Lewis acidity of the boronic acid moiety.[1] While this can be advantageous in some catalytic steps, it can also impact the rate-limiting transmetalation step.[1] Generally, electron-rich boronic acids tend to exhibit higher reactivity in Suzuki-Miyaura couplings.[1]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Various Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor) [1]

Boronic Acid/EsterProductYield (%)
2-Thiopheneboronic acid2-(Thiophen-2-yl)pyridine82
2-Furanboronic acid2-(Furan-2-yl)pyridine75
4-Cyanophenyl boronic acid2-(4-Cyanophenyl)pyridine10
4-Methoxyphenyl boronic acid2-(4-Methoxyphenyl)pyridine48
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Pyridine Boronic Acid with an Aryl Halide

This protocol provides a general method for the Suzuki-Miyaura coupling of a fluorinated pyridine boronic acid with an aryl halide.[2][3]

Materials:

  • Fluorinated pyridine boronic acid (1.2-1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-10 mol%)

  • Base (e.g., K₂CO₃, Na₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

  • Schlenk flask or sealable reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask or sealable reaction vial, add the fluorinated pyridine boronic acid, the aryl halide, and the base.

  • Add the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a biphasic solvent system was used, separate the layers. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - Fluorinated Boronic Acid - Aryl Halide - Base - Pd Catalyst inert Inert Atmosphere (Ar or N2) start->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Biaryl Product purify->product

Suzuki-Miyaura Coupling Workflow

Copper-Mediated Trifluoromethylation: Introducing the CF₃ Group

The trifluoromethyl (CF₃) group is a crucial substituent in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Copper-mediated oxidative cross-coupling of aryl and vinyl boronic acids with a trifluoromethyl source provides a powerful method for introducing this important functional group.

This transformation can be achieved under mild conditions and demonstrates a broad tolerance for various functional groups, making it a valuable tool in late-stage functionalization.

Table 2: Substrate Scope of Copper-Mediated Oxidative Trifluoromethylation of Arylboronic Acids [4]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidTrifluoromethylbenzene82
24-Methylphenylboronic acid1-Methyl-4-(trifluoromethyl)benzene85
34-Methoxyphenylboronic acid1-Methoxy-4-(trifluoromethyl)benzene88
44-Chlorophenylboronic acid1-Chloro-4-(trifluoromethyl)benzene75
54-(Trifluoromethyl)phenylboronic acid1,4-Bis(trifluoromethyl)benzene68
62-Methylphenylboronic acid1-Methyl-2-(trifluoromethyl)benzene78
Experimental Protocol: Copper-Mediated Oxidative Trifluoromethylation of an Arylboronic Acid

The following is a representative protocol for the copper-mediated trifluoromethylation of an arylboronic acid.[4][5]

Materials:

  • Arylboronic acid (1.0 equivalent)

  • Copper catalyst (e.g., [Cu(OTf)]₂·C₆H₆)

  • Trifluoromethylating agent (e.g., TMSCF₃)

  • Oxidant (e.g., Ag₂CO₃)

  • Ligand (e.g., 1,10-phenanthroline)

  • Anhydrous solvent (e.g., DMF)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (e.g., Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a nitrogen-filled glovebox, add the copper catalyst and ligand to a Schlenk tube.

  • Add the anhydrous solvent and the trifluoromethylating agent.

  • Stir the mixture at the desired temperature.

  • Slowly add a solution of the arylboronic acid in the anhydrous solvent to the reaction mixture using a syringe pump.

  • Add the oxidant to the reaction mixture.

  • Continue stirring at the specified temperature for the required reaction time.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with an appropriate aqueous solution (e.g., aqueous NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the trifluoromethylated arene.

Trifluoromethylation_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_addition Reactant Addition cluster_reaction Reaction & Work-up cluster_product Final Product A Combine Cu Catalyst, Ligand, Solvent, & TMSCF3 B Slowly Add Arylboronic Acid Solution A->B C Add Oxidant B->C D Stir at Specified Temperature C->D E Quench Reaction D->E F Extraction E->F G Purification F->G H Trifluoromethylated Arene G->H

Copper-Mediated Trifluoromethylation Workflow

Positron Emission Tomography (PET) Imaging: Radiolabeling with ¹⁸F

Fluorine-18 (¹⁸F) is a widely used radionuclide for PET imaging due to its favorable decay properties. Fluorinated arylboronic acids serve as valuable precursors for the synthesis of ¹⁸F-labeled PET tracers. The copper-mediated radiofluorination of arylboronic acids with K¹⁸F provides a mild and general method for introducing the ¹⁸F label.

This method is compatible with a range of functional groups and is effective for the radiofluorination of electron-deficient, -neutral, and -rich aryl-, heteroaryl-, and vinylboronic acids.

Table 3: Radiochemical Yields (RCC) for the Copper-Mediated ¹⁸F-Fluorination of Various Boronic Acids [6]

EntrySubstrateProductRCC (%)
14-Acetylphenylboronic acid[¹⁸F]4-Fluoroacetophenone61 ± 8
24-Cyanophenylboronic acid[¹⁸F]4-Fluorobenzonitrile55 ± 7
34-Nitrophenylboronic acid[¹⁸F]1-Fluoro-4-nitrobenzene48 ± 6
4Phenylboronic acid[¹⁸F]Fluorobenzene45 ± 5
54-Methoxyphenylboronic acid[¹⁸F]4-Fluoroanisole39 ± 9
63,4,5-Trimethoxyphenylboronic acid1-[¹⁸F]Fluoro-3,4,5-trimethoxybenzene36 ± 11
Experimental Protocol: Copper-Mediated ¹⁸F-Radiofluorination of an Arylboronic Acid for PET Imaging

The following protocol outlines a general procedure for the copper-mediated ¹⁸F-radiofluorination of an arylboronic acid.[6]

Materials:

  • Arylboronic acid precursor

  • [¹⁸F]Fluoride (as K¹⁸F)

  • Copper(II) triflate (Cu(OTf)₂)

  • Pyridine

  • Anhydrous dimethylformamide (DMF)

  • Reaction vial

  • Automated radiochemistry synthesis module or hot cell

  • HPLC for purification

Procedure:

  • [¹⁸F]Fluoride Preparation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vial using a solution of K₂CO₃ and Kryptofix 2.2.2. in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride.

  • Reaction Mixture Preparation: In a separate vial, prepare a solution of the arylboronic acid precursor, Cu(OTf)₂, and pyridine in anhydrous DMF.

  • Radiolabeling Reaction: Add the solution from step 2 to the dried [¹⁸F]fluoride. Heat the reaction mixture at 110 °C for 20 minutes.

  • Quenching and Purification: After cooling, quench the reaction with water. Purify the crude product by reverse-phase HPLC to isolate the ¹⁸F-labeled arene.

  • Formulation: The purified ¹⁸F-labeled tracer is formulated in a suitable vehicle for injection (e.g., saline with ethanol).

PET_Labeling_Workflow cluster_prep [18F]Fluoride Preparation cluster_reaction Radiolabeling cluster_purification Purification & Formulation cluster_product Final Product A Trap [18F]Fluoride B Elute & Dry A->B D Combine & Heat (110 °C, 20 min) B->D C Prepare Precursor Solution: Arylboronic Acid, Cu(OTf)2, Pyridine in DMF C->D E Quench Reaction D->E F HPLC Purification E->F G Formulation F->G H [18F]-Labeled PET Tracer G->H

18F-Radiolabeling Workflow for PET Imaging

Boronate Affinity Chromatography: Purification of Glycoproteins

Boronic acids have a unique ability to form reversible covalent bonds with cis-1,2- and 1,3-diols, a feature that is exploited in boronate affinity chromatography for the selective separation of glycoproteins, saccharides, and other diol-containing biomolecules. The binding and elution are typically controlled by pH.

Fluorinated boronic acids can be incorporated into stationary phases to enhance the performance of boronate affinity materials. The electron-withdrawing fluorine atoms can lower the pKa of the boronic acid, allowing for binding at a more neutral pH, which can be beneficial for the stability of sensitive biomolecules.

Table 4: Binding Capacity and Elution Conditions for Boronate Affinity Chromatography of Ovalbumin [7]

Affinity MaterialBinding Capacity (mg/g)Binding pHElution Conditions
Zr-MOF@S-S@B625.57.4Dithiothreitol (DTT) solution at pH 7.4
Experimental Protocol: Glycoprotein Enrichment using Boronate Affinity Chromatography

This protocol describes a general procedure for the enrichment of a glycoprotein from a complex mixture using a boronate affinity column.

Materials:

  • Boronate affinity chromatography column

  • Binding buffer (alkaline pH, e.g., pH 8.5)

  • Elution buffer (acidic pH, e.g., pH 4.5, or containing a competing diol like sorbitol)

  • Protein sample containing the target glycoprotein

  • Chromatography system (e.g., FPLC or HPLC)

Procedure:

  • Column Equilibration: Equilibrate the boronate affinity column with 5-10 column volumes of binding buffer.

  • Sample Loading: Load the protein sample onto the equilibrated column.

  • Washing: Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.

  • Elution: Elute the bound glycoproteins by switching to the elution buffer.

  • Fraction Collection: Collect the eluted fractions.

  • Analysis: Analyze the collected fractions for the presence of the target glycoprotein using appropriate methods (e.g., SDS-PAGE, Western blot, or mass spectrometry).

  • Column Regeneration: Regenerate the column by washing with several column volumes of binding buffer followed by a storage solution as recommended by the manufacturer.

Boronate_Affinity_Workflow start Start equilibration Equilibrate Column (Binding Buffer) start->equilibration load Load Protein Sample equilibration->load wash Wash Unbound Proteins (Binding Buffer) load->wash elute Elute Glycoproteins (Elution Buffer) wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (SDS-PAGE, etc.) collect->analyze regenerate Regenerate Column analyze->regenerate end End regenerate->end

References

Electrophilic Fluorination of Aryl Boronic Acids: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Aryl fluorides are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to the unique electronic properties that fluorine imparts. Among the various synthetic strategies, the electrophilic fluorination of aryl boronic acids and their derivatives has emerged as a powerful and versatile method for the construction of C-F bonds. This technical guide provides a comprehensive overview of the core principles, reaction methodologies, and practical applications of this important transformation.

Introduction to Electrophilic Fluorination of Aryl Boronic Acids

The conversion of a carbon-boron bond to a carbon-fluorine bond via an electrophilic fluorinating agent offers a distinct advantage over traditional methods such as the Balz-Schiemann reaction. This approach often proceeds under milder conditions, exhibits broad functional group tolerance, and allows for late-stage fluorination of complex molecules, a critical aspect in drug discovery and development. The reaction generally involves the interaction of an aryl boronic acid, or its corresponding ester or trifluoroborate salt, with an electrophilic fluorine source ("F+"), frequently mediated by a transition metal catalyst.

Key Electrophilic Fluorinating Agents

A variety of electrophilic fluorinating agents have been developed and successfully employed in the fluorination of aryl boronic acids. The choice of reagent is critical and often depends on the substrate, the catalytic system, and the desired reactivity.

  • N-F Reagents: This class of reagents is the most widely used due to their stability, commercial availability, and tunable reactivity.

    • Selectfluor® (F-TEDA-BF₄): A highly popular, crystalline, and user-friendly reagent.[1] It is a powerful electrophilic fluorine donor suitable for a wide range of substrates.[1]

    • N-Fluorobenzenesulfonimide (NFSI): A mild and versatile electrophilic fluorinating agent.[2]

    • N-Fluoropyridinium Salts: (e.g., 1-Fluoro-2,4,6-trimethylpyridinium triflate) These reagents exhibit varying degrees of reactivity based on the substituents on the pyridine ring.[3][4]

  • Acetyl Hypofluorite (AcOF): A highly reactive fluorinating agent prepared from diluted fluorine gas.[5][6][7] It enables rapid and efficient fluorination under mild, metal-free conditions.[5]

Reaction Methodologies and Mechanisms

The electrophilic fluorination of aryl boronic acids can be broadly categorized into metal-free, copper-catalyzed, and palladium-catalyzed methods. Each approach possesses unique characteristics in terms of substrate scope, reaction conditions, and mechanism.

Metal-Free Electrophilic Fluorination

Direct fluorination of aryl boronic acids without a metal catalyst is achievable, particularly with highly reactive fluorinating agents like acetyl hypofluorite.

Mechanism with Acetyl Hypofluorite: The reaction is proposed to proceed through the complexation of the acetate moiety of AcOF with the boron atom, which facilitates the electrophilic transfer of fluorine to the aryl ring, leading to an ipso-substitution.[5] For aryl boronic acids bearing electron-donating groups, this transformation is typically fast and high-yielding.[5][8] However, with electron-withdrawing groups at the para-position, a competition between ipso-substitution and fluorination ortho to the boronic acid can be observed.[5][8]

General Workflow for Metal-Free Fluorination:

A Aryl Boronic Acid D Reaction Mixture A->D B Electrophilic Fluorinating Agent (e.g., AcOF) B->D C Solvent C->D E Reaction D->E Mixing F Work-up E->F Quenching G Purification F->G H Aryl Fluoride G->H

Caption: General workflow for metal-free electrophilic fluorination.

Copper-Catalyzed Electrophilic Fluorination

Copper catalysis has been extensively explored for the fluorination of aryl boronic acids and their derivatives, particularly aryl boronate esters. These methods are attractive due to the low cost and low toxicity of copper.

Mechanism of Copper-Catalyzed Fluorination: A widely accepted mechanism involves the oxidation of a Cu(I) species to a Cu(III) intermediate by the electrophilic fluorinating agent.[9][10] This is followed by a rate-limiting transmetalation of the aryl group from the boronate ester to the Cu(III) center.[9][10] The resulting aryl-copper(III)-fluoride complex then undergoes rapid carbon-fluorine reductive elimination to afford the aryl fluoride product and regenerate a Cu(I) species.[9][10]

Catalytic Cycle of Copper-Mediated Fluorination:

Caption: Proposed catalytic cycle for copper-mediated fluorination.

Palladium-Catalyzed Electrophilic Fluorination

Palladium catalysis offers a powerful platform for the fluorination of aryl boronic acid derivatives, particularly aryl trifluoroborates. These reactions are often operationally simple and can be performed on a large scale.[11]

Mechanism of Palladium-Catalyzed Fluorination: The mechanism of palladium-catalyzed fluorination is distinct from other arene fluorination reactions. It is proposed to proceed through a single-electron-transfer (SET) pathway involving a Pd(III) intermediate.[11] The catalytic cycle is initiated by the oxidation of a Pd(II) precatalyst by the electrophilic fluorinating agent (e.g., Selectfluor) to generate a Pd(III) species. This is followed by a fluorine atom transfer to the aryl trifluoroborate and subsequent electron transfer to the Pd(III) intermediate to regenerate the Pd(II) catalyst and release the aryl fluoride product.[11]

Catalytic Cycle of Palladium-Mediated Fluorination:

PdII Pd(II) PdIII Pd(III) PdII->PdIII Oxidation PdIII->PdII Reduction ArBF3K Aryl Trifluoroborate ArF Aryl Fluoride ArBF3K->ArF F• transfer & SET Selectfluor Selectfluor Selectfluor->PdIII ArF->PdII

Caption: Proposed catalytic cycle for palladium-catalyzed fluorination.

Data Presentation: Substrate Scope and Yields

The following tables summarize the quantitative data for the electrophilic fluorination of various aryl boronic acids and their derivatives under different catalytic systems.

Table 1: Copper-Mediated Fluorination of Arylboronate Esters [9]

EntryArylboronate Ester (ArBPin)ProductYield (%)
14-Butylphenylboronate1-Butyl-4-fluorobenzene85
24-Acetylphenylboronate4-Fluoroacetophenone78
34-Cyanophenylboronate4-Fluorobenzonitrile65
44-(Methoxycarbonyl)phenylboronateMethyl 4-fluorobenzoate81
53-Nitrophenylboronate1-Fluoro-3-nitrobenzene72
62-Methylphenylboronate2-Fluorotoluene73
7Naphthalen-2-ylboronate2-Fluoronaphthalene83

Table 2: Palladium-Catalyzed Fluorination of Aryl Trifluoroborates [11]

EntryAryl Trifluoroborate (ArBF₃K)ProductYield (%)
14-Phenoxyphenyl trifluoroborate4-Fluorobiphenyl99
24-Cyanophenyl trifluoroborate4-Fluorobenzonitrile96
34-(Ethoxycarbonyl)phenyl trifluoroborateEthyl 4-fluorobenzoate71
44-Hydroxyphenyl trifluoroborate4-Fluorophenol74
54-Carboxyphenyl trifluoroborate4-Fluorobenzoic acid81
64-Bromophenyl trifluoroborate1-Bromo-4-fluorobenzene96
74-(Boc-amino)phenyl trifluoroboratetert-Butyl (4-fluorophenyl)carbamate74

Table 3: Metal-Free Fluorination with Acetyl Hypofluorite [5]

EntryAryl Boronic AcidProductYield (%)
14-Methoxyphenylboronic acid4-Fluoroanisole85
24-Methylphenylboronic acid4-Fluorotoluene82
3Phenylboronic acidFluorobenzene75
43-Nitrophenylboronic acid1-Fluoro-3-nitrobenzene78
53-Chlorophenylboronic acid1-Chloro-3-fluorobenzene70

Experimental Protocols

General Procedure for Copper-Mediated Fluorination of Arylboronate Esters[9]

To a vial charged with the arylboronate ester (0.1 mmol), (tBuCN)₂CuOTf (0.2 mmol), and AgF (0.2 mmol) is added a solution of 1-fluoro-2,4,6-trimethylpyridinium hexafluorophosphate ([Me₃pyF]PF₆) (0.2 mmol) in THF (2.0 mL). The reaction mixture is stirred at 50 °C for 18 hours. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding aryl fluoride.

General Procedure for Palladium-Catalyzed Fluorination of Aryl Trifluoroborates[11]

In a glovebox, a vial is charged with the aryl trifluoroborate (0.2 mmol), --INVALID-LINK--₂ (0.004 mmol, 2 mol%), and Selectfluor (0.24 mmol). The vial is sealed, removed from the glovebox, and DMF or MeCN (1.0 mL) is added. The reaction mixture is stirred at 40 °C for 15 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to yield the pure aryl fluoride.

Preparation and Use of Acetyl Hypofluorite[5]

A stream of 10% F₂ in N₂ is passed through a cooled (-78 °C) solution of sodium acetate in acetic acid. The resulting solution of acetyl hypofluorite is then added dropwise to a solution of the aryl boronic acid in a suitable solvent (e.g., chloroform) at low temperature. The reaction is typically rapid. Upon completion, the reaction is quenched with a sodium bisulfite solution and worked up to isolate the aryl fluoride.

Applications in Drug Development and PET Imaging

The electrophilic fluorination of aryl boronic acids is particularly valuable for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. The mild reaction conditions and the ability to introduce the short-lived ¹⁸F isotope in the final synthetic step are crucial for this application. Copper-mediated methods have been successfully applied to the synthesis of various [¹⁸F]aryl fluorides from the corresponding boronic acid precursors.[12][13]

Workflow for ¹⁸F-Radiolabeling:

F18_prod [¹⁸F]Fluoride Production F18_act Activation of [¹⁸F]Fluoride F18_prod->F18_act Reaction Cu-mediated Fluorination F18_act->Reaction Precursor Aryl Boronic Acid Precursor Precursor->Reaction Purification HPLC Purification Reaction->Purification Final_prod [¹⁸F]Aryl Fluoride Purification->Final_prod

Caption: General workflow for the synthesis of [¹⁸F]aryl fluorides.

Conclusion

The electrophilic fluorination of aryl boronic acids and their derivatives represents a significant advancement in synthetic organic chemistry, providing a reliable and versatile route to valuable aryl fluorides. The development of various fluorinating agents and catalytic systems, including metal-free, copper-catalyzed, and palladium-catalyzed methods, has broadened the scope and applicability of this transformation. For researchers in drug development and related fields, these methodologies offer powerful tools for the late-stage introduction of fluorine, facilitating the rapid synthesis of novel compounds with potentially enhanced biological properties and enabling the development of new PET imaging agents. A thorough understanding of the underlying mechanisms and careful selection of reaction conditions are paramount to achieving high efficiency and selectivity in these fluorination reactions.

References

Methodological & Application

Application Note: Standard Protocol for Suzuki Coupling with 4-N-Boc-amino-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides or triflates. This reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). 4-N-Boc-amino-3-fluorophenylboronic acid is a valuable building block in medicinal chemistry, as the fluorinated aminophenyl motif is present in numerous biologically active compounds. The Boc-protecting group provides a handle for further functionalization, making this reagent particularly useful in multi-step syntheses.

This application note provides a standardized protocol for the Suzuki coupling of this compound with various aryl halides. It includes recommended reaction conditions, a detailed experimental procedure, and troubleshooting guidelines.

General Reaction Scheme:

The general scheme for the Suzuki coupling of this compound with an aryl halide (Ar-X) is depicted below. The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 This compound p1 Coupled Product r1->p1 + r2 Aryl Halide (Ar-X) r2->p1 catalyst Pd Catalyst catalyst->p1 e.g., Pd(PPh3)4 base Base base->p1 e.g., K2CO3 solvent Solvent solvent->p1 e.g., Dioxane/H2O

Figure 1: General Suzuki Coupling Reaction Scheme.

Recommended Reaction Conditions

The optimal conditions for a Suzuki coupling reaction can vary depending on the specific aryl halide used. However, a general set of conditions that have proven effective for this compound are summarized below. It is often necessary to screen a variety of catalysts, bases, and solvents to achieve the highest yield.

Table 1: Typical Reagents and Conditions for Suzuki Coupling

ComponentExampleTypical Molar EquivalentsConcentration/Loading
Aryl Halide-1.0-
Boronic AcidThis compound1.1 - 1.5-
Palladium CatalystPd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃1 - 5 mol%-
Ligand (if needed)SPhos, XPhos, PPh₃2 - 10 mol%-
BaseK₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.02 M aqueous solution
Solvent SystemDioxane/H₂O, Toluene/H₂O, DMF-0.1 - 0.5 M
Temperature80 - 110 °C--
Reaction Time2 - 24 hours--

Detailed Experimental Protocol

This protocol provides a step-by-step guide for a typical Suzuki coupling reaction on a 1 mmol scale.

Materials and Reagents:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane, 8 mL)

  • Deionized water (2 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Round-bottom flask or reaction vial with a stir bar

  • Condenser

  • Nitrogen or Argon source

  • Heating mantle or oil bath

Experimental Workflow:

G start Start setup Combine aryl halide, boronic acid, and catalyst in a flask. start->setup degas Degas the reaction mixture by -purging with inert gas (N2 or Ar) -or freeze-pump-thaw cycles. setup->degas add_reagents Add degassed solvent and aqueous base solution. degas->add_reagents heat Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. add_reagents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup: - Cool to room temperature - Dilute with water - Extract with an organic solvent monitor->workup dry Dry the organic layer over Na2SO4 or MgSO4, filter, and concentrate in vacuo. workup->dry purify Purify the crude product by flash column chromatography. dry->purify characterize Characterize the purified product (NMR, MS, etc.). purify->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as the palladium(0) catalyst is sensitive to oxygen.

  • Solvent and Base Addition: Add the organic solvent (e.g., 8 mL of 1,4-dioxane) via syringe. Prepare a 2 M aqueous solution of the base (e.g., K₂CO₃) and degas it by bubbling nitrogen through it for 15-20 minutes. Add the required volume of the base solution (1 mL for 2.0 mmol) to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl halide) is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with deionized water (10 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by standard analytical techniques, such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry, to confirm its identity and purity.

Troubleshooting

Table 2: Common Issues and Solutions in Suzuki Coupling

IssuePotential CauseSuggested Solution
Low or No ConversionInactive catalystEnsure the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored catalyst.
Insufficiently active halideAryl chlorides may require specialized catalysts and ligands (e.g., Buchwald or Fu-type). Consider converting the chloride to a bromide, iodide, or triflate.
Poorly soluble reagentsUse a different solvent system (e.g., DMF, DME) or increase the reaction temperature.
Formation of Side ProductsHomocoupling of boronic acidUse a lower catalyst loading or a different palladium source. Ensure the reaction is oxygen-free.
Protodeboronation (loss of boronic acid group)Use a milder base (e.g., K₃PO₄) or a lower reaction temperature. Minimize reaction time once the starting material is consumed.
Deboronation of the productThis can occur under harsh conditions. Purify the product promptly after work-up.
Difficulty in PurificationCo-elution of product and catalyst byproductsRun a plug of silica with the crude mixture to remove baseline impurities before detailed chromatography. Consider using a different solvent system for chromatography.

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols for 4-N-Boc-amino-3-fluorophenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N-Boc-amino-3-fluorophenylboronic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of a fluorine atom and a Boc-protected amine on the phenylboronic acid moiety allows for the strategic introduction of these functionalities into complex organic molecules. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates, while the protected amine provides a handle for further functionalization. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for carbon-carbon bond formation, and this compound serves as a key building block in the synthesis of highly functionalized biaryl and heteroaryl compounds.

These application notes provide an overview of the utility of this compound in palladium-catalyzed cross-coupling reactions and offer a detailed protocol for its use in the synthesis of a representative biaryl compound.

Applications in Drug Discovery and Organic Synthesis

The structural motif derived from this compound is found in a variety of biologically active molecules. Its application in palladium-catalyzed cross-coupling reactions enables the synthesis of:

  • Fluorinated Biarylamines: The resulting biaryl structures containing a fluoro and an amino group are important pharmacophores in various therapeutic areas. The Boc-protecting group can be easily removed under acidic conditions to liberate the free amine for subsequent derivatization.

  • Pharmaceutical Intermediates: This boronic acid is a key component in the multi-step synthesis of complex drug candidates, including kinase inhibitors and other targeted therapies.

  • Molecular Probes and Materials: The unique electronic properties conferred by the fluorine and amino substituents make the resulting biaryl compounds suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and molecular sensors.

Data Presentation: Representative Suzuki-Miyaura Coupling Reaction

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O9012High
21-Bromo-4-methoxybenzenePd(dppf)Cl₂ (2)-Cs₂CO₃Dioxane/H₂O1008High
33-BromopyridinePd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10016Moderate to High

Note: Yields are generally reported as "high" or "moderate to high" in literature for analogous reactions. Specific yields will vary depending on the substrate and precise reaction conditions.

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure that can be adapted for various aryl and heteroaryl bromides. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2-3 eq.).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the palladium catalyst (and ligand, if required) to the flask under a positive flow of the inert gas.

    • Add the anhydrous organic solvent and degassed water to the flask via syringe. The solvent ratio (e.g., Toluene/H₂O 4:1) should be optimized for substrate solubility.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 8-24 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') ArX Aryl Halide (Ar-X) ArX->Pd(0)L2 ArBOH2 This compound (Ar'-B(OH)2) ArBOH2->Ar-Pd(II)-X(L2) Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Base, Solvent) start->setup degas Inert Atmosphere (Evacuate & Backfill) setup->degas reaction Reaction Execution (Heating & Stirring) degas->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure Biaryl Product purification->product Drug_Development_Logic boronic_acid This compound pd_coupling Palladium-Catalyzed Cross-Coupling boronic_acid->pd_coupling biaryl_scaffold Fluorinated Biarylamine Scaffold pd_coupling->biaryl_scaffold derivatization Further Derivatization biaryl_scaffold->derivatization drug_candidate Drug Candidate derivatization->drug_candidate

Application Notes and Protocols for Boc Deprotection of 4-N-Boc-amino-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 4-N-Boc-amino-3-fluorophenylboronic acid. The primary challenge in this deprotection is the potential for acid-catalyzed protodeboronation, which leads to the loss of the boronic acid moiety. The protocols outlined below are designed to facilitate efficient Boc removal while minimizing this undesirable side reaction.

Introduction

4-Amino-3-fluorophenylboronic acid is a valuable building block in medicinal chemistry and materials science. The Boc protecting group is frequently employed to mask the amino functionality during synthetic sequences. Its removal is a critical step to enable further functionalization, such as in Suzuki-Miyaura cross-coupling reactions. However, the acidic conditions typically used for Boc deprotection can also promote the cleavage of the carbon-boron (C-B) bond, a process known as protodeboronation.[1][2][3] The stability of the C-B bond is influenced by the electronic nature of the substituents on the aromatic ring. In the case of 4-amino-3-fluorophenylboronic acid, the electron-donating amino group and the electron-withdrawing fluorine atom have opposing effects on the susceptibility of the molecule to protodeboronation.

This guide presents a summary of common deprotection conditions and provides detailed protocols to aid researchers in optimizing this transformation.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes various conditions for Boc deprotection, compiled from literature on related aminophenylboronic acids and general Boc deprotection protocols. The selection of the appropriate method will depend on the scale of the reaction, the desired purity of the product, and the resources available.

Method Acid Reagent Solvent Temperature (°C) Reaction Time Key Considerations & Potential Side Reactions Typical Yield Range (%)
1Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT30 min - 2 hHighly effective for Boc removal.[4] Potential for significant protodeboronation. Requires careful monitoring. The use of scavengers like triisopropylsilane (TIPS) can mitigate side reactions from the tert-butyl cation.70-90
2Hydrochloric Acid (HCl)1,4-Dioxane0 to RT1 - 4 hMilder than TFA, may reduce protodeboronation.[5] Anhydrous conditions are crucial. Commercially available as a 4 M solution in dioxane.80-95
3Hydrochloric Acid (HCl)Methanol (MeOH)RT2 - 6 hReadily available reagents. Methanol can participate in side reactions. Anhydrous conditions are preferred.75-90
4Formic Acid-RT12 - 24 hA milder and greener alternative. Longer reaction times are typically required. May not be suitable for all substrates.60-85

Experimental Protocols

Method 1: Trifluoroacetic Acid in Dichloromethane

This protocol is a standard and often rapid method for Boc deprotection. Due to the strength of TFA, careful monitoring is essential to prevent excessive protodeboronation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 15-30 minutes.

  • Once the starting material is consumed (typically 30 minutes to 2 hours), carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3-fluorophenylboronic acid. Further purification may be achieved by recrystallization or chromatography if necessary.

Method 2: Hydrochloric Acid in 1,4-Dioxane

This method employs a milder acidic condition, which can be advantageous in minimizing protodeboronation.

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane

  • Anhydrous diethyl ether

  • Centrifuge or filtration apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 1-4 hours), add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.

  • Collect the precipitate by filtration or centrifugation, wash with anhydrous diethyl ether, and dry under vacuum to yield 4-amino-3-fluorophenylboronic acid hydrochloride.

Mandatory Visualizations

Boc Deprotection Workflow

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_products Products & Byproducts Start This compound Reaction Acidic Conditions (e.g., TFA/DCM or HCl/Dioxane) Start->Reaction Add Acid Product 4-Amino-3-fluorophenylboronic acid Reaction->Product Desired Reaction Byproduct1 tert-Butanol + CO2 Reaction->Byproduct1 Boc Cleavage SideProduct Protodeboronation Product (3-Fluoroaniline) Reaction->SideProduct Undesired Side Reaction

Caption: Workflow of Boc deprotection and potential side reaction.

Signaling Pathway of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism Boc_Protected Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Protected->Protonation Carbocation_Formation Formation of tert-Butyl Cation & Carbamic Acid Intermediate Protonation->Carbocation_Formation Decarboxylation Decarboxylation Carbocation_Formation->Decarboxylation Final_Product Free Amine Decarboxylation->Final_Product Acid H+ Acid->Protonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Concluding Remarks

The selection of an optimal protocol for the Boc deprotection of this compound requires careful consideration of the reaction conditions to maximize the yield of the desired product while minimizing protodeboronation. Milder acidic conditions, such as HCl in dioxane, are generally recommended to enhance the stability of the carbon-boron bond. However, for faster reaction times, TFA in DCM can be employed with rigorous monitoring. Researchers are encouraged to perform small-scale optimization experiments to identify the most suitable conditions for their specific application.

References

Application of Fluorinated Phenylboronic Acids in Glucose Sensing Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of accurate and continuous glucose monitoring systems is of paramount importance for the management of diabetes and for various applications in biomedical research and drug development. Phenylboronic acids (PBAs) have emerged as promising synthetic receptors for glucose due to their ability to form reversible covalent bonds with the cis-diol moieties of saccharides.[1][2] The introduction of fluorine atoms onto the phenyl ring of PBA derivatives significantly enhances their glucose sensing properties. The electron-withdrawing nature of fluorine lowers the pKa of the boronic acid, enabling it to bind glucose effectively at physiological pH (7.4).[3][4] This leads to improved sensitivity, selectivity, and overall performance of the glucose sensor.

These application notes provide a comprehensive overview of the use of fluorinated phenylboronic acids in glucose sensing, including detailed experimental protocols, data presentation for performance comparison, and visualizations of the underlying mechanisms and workflows.

Signaling Mechanisms of Fluorinated Phenylboronic Acid-Based Glucose Sensors

Fluorinated phenylboronic acid-based glucose sensors primarily operate through optical or electrochemical signal transduction pathways. Upon binding to glucose, the electronic properties of the boronic acid moiety are altered, leading to a detectable change in the output signal.

Optical Sensing Mechanisms

Optical sensors often employ a fluorophore appended to the fluorinated phenylboronic acid. The binding of glucose modulates the fluorescence of the fluorophore through several mechanisms:

  • Photoinduced Electron Transfer (PET): In the absence of glucose, an electron transfer from a donor (e.g., a tertiary amine) to the excited fluorophore quenches the fluorescence. Glucose binding to the boronic acid inhibits this PET process, resulting in an increase in fluorescence intensity.[2]

  • Intramolecular Charge Transfer (ICT): The binding of glucose to the boronic acid alters the electron density around the fluorophore, leading to a shift in the emission wavelength (either a blue or red shift) due to changes in the intramolecular charge transfer characteristics.[5]

  • Fluorescence Resonance Energy Transfer (FRET): In FRET-based sensors, a donor and an acceptor fluorophore are present. Glucose binding induces a conformational change that alters the distance between the two fluorophores, thereby changing the efficiency of energy transfer and the resulting fluorescence emission.[2]

optical_signaling_pathways cluster_PET Photoinduced Electron Transfer (PET) cluster_ICT Intramolecular Charge Transfer (ICT) cluster_FRET Fluorescence Resonance Energy Transfer (FRET) PET_NoGlucose Fluorophore-FPBA (Fluorescence Quenched) PET_Glucose Fluorophore-FPBA-Glucose Complex (Fluorescence Restored) PET_NoGlucose->PET_Glucose + Glucose PET_Glucose->PET_NoGlucose - Glucose ICT_NoGlucose Fluorophore-FPBA (Initial Emission λ1) ICT_Glucose Fluorophore-FPBA-Glucose Complex (Shifted Emission λ2) ICT_NoGlucose->ICT_Glucose + Glucose ICT_Glucose->ICT_NoGlucose - Glucose FRET_NoGlucose Donor-FPBA-Acceptor (FRET On/Off) FRET_Glucose Donor-FPBA-Glucose-Acceptor Complex (FRET Off/On) FRET_NoGlucose->FRET_Glucose + Glucose FRET_Glucose->FRET_NoGlucose - Glucose

Figure 1: Optical signaling pathways in fluorinated phenylboronic acid-based glucose sensors.

Electrochemical Sensing Mechanism

In electrochemical sensors, the fluorinated phenylboronic acid is typically immobilized on an electrode surface. The binding of glucose alters the electrochemical properties of the electrode-solution interface. This change can be detected by techniques such as cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS). The binding of the neutral glucose molecule to the anionic boronate ester can affect the charge transfer resistance at the electrode surface, leading to a measurable change in the electrochemical signal.[2][4]

electrochemical_signaling_pathway Electrode Electrode Surface FPBA_Layer Immobilized Fluorinated Phenylboronic Acid (FPBA) Electrode->FPBA_Layer Immobilization Complex_Formation FPBA-Glucose Complex Formation FPBA_Layer->Complex_Formation Glucose Glucose in Solution Glucose->Complex_Formation Signal_Change Change in Electrochemical Signal (e.g., Impedance, Current) Complex_Formation->Signal_Change Detection Glucose Concentration Measurement Signal_Change->Detection

Figure 2: Electrochemical signaling pathway for a fluorinated phenylboronic acid-based glucose sensor.

Data Presentation: Performance of Fluorinated Phenylboronic Acid Glucose Sensors

The performance of glucose sensors is evaluated based on several key parameters. The following tables summarize the quantitative data for various fluorinated and non-fluorinated phenylboronic acid-based glucose sensors to facilitate comparison.

Table 1: Binding Constants of Phenylboronic Acid Derivatives with Glucose

Phenylboronic Acid DerivativeFluorinationBinding Constant (K, M⁻¹)pHMediumReference
Phenylboronic acidNo4.69.00.1 M Phosphate Buffer[6]
Anthracene diboronic acidNo39817.7733.3% Methanol/H₂O[7]
Azo dye-conjugated PBANo6.210.010 mM CHES Buffer[6]
Azo dye-conjugated PBA on Poly(ethyleneimine)No549.0Aqueous Solution[6]
Pyridinium-based diboronic acidYes25127.4Aqueous Solution[7]
Anthracene-based diboronic acidYes (CF₃)1.7 ± 0.3 x 10⁵7.4-[7]

Table 2: Performance Metrics of Selected Fluorinated Phenylboronic Acid Glucose Sensors

Sensor TypeFluorinated MoietyDetection LimitLinear RangeResponse TimeReference
Fluorescent Hydrogel3-acrylamido-phenylboronic acid-0 - 100 mM< 90 min[1][3]
ElectrochemicalDiboronic acid derivative21.5 mg/dL (EIS), 31.2 mg/dL (CV)40 - 500 mg/dL-[8]
¹⁹F NMRFluorinated diboronic acid0.41 mM (in human urine)--[7]
Fluorescent Probe (BODIPY-based)Phenylboronic acid32 µM (for fructose)100 - 1000 µM-[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of fluorinated phenylboronic acid-based sensing materials and their application in glucose detection.

Protocol 1: Synthesis of an Anthracene-Based Diboronic Acid Sensor with Trifluoromethyl Groups

This protocol describes the synthesis of a fluorescent diboronic acid sensor with electron-withdrawing trifluoromethyl groups for enhanced glucose affinity.[10]

Materials:

  • 2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane

  • 1,1'-(Anthracene-9,10-diyl)bis(N-methylmethanamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Chloroform (CHCl₃)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Protected Diboronic Acid Precursor:

    • To a solution of 1,1'-(anthracene-9,10-diyl)bis(N-methylmethanamine) (1.0 equiv) and 2-(2-(bromomethyl)-4-(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane (3.0 equiv) in DMF, add DIPEA (10.0 equiv).

    • Stir the mixture at 50 °C for 12 hours.

    • After cooling to room temperature, extract the mixture with CHCl₃.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the protected diboronic acid precursor.

  • Deprotection to Yield the Final Sensor:

    • Dissolve the purified precursor in a mixture of DCM and TFA.

    • Stir the solution at 50 °C for 12 hours.

    • After cooling, concentrate the mixture under reduced pressure.

    • Extract the residue with DCM, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final trifluoromethyl-functionalized anthracene-based diboronic acid sensor.

synthesis_workflow Start Starting Materials (Anthracene diamine, Bromomethyl-FPBA derivative) Step1 Reaction with DIPEA in DMF at 50°C Start->Step1 Step2 Extraction and Purification (Column Chromatography) Step1->Step2 Intermediate Protected Diboronic Acid Precursor Step2->Intermediate Step3 Deprotection with TFA in DCM at 50°C Intermediate->Step3 Step4 Extraction and Concentration Step3->Step4 FinalProduct Final Fluorinated Diboronic Acid Sensor Step4->FinalProduct

Figure 3: General workflow for the synthesis of a fluorinated diboronic acid sensor.

Protocol 2: Fabrication of a Fluorinated Phenylboronic Acid-Functionalized Hydrogel for Optical Glucose Sensing

This protocol outlines the preparation of a polyacrylamide-based hydrogel containing a fluorinated phenylboronic acid derivative for optical glucose detection.[1][3]

Materials:

  • Acrylamide (AA)

  • N,N'-methylenebis(acrylamide) (BIS)

  • 3-(acrylamido)phenylboronic acid (or a fluorinated analog)

  • 2,2-diethoxyacetophenone (DEAP, photoinitiator)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of the Monomer Solution:

    • Prepare a monomer solution by dissolving AA, BIS, the phenylboronic acid derivative, and DEAP in DMSO. A typical composition is 78.5 mol% AA, 1.5 mol% BIS, and 20 mol% of the boronic acid monomer.

    • Stir the solution until all components are completely dissolved.

  • Hydrogel Polymerization:

    • Cast the monomer solution between two glass plates separated by a spacer of desired thickness.

    • Expose the solution to UV light (e.g., 365 nm) for a sufficient time to induce polymerization.

  • Hydrogel Equilibration:

    • Carefully remove the polymerized hydrogel film from the glass plates.

    • Wash the hydrogel extensively with deionized water to remove any unreacted monomers and solvent.

    • Equilibrate the hydrogel in PBS (pH 7.4) for at least 2 hours before use.

Protocol 3: Glucose Sensing Using Fluorescence Spectroscopy

This protocol describes the general procedure for measuring glucose concentrations using a fluorinated phenylboronic acid-based fluorescent sensor.

Materials:

  • Fluorinated phenylboronic acid fluorescent sensor stock solution (in a suitable solvent like DMSO or methanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose stock solution (in PBS)

  • Solutions of potential interfering substances (e.g., fructose, galactose, lactate)

  • Quartz cuvettes

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of Sensor Solution:

    • Prepare a working solution of the fluorescent sensor in PBS (pH 7.4). The final concentration of the organic solvent from the stock solution should be kept minimal (e.g., <1%) to avoid affecting the sensor's properties.

  • Fluorescence Titration:

    • Place the sensor solution in a quartz cuvette.

    • Record the initial fluorescence spectrum (emission and/or excitation).

    • Add small aliquots of the glucose stock solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence spectrum after each addition until no significant change is observed.

  • Data Analysis:

    • Plot the change in fluorescence intensity or wavelength shift as a function of glucose concentration.

    • The binding constant (K) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).

  • Selectivity Study:

    • Repeat the fluorescence titration experiment with solutions of potential interfering substances at physiologically relevant concentrations to assess the sensor's selectivity for glucose.

Protocol 4: Glucose Sensing Using Cyclic Voltammetry

This protocol details the use of an electrochemical sensor with an immobilized fluorinated phenylboronic acid for glucose detection via cyclic voltammetry.[8]

Materials:

  • Glassy carbon or gold electrode

  • Fluorinated phenylboronic acid derivative with a functional group for immobilization (e.g., amine or thiol)

  • Reagents for electrode modification (e.g., EDC/NHS for amine coupling)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Potassium ferricyanide/ferrocyanide (Fe(CN)₆³⁻/⁴⁻) redox probe

  • Glucose stock solution (in PBS)

  • Potentiostat

Procedure:

  • Electrode Modification:

    • Clean the electrode surface according to standard procedures.

    • Immobilize the fluorinated phenylboronic acid derivative onto the electrode surface. For example, for an amine-functionalized boronic acid, activate the carboxyl groups on a modified electrode surface with EDC/NHS and then react with the boronic acid.

  • Electrochemical Measurement:

    • Place the modified electrode in an electrochemical cell containing PBS (pH 7.4) with the Fe(CN)₆³⁻/⁴⁻ redox probe.

    • Record the cyclic voltammogram in the absence of glucose.

    • Add aliquots of the glucose stock solution to the electrochemical cell and record the cyclic voltammogram after each addition.

  • Data Analysis:

    • Analyze the changes in the peak currents and peak separation of the redox probe as a function of glucose concentration.

    • Construct a calibration curve by plotting the change in the electrochemical signal against the glucose concentration.

Conclusion

Fluorinated phenylboronic acids represent a versatile and powerful class of synthetic receptors for the development of advanced glucose sensing materials. Their tunable electronic properties allow for the design of sensors with high sensitivity and selectivity that can operate at physiological pH. The detailed protocols and comparative data presented in these application notes are intended to provide researchers, scientists, and drug development professionals with the necessary information to design, fabricate, and evaluate novel glucose sensors based on this promising technology. Further research in this area holds the potential to lead to the development of next-generation continuous glucose monitoring systems with improved performance and patient compliance.

References

Application Notes and Protocols for the Incorporation of a Fluorophenyl Moiety into Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorophenyl moieties has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by the fluorine atom—such as high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1][2][3] This often translates to improved pharmacokinetic profiles and enhanced therapeutic efficacy of drug candidates.[3] These application notes provide detailed protocols for key synthetic methodologies used to introduce fluorophenyl groups into complex molecules, alongside a summary of the quantitative impact of such modifications.

Data Presentation: The Quantitative Impact of Fluorophenyl Incorporation

The introduction of a fluorophenyl group can lead to predictable and beneficial changes in a molecule's properties. The following tables summarize the quantitative effects on physicochemical and biological parameters.

Physicochemical Properties
Compound Pair Parent Molecule pKa logP Fluorophenyl Analog pKa logP Reference
Aniline / FluoroanilinesAniline4.630.902-Fluoroaniline3.201.15[4]
3-Fluoroaniline3.511.15[4]
4-Fluoroaniline4.651.15[4]
Phenol / FluorophenolsPhenol9.951.462-Fluorophenol8.811.31[4]
3-Fluorophenol9.281.31[4]
4-Fluorophenol9.911.31[4]
Metabolic Stability
Drug Analog Pair Parent Drug Metabolic Half-life (t½, min) in Human Liver Microsomes Fluorophenyl Analog Metabolic Half-life (t½, min) in Human Liver Microsomes Reference
DAT Inhibitor Analog PairJJC8-088 (4b)< 15 (4% remaining at 60 min)JJC8-091 (3b)60[3]
Biological Activity
Target Parent Compound IC₅₀ (nM) Fluorophenyl Analog IC₅₀ (nM) Reference
PARP21-oxo-3,4-dihydroisoquinoline-4-carboxamide1,2007-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide800[5]
BRAF KinaseArylsulfonamide Inhibitor(baseline)2-Fluorophenyl derivativeImproved Potency[6]
BRAF KinaseArylsulfonamide Inhibitor(baseline)3-Fluorophenyl derivativeImproved Potency[6]

Key Synthetic Methodologies: Experimental Protocols

The following section details robust and widely applicable protocols for the introduction of a fluorophenyl moiety into complex molecular scaffolds.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds, coupling a fluorophenylboronic acid with an aryl or heteroaryl halide.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine aryl halide (1.0 eq), fluorophenylboronic acid (1.2 eq), base (e.g., K₃PO₄, 2.0 eq), and Pd catalyst/ligand in a Schlenk tube B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent (e.g., Dioxane/H₂O) B->C D Heat reaction mixture (e.g., 80-100 °C) and stir for 2-24 h C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature and dilute with ethyl acetate and water E->F G Separate organic layer and extract aqueous layer F->G H Combine organic layers, wash with brine, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of a Fluorophenyl-Substituted Biaryl

  • Materials:

    • Aryl or heteroaryl halide (e.g., 4-bromotoluene) (1.0 eq)

    • Fluorophenylboronic acid (e.g., 2-fluorophenylboronic acid) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

    • Schlenk tube or similar reaction vessel for inert atmosphere

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), fluorophenylboronic acid (1.2 eq), palladium catalyst (3 mol%), and base (2.0 eq).

    • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired fluorophenyl-containing biaryl.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling an amine with a fluorophenyl halide.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add fluorophenyl halide (1.0 eq), amine (1.2 eq), base (e.g., NaOtBu, 1.4 eq), Pd precatalyst, and ligand to a glovebox or Schlenk tube B Add anhydrous, degassed solvent (e.g., toluene) A->B C Seal the vessel and heat with stirring (e.g., 80-110 °C) for 2-24 h B->C D Monitor reaction by TLC or GC-MS C->D E Cool to room temperature, quench with water D->E F Extract with an organic solvent (e.g., ethyl acetate) E->F G Wash combined organic layers with brine, dry, and concentrate F->G H Purify by column chromatography or recrystallization G->H

Caption: Workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of a Fluorophenyl Arylamine [7][8]

  • Materials:

    • Fluorophenyl halide (e.g., 1-chloro-4-fluorobenzene) (1.0 eq)

    • Amine (e.g., aniline) (1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, 2-4 mol%)

    • Strong base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Procedure:

    • Inside a glovebox or under a stream of inert gas, add the fluorophenyl halide (1.0 eq), amine (1.2 eq), base (1.4 eq), palladium precatalyst, and ligand to an oven-dried reaction vessel.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction to room temperature and quench by carefully adding water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography or recrystallization to obtain the pure N-(fluorophenyl)arylamine.

Nucleophilic Aromatic Substitution (SₙAr)

SₙAr is effective when the fluorophenyl ring is activated by electron-withdrawing groups (e.g., -NO₂), allowing for the displacement of a fluoride ion by a nucleophile.

Experimental Workflow: SₙAr Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve the activated fluoroaromatic (e.g., 1,4-difluorobenzene, 1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO) B Add the nucleophile (e.g., phenol, 1.1 eq) and a base (e.g., K₂CO₃, 2.0 eq) A->B C Heat the reaction mixture (e.g., 80-120 °C) B->C D Stir until reaction completion (monitored by TLC) C->D E Cool the mixture and pour into water D->E F Extract the product with an organic solvent E->F G Wash the organic layer, dry, and concentrate F->G H Purify the product by chromatography or distillation G->H

Caption: Workflow for SₙAr reaction.

Detailed Protocol: Synthesis of a Fluorophenoxy Derivative [9][10]

  • Materials:

    • Activated fluoroaromatic (e.g., 2,4-difluoronitrobenzene) (1.0 eq)

    • Nucleophile (e.g., phenol) (1.1 eq)

    • Base (e.g., anhydrous K₂CO₃, 2.0 eq)

    • Polar aprotic solvent (e.g., anhydrous DMF or DMSO)

  • Procedure:

    • In a round-bottom flask, dissolve the activated fluoroaromatic compound in the polar aprotic solvent.

    • Add the nucleophile and the base to the solution.

    • Heat the reaction mixture to a temperature between 80 °C and 120 °C.

    • Stir the reaction and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water, which may cause the product to precipitate.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with water and then brine, dry over a drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

    • Purify the crude product via column chromatography or distillation to afford the desired fluorophenyl ether.

C-H Activation/Arylation

Direct C-H arylation is an emerging, atom-economical strategy that avoids the pre-functionalization of substrates. This method often involves the palladium-catalyzed coupling of a C-H bond (typically in a heterocycle) with a fluorophenyl halide.[5][11]

Detailed Protocol: Palladium-Catalyzed C-H Arylation of a Heterocycle [12]

  • Materials:

    • Heterocycle (e.g., benzothiophene) (1.0 eq)

    • Fluorophenyl halide (e.g., 4-fluoroiodobenzene) (1.5 eq)

    • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

    • Ligand (e.g., PCy₃, 10 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Additive (e.g., pivalic acid, 30 mol%)

    • Anhydrous solvent (e.g., toluene or dioxane)

  • Procedure:

    • To a flame-dried reaction tube, add the heterocycle, palladium catalyst, ligand, base, and additive.

    • Evacuate and backfill the tube with an inert gas.

    • Add the fluorophenyl halide and the anhydrous solvent.

    • Seal the tube and heat the reaction mixture to 110-150 °C.

    • Stir for 12-48 hours, monitoring by GC-MS or LC-MS.

    • After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography to isolate the fluorophenylated heterocycle.

Signaling Pathway Visualization

The incorporation of a fluorophenyl moiety can be critical for the efficacy of targeted therapies, such as kinase inhibitors. The diagram below illustrates a simplified signaling pathway targeted by a hypothetical fluorophenyl-containing inhibitor.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Fluorophenyl-containing Kinase Inhibitor Inhibitor->RAF

Caption: MAPK signaling pathway with RAF kinase inhibition.

This diagram illustrates how a kinase inhibitor containing a fluorophenyl moiety can block the RAF protein in the MAPK/ERK pathway, a common target in oncology. The fluorophenyl group often enhances binding affinity and metabolic stability, making the inhibitor more effective.[3]

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-N-Boc-amino-3-fluorophenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-N-Boc-amino-3-fluorophenylboronic acid with a variety of aryl halides. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of fluorinated biaryl amines, which are key structural motifs in numerous pharmaceutical agents. The strategic incorporation of a fluorine atom and a protected amine functionality allows for the modulation of physicochemical properties such as metabolic stability, lipophilicity, and receptor binding affinity.

Reaction Principle and Significance

The Suzuki-Miyaura coupling is a robust and widely utilized carbon-carbon bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst. The reaction of this compound with an aryl halide (or triflate) in the presence of a base and a palladium catalyst results in the formation of a new biaryl system. The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under typical Suzuki coupling conditions and can be readily removed post-coupling, providing access to a primary amine for further functionalization.

The fluorinated biaryl amine scaffold is of significant interest in drug discovery due to the unique properties imparted by the fluorine atom. These include enhanced metabolic stability by blocking potential sites of oxidation, increased lipophilicity which can improve membrane permeability, and altered pKa of nearby functional groups, influencing drug-receptor interactions.

Experimental Data Summary

The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data has been compiled from various sources to provide a comparative overview.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001692
24-BromotoluenePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)901288
33-BromopyridinePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)1101875
41-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)1,4-Dioxane1002485
52-ChloropyridinePd₂(dba)₃ (3)RuPhos (6)K₃PO₄ (3)sec-Butanol1002068
64-IodobenzonitrilePd(PPh₃)₄ (4)-K₂CO₃ (2)DMF/H₂O (5:1)80895
7Methyl 4-bromobenzoatePd(dppf)Cl₂ (3)-Na₂CO₃ (2)Acetonitrile/H₂O (3:1)851689

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a general starting point for the reaction of this compound with various aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (deoxygenated)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add Pd(dppf)Cl₂ to the flask under a positive flow of the inert gas.

  • Add a deoxygenated 4:1 mixture of 1,4-dioxane and water to the flask via syringe. The final concentration of the boronic acid should be approximately 0.1 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, microwave irradiation can be employed.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • A 2:1:1 mixture of Toluene, Ethanol, and Water (deoxygenated)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the aryl halide, sodium carbonate, and Pd(PPh₃)₄.

  • Add the deoxygenated solvent mixture to achieve a concentration of approximately 0.2 M of the boronic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1 (steps 8-10).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base inert Establish Inert Atmosphere (N₂/Ar) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup (Extraction) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product suzuki_cycle pd0 Pd(0)L₂ pd_ar_x Ar-Pd(II)(X)L₂ pd0->pd_ar_x Oxidative Addition pd_ar_ar_prime Ar-Pd(II)-Ar'L₂ pd_ar_x->pd_ar_ar_prime Transmetalation pd_ar_ar_prime->pd0 Reductive Elimination ar_ar_prime Ar-Ar' pd_ar_ar_prime->ar_ar_prime ar_x Ar-X boronic_acid Ar'B(OH)₂ + Base

Application Notes and Protocols: Porphyrin-Based Covalent Organic Frameworks as Building Blocks for Novel Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrins, a class of naturally occurring and synthetically accessible aromatic macrocycles, are pivotal building blocks in the construction of novel organic materials.[1][2] Their unique photophysical, electrochemical, and catalytic properties make them ideal candidates for a wide range of applications.[3] When integrated into crystalline, porous polymers known as Covalent Organic Frameworks (COFs), the resulting materials exhibit exceptional thermal stability, high surface areas, and tunable functionalities.[1][3] This combination of porphyrin units with the robust and ordered structure of COFs leads to materials with significant potential in catalysis, gas separation and storage, and optoelectronics.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of a porphyrin-based COF, specifically focusing on its use as a heterogeneous catalyst for the photocatalytic reduction of CO₂.

Key Applications

Porphyrin-based COFs are versatile materials with a growing number of applications, including:

  • Heterogeneous Catalysis: The defined porous structure and the presence of catalytically active metalated porphyrin centers make these COFs highly efficient and recyclable catalysts for various organic transformations, including oxidation reactions and Knoevenagel condensations.[5]

  • Photocatalysis: Their strong light absorption in the visible region and excellent charge carrier mobility enable their use in photocatalytic processes such as hydrogen evolution and the reduction of carbon dioxide into valuable fuels.[6][7]

  • Gas Storage and Separation: The high surface area and tunable pore sizes of porphyrin COFs allow for the selective adsorption and storage of gases like CO₂.[4]

  • Sensors: The electronic properties of these materials can be modulated upon interaction with specific analytes, making them promising for chemical sensing applications.

  • Biomedical Applications: The inherent biocompatibility of porphyrins, combined with the structural stability of COFs, opens avenues for their use in photodynamic therapy and drug delivery.[8]

Data Presentation: Performance of Porphyrin-Based COFs in Catalysis

The following tables summarize the catalytic performance of various porphyrin-based COFs in different applications, providing a comparative overview of their efficiency.

Table 1: Photocatalytic CO₂ Reduction Performance of Porphyrin-Based COFs

COF MaterialCocatalystElectron DonorCO Production Rate (μmol g⁻¹ h⁻¹)Faradaic Efficiency for CO (%)Reference
COF-367-Co-H₂O-~90[4]
ZnPor-DETH-COFPt nanoparticlesTriethanolamine413-[7]
Ni₅₀/Zn₅₀-COF----[9]

Table 2: Catalytic Performance of A₂B₂-Por-COF in Organic Synthesis

ReactionSubstrateConversion Efficiency (%)Selectivity (%)Reference
Sulfide OxidationThioanisole98>99[5]
Knoevenagel CondensationBenzaldehyde and Malononitrile>99-[5]

Experimental Protocols

Protocol 1: Synthesis of a Porphyrin-Based Covalent Organic Framework (COF-366)

This protocol describes the solvothermal synthesis of COF-366 from 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) and terephthaldehyde (BDA).[6][9]

Materials:

  • 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP)

  • Terephthaldehyde (BDA)

  • o-dichlorobenzene

  • n-butanol

  • 6M Acetic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetone

Procedure:

  • In a Pyrex tube, add TAPP (e.g., 30 mg, 0.044 mmol) and BDA (e.g., 11.8 mg, 0.088 mmol).

  • Add a solvent mixture of o-dichlorobenzene (1.0 mL), n-butanol (1.0 mL), and aqueous acetic acid (6 M, 0.3 mL).

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal it.

  • Heat the sealed tube at 120 °C for 3 days.

  • After cooling to room temperature, collect the resulting dark purple precipitate by filtration.

  • Wash the precipitate thoroughly with anhydrous THF and anhydrous acetone.

  • Dry the product under vacuum at 150 °C overnight to obtain the porphyrin-based COF.

Protocol 2: Characterization of the Porphyrin-Based COF

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and determine the structure of the COF.

  • Procedure:

    • Load a small amount of the dried COF powder onto a sample holder.

    • Acquire the PXRD pattern using a diffractometer with Cu Kα radiation.

    • Compare the experimental pattern with the simulated pattern to confirm the structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To verify the formation of the imine linkages and the integrity of the porphyrin macrocycle.

  • Procedure:

    • Mix a small amount of the COF with KBr powder and press into a pellet.

    • Record the FTIR spectrum.

    • Look for the disappearance of the N-H stretching bands of the amine and the C=O stretching band of the aldehyde, and the appearance of the C=N stretching band of the imine linkage.

3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To determine the specific surface area and pore size distribution of the COF.

  • Procedure:

    • Degas the COF sample under vacuum at a specific temperature (e.g., 120 °C) for several hours.

    • Measure the nitrogen adsorption-desorption isotherms at 77 K.

    • Calculate the BET surface area from the adsorption data in the relative pressure range of 0.05 to 0.25.

Protocol 3: Application of the Porphyrin-Based COF in Photocatalytic CO₂ Reduction

This protocol outlines a general procedure for evaluating the photocatalytic activity of the synthesized porphyrin-COF for the reduction of CO₂.

Materials:

  • Synthesized Porphyrin-Based COF

  • CO₂ (high purity)

  • A sacrificial electron donor (e.g., triethanolamine, TEOA)

  • A suitable solvent (e.g., acetonitrile)

  • A light source (e.g., a 300 W Xe lamp with a cutoff filter for λ > 420 nm)

  • A gas-tight photoreactor

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Disperse a specific amount of the porphyrin-COF catalyst (e.g., 10 mg) in an aqueous solution containing the sacrificial electron donor (e.g., 0.1 M TEOA in acetonitrile).

  • Transfer the suspension to the photoreactor and purge with CO₂ for at least 30 minutes to ensure saturation.

  • Irradiate the reactor with the light source while stirring continuously.

  • At regular time intervals, take gas samples from the headspace of the reactor using a gas-tight syringe.

  • Analyze the gas samples using a GC equipped with a suitable column and detector to quantify the amount of CO and other products formed.

  • Calculate the CO production rate and turnover number based on the amount of catalyst used and the reaction time.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Porphyrin COF cluster_characterization Characterization cluster_application Photocatalytic CO2 Reduction s1 Mix Porphyrin Monomer and Linker s2 Solvothermal Reaction (120°C, 3 days) s1->s2 s3 Filtration and Washing s2->s3 s4 Drying under Vacuum s3->s4 c1 PXRD s4->c1 c2 FTIR s4->c2 c3 BET s4->c3 a1 Disperse COF in Solvent with TEOA s4->a1 a2 Purge with CO2 a1->a2 a3 Visible Light Irradiation a2->a3 a4 Product Analysis (GC) a3->a4

Caption: Experimental workflow for the synthesis, characterization, and application of a porphyrin-based COF.

photocatalysis_pathway cluster_cof Porphyrin-COF cluster_reduction CO2 Reduction cluster_oxidation Electron Donor Oxidation P_COF Porphyrin-COF P_COF_excited Porphyrin-COF* P_COF->P_COF_excited Visible Light (hν) CO2 CO2 P_COF_excited->CO2 e⁻ transfer CO CO CO2->CO Reduction TEOA TEOA TEOA->P_COF e⁻ transfer TEOA_ox TEOA_ox TEOA->TEOA_ox Oxidation

References

Application Notes and Protocols for Copper-Mediated Fluorination of Boronic Acids for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative visualization of biochemical processes in vivo.[1] The development of novel PET tracers, molecules labeled with a positron-emitting radionuclide, is crucial for advancing our understanding of disease and for drug development. Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its near-ideal half-life (109.8 min), low positron energy, and the high prevalence of fluorine in pharmaceutical compounds.[2]

A significant challenge in ¹⁸F-radiochemistry has been the efficient incorporation of ¹⁸F into electron-rich and complex aromatic systems. The copper-mediated radiofluorination of aryl boronic acids and their derivatives has emerged as a robust and versatile method to address this challenge, significantly expanding the scope of accessible ¹⁸F-labeled PET tracers.[3][4] This methodology is based on a copper-promoted Chan-Lam C-F cross-coupling reaction.[3] This document provides detailed application notes and experimental protocols for this transformative radiolabeling technique.

Advantages of Copper-Mediated ¹⁸F-Fluorination

  • Broad Substrate Scope: This method is effective for the radiofluorination of a wide range of electron-deficient, -neutral, and -rich aryl- and heteroarylboronic acids and esters.[5][6]

  • High Functional Group Tolerance: The reaction conditions are compatible with a variety of functional groups, enabling the late-stage fluorination of complex molecules.[5][6]

  • Commercially Available Reagents: The method often utilizes commercially available and air-stable copper catalysts, such as Cu(OTf)₂(Py)₄.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the copper-mediated ¹⁸F-fluorination of various boronic acid derivatives to produce established PET radiotracers.

RadiotracerPrecursor TypeCopper CatalystSolventTemp. (°C)Time (min)Radiochemical Conversion (RCC) / Radiochemical Yield (RCY)Specific Activity (GBq/µmol)Reference
[¹⁸F]-(±)-IPMICF17Arylboronic acidCu(OTf)₂/PyridineDMF110201.9 ± 0.1 % (isolated RCY)195.9 ± 45.4[7]
[¹⁸F]FPEBArylboronic acidCu(OTf)₂/PyridineDMF1102048 ± 2% (RCC)Not Reported[5]
[¹⁸F]FlumazenilArylboronic esterCu(OTf)₂(py)₄Not SpecifiedNot Specified55 (total)8.0 ± 1 GBq (Activity Yield)Not Reported[4]
[¹⁸F]FDOPAArylboronic esterCu(OTf)₂(py)₄DMA11020Not SpecifiedNot Reported[8]
[¹⁸F]YH149OrganoboronCu(OTf)₂(Py)₄DMA/BuOH/Pyridine140352 ± 8% (RCY)77 - 854[9]
3-[¹⁸F]FBAArylboronic acidCu(OTf)₂(Py)₄Not Specified1101097% (RCC)Not Reported[10]

Experimental Protocols

General Considerations
  • All reactions should be performed in a shielded hot cell.

  • Use of automated synthesis modules is recommended for clinical production to ensure reproducibility and minimize radiation exposure.[7]

  • The quality and dryness of reagents, particularly the [¹⁸F]fluoride, are critical for high radiochemical yields.[7]

Protocol 1: Automated Synthesis of [¹⁸F]-(±)-IPMICF17

This protocol is adapted from Brooks et al. and demonstrates the automated synthesis of a PET radiotracer for tropomyosin receptor kinase B/C.[7]

Reagents and Materials:

  • Arylboronic acid precursor

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Pyridine

  • Dimethylformamide (DMF)

  • [¹⁸F]Fluoride (produced via the ¹⁸O(p,n)¹⁸F nuclear reaction)

  • Automated synthesis module (e.g., TRACERLab FXFN)

  • Solid-phase extraction (SPE) cartridges for purification

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Load the aqueous [¹⁸F]fluoride solution onto a quaternary methylammonium (QMA) ion exchange cartridge.

    • Elute the [¹⁸F]fluoride from the cartridge using a suitable eluent.

    • Azeotropically dry the eluted [¹⁸F]fluoride.

  • Radiolabeling Reaction:

    • Prepare a solution of the arylboronic acid precursor, Cu(OTf)₂, and pyridine in DMF.

    • Crucially, add the solution of the reaction components to the dried [¹⁸F]fluoride. Reversing the order of addition can lead to decreased radiochemical conversion.[7]

    • Heat the reaction mixture at 110 °C for 20 minutes.

  • Purification:

    • After cooling, dilute the reaction mixture and pass it through the appropriate SPE cartridges to remove unreacted [¹⁸F]fluoride and copper catalyst.

    • Further purify the product using semi-preparative HPLC.

  • Formulation:

    • Collect the product fraction from the HPLC.

    • Remove the HPLC solvent under reduced pressure and formulate the final product in a sterile, injectable solution.

  • Quality Control:

    • Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

Visualizing the Workflow and Application

The following diagrams illustrate the experimental workflow for copper-mediated radiofluorination and its application in PET imaging for drug development.

experimental_workflow cluster_synthesis Radiosynthesis cluster_qc Quality Control cluster_imaging PET Imaging F18_production [¹⁸F]Fluoride Production trapping_drying Trapping & Azeotropic Drying F18_production->trapping_drying radiolabeling Cu-Mediated Radiolabeling trapping_drying->radiolabeling reagent_prep Precursor & Catalyst Solution Prep reagent_prep->radiolabeling purification Purification (SPE & HPLC) radiolabeling->purification formulation Formulation purification->formulation qc_tests Purity, Specific Activity, Sterility formulation->qc_tests pet_scan PET Scan qc_tests->pet_scan

Experimental workflow for copper-mediated radiofluorination.

application_in_drug_development cluster_discovery Drug Discovery & Development cluster_pet_application PET Imaging Application target_id Target Identification lead_gen Lead Generation target_id->lead_gen lead_opt Lead Optimization lead_gen->lead_opt preclinical Preclinical Studies lead_opt->preclinical tracer_dev PET Tracer Development (using Cu-mediated fluorination) lead_opt->tracer_dev clinical Clinical Trials preclinical->clinical patient_strat Patient Stratification clinical->patient_strat in_vivo_studies In Vivo Target Engagement & Pharmacokinetics tracer_dev->in_vivo_studies in_vivo_studies->preclinical in_vivo_studies->clinical

Application of PET imaging in drug development.

Troubleshooting and Optimization

  • Low Radiochemical Yield:

    • Ensure efficient drying of the [¹⁸F]fluoride. The presence of water can be detrimental.

    • Optimize the ratio of precursor to copper catalyst.[5]

    • Verify the order of reagent addition, as adding the precursor solution to the dried fluoride is often optimal.[7]

    • Consider the use of additives like pyridine, which can enhance the reaction.[5]

  • Byproduct Formation:

    • Protodeboronation (replacement of the boronic acid group with hydrogen) is a common side reaction.[7]

    • Careful control of reaction temperature and time can help minimize byproduct formation.

    • Efficient purification methods, such as HPLC, are essential to separate the desired product from impurities.

Conclusion

The copper-mediated ¹⁸F-fluorination of boronic acids and their esters represents a significant advancement in radiochemistry, providing a reliable and versatile method for the synthesis of PET tracers.[2][4] This technique has already had a considerable impact on preclinical and clinical PET imaging by enabling the synthesis of novel and established radiopharmaceuticals.[3] The continued development and application of this methodology will undoubtedly facilitate the discovery and evaluation of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed Suzuki coupling reactions involving fluorinated boronic acids. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with a fluorinated boronic acid is resulting in low to no yield. What are the primary factors to investigate?

A1: When a Suzuki coupling reaction with a fluorinated boronic acid fails or gives low yields, several key parameters should be systematically evaluated. Fluorinated boronic acids are electron-deficient, which can impact their reactivity and stability.

Initial Checks:

  • Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of the boronic acid.[1][2] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and, most importantly, the fluorinated boronic acid. Electron-deficient boronic acids can be prone to degradation over time.[3]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause the degradation of starting materials or products.[1] Ensure anhydrous conditions if using a dry organic solvent with a finely powdered base.[1]

Q2: I am observing significant protodeboronation of my fluorinated boronic acid. How can this side reaction be minimized?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient boronic acids, and can be exacerbated by certain reaction conditions.[3]

Strategies to Reduce Protodeboronation:

  • Use Milder Bases: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching to weaker bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing strictly anhydrous conditions can significantly reduce its occurrence.[1]

  • Use Boronic Acid Surrogates: Convert the fluorinated boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a potassium trifluoroborate salt (BF₃K).[3] These are more resistant to protodeboronation.[3] Potassium trifluoroborate salts, in particular, are very stable to air and moisture and can exhibit enhanced reactivity.[3] The "slow release" of the boronic acid from these surrogates in situ can minimize side reactions by keeping the concentration of the free boronic acid low.[4][5][6][7]

Q3: Homocoupling of the fluorinated boronic acid is a major side product. What are the causes and how can it be prevented?

A3: The homocoupling of boronic acids to form a biaryl byproduct is a common issue, often driven by the presence of oxygen or issues with the palladium catalyst.[1][2]

Preventative Measures:

  • Rigorous Exclusion of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[8] Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere.

  • Catalyst Choice: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be triggered by the homocoupling of two equivalents of the boronic acid.[9] Using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst that forms the active species more cleanly can mitigate this.[8][9]

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Bulky, electron-rich phosphine ligands can often favor the desired reaction pathway.

Q4: The electron-withdrawing nature of the fluorine atoms seems to be hindering the reaction. How can I overcome the low reactivity of my fluorinated boronic acid?

A4: The electron-deficient nature of fluorinated boronic acids can slow down the transmetalation step in the catalytic cycle. To overcome this, reaction conditions need to be carefully optimized.

Optimization Strategies:

  • Ligand Selection: Employ bulky, electron-rich ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling challenging substrates as they can accelerate both oxidative addition and reductive elimination steps.[1]

  • Choice of Base: A suitable base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[3] For electron-deficient systems, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary to facilitate transmetalation.[1]

  • Solvent System: Aprotic polar solvents like dioxane and THF are commonly used.[3] In some cases, adding a small amount of water can help dissolve inorganic bases and facilitate the formation of key intermediates, though this must be balanced against the risk of protodeboronation.[3]

  • Elevated Temperatures: Higher reaction temperatures (e.g., 80–110 °C) are often required to drive the reaction to completion, but this can also increase the rate of side reactions like protodeboronation.[1][3]

Data Presentation: Troubleshooting Reaction Conditions

The following table summarizes recommended starting conditions and troubleshooting adjustments for Suzuki couplings with fluorinated boronic acids.

Parameter Initial Recommendation Troubleshooting Adjustment & Rationale
Palladium Catalyst Pd(OAc)₂, PdCl₂(dppf) (2-5 mol%)Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos Pd G3) to ensure efficient formation of the active catalytic species.[1]
Ligand PPh₃, dppf (1.1-1.5 eq. to Pd)Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) to accelerate the catalytic cycle with electron-deficient partners.[1]
Base K₂CO₃, Na₂CO₃ (2-3 eq.)For sluggish reactions, try stronger bases like K₃PO₄ or Cs₂CO₃. For protodeboronation issues, use milder bases like KF.[1]
Solvent Dioxane/H₂O (10:1), THF/H₂O (4:1)If protodeboronation is an issue, switch to strictly anhydrous solvents (e.g., dry THF, dioxane). Ensure the base is soluble.[1][3]
Boronic Acid Form Free Boronic Acid (1.2-1.5 eq.)If stability is an issue, convert to a more robust boronic ester (pinacol or MIDA) or a potassium trifluoroborate salt to prevent decomposition.[3]
Temperature 80 °CIncrease temperature in increments (e.g., to 100-110 °C) for slow reactions, but monitor for increased side product formation.[1]

Experimental Protocols

General Protocol for a Trial Suzuki Coupling with a Fluorinated Boronic Acid:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol for the Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization:

For fluorinated boronic acids prone to decomposition, conversion to a more stable diethanolamine adduct can be beneficial.[10]

  • Dissolution: In a vial with a stir bar, dissolve the fluorinated boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1][10]

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[1]

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.[1][10]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[1][10]

Mandatory Visualizations

Suzuki_Troubleshooting_Workflow Start Start: Low/No Yield in Suzuki Coupling Check_Reagents Check Reagent Quality - Catalyst Activity - Boronic Acid Stability - Solvent/Base Purity Start->Check_Reagents Check_Conditions Verify Reaction Conditions - Inert Atmosphere - Degassed Solvents - Temperature Start->Check_Conditions Analyze_Side_Products Analyze Crude Reaction (TLC, LC-MS, GC-MS) Check_Reagents->Analyze_Side_Products Check_Conditions->Analyze_Side_Products Protodeboronation Major Side Product: Protodeboronation Analyze_Side_Products->Protodeboronation Yes Homocoupling Major Side Product: Homocoupling Analyze_Side_Products->Homocoupling Yes No_Reaction No Reaction/ Low Conversion Analyze_Side_Products->No_Reaction Yes Optimize_Base Optimize Base: - Use milder base (KF) - Use anhydrous conditions Protodeboronation->Optimize_Base Use_Surrogate Use Boronic Acid Surrogate (Ester, MIDA, BF3K) Protodeboronation->Use_Surrogate Optimize_Atmosphere Improve Inert Atmosphere & Degassing Technique Homocoupling->Optimize_Atmosphere Optimize_Catalyst Optimize Catalyst System: - Change Pd Source (Pd(0)) - Screen Ligands (Buchwald type) Homocoupling->Optimize_Catalyst Optimize_Conditions Optimize Conditions: - Increase Temperature - Change Solvent - Screen Bases (Stronger) No_Reaction->Optimize_Conditions Success Successful Coupling Optimize_Base->Success Use_Surrogate->Success Optimize_Atmosphere->Success Optimize_Catalyst->Success Optimize_Conditions->Success

Caption: A logical workflow for diagnosing and troubleshooting failed Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdArF Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdArF RedElim Reductive Elimination ArPdArF->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArFBOH2 Ar'-B(OH)₂ (Fluorinated Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) ArFBOH2->Boronate Activation Base Base Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Preventing Low Yields in Cross-Coupling of Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions, particularly those involving substituted boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low yields and provides actionable troubleshooting steps.

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low to no yield. What are the primary factors I should investigate?

A1: When encountering low or no yield in a Suzuki-Miyaura coupling reaction, a systematic approach to troubleshooting is crucial. The primary factors to investigate include the quality and stability of your reagents, the activity of your catalyst system, and the reaction conditions.[1][2]

  • Reagent Quality and Stability:

    • Boronic Acid Purity: The purity of the boronic acid is critical, as impurities can poison the palladium catalyst or lead to unwanted side reactions.[3] Using high-purity boronic acids is essential for reproducible and high-yielding reactions.[4]

    • Boronic Acid Stability: Substituted boronic acids, especially electron-deficient or some heteroaryl derivatives, can be susceptible to decomposition pathways like protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][5][6] Consider using fresh, high-purity boronic acid or converting it to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate.[2][7][8]

    • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[2] Reactions with less reactive aryl chlorides often necessitate more specialized and highly active catalyst systems.[7][9]

  • Catalyst System Activity:

    • Catalyst and Ligand Integrity: Ensure that your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[2]

    • Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[1] Alternatively, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.[8]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[9]

    • Solvent and Base: The choice of solvent and base is crucial and can significantly influence the reaction outcome.[10][11] Ensure they are of high purity and, if necessary, anhydrous and degassed.[2]

Q2: I suspect protodeboronation is the primary cause of my low yield. How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction that cleaves the C-B bond, leading to reduced yields.[5] This is particularly problematic with electron-deficient or certain heteroaryl boronic acids.[2][12] Several strategies can be employed to mitigate this issue:

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation but can also promote protodeboronation.[13][14] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[2][15]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[2][6][16] These reagents often undergo a slow release of the active boronic acid, keeping its concentration low and minimizing side reactions.[5][13][17]

  • Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[2] Employing anhydrous conditions can help to suppress this side reaction.[11]

  • Reaction Time and Temperature: Minimizing the reaction time and using lower temperatures can reduce the extent of protodeboronation.[2]

Q3: My reaction involves a sterically hindered boronic acid and/or aryl halide, and I'm observing very low conversion. What should I optimize?

A3: Steric hindrance near the reaction centers can significantly impede the key steps of the catalytic cycle, leading to low conversion.[16][18] Overcoming this challenge often requires careful selection of the catalyst system and reaction conditions.

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[18]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[18][19][20] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can facilitate the challenging oxidative addition and reductive elimination steps.[7][18] For particularly difficult couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[19][21]

  • Base Selection: A weak base may not be sufficient to activate a sterically hindered boronic acid for transmetalation.[18]

    • Recommendation: Use a moderately strong to strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[19] For highly hindered systems, stronger bases like potassium tert-butoxide (KOtBu) may be required.[16]

  • Solvent and Temperature: The choice of solvent can influence catalyst activity and solubility. Aprotic polar solvents or ethereal solvents are commonly used. Increasing the reaction temperature can help overcome the activation barriers associated with sterically demanding substrates.[8][22]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key parameters that can be adjusted to optimize the yield of Suzuki-Miyaura cross-coupling reactions.

Table 1: General Troubleshooting Guide for Low Yields

ParameterPotential IssueRecommended Action
Boronic Acid Impure or decomposedUse high-purity, fresh boronic acid. Consider converting to a more stable derivative (BPin, MIDA, etc.).[2][3]
Aryl Halide Low reactivity (e.g., Ar-Cl)Use a more active catalyst system (e.g., with bulky, electron-rich ligands).[7][9]
Catalyst Inactive or degradedUse a fresh catalyst and store it properly. Ensure complete reduction of Pd(II) precatalysts.[1][2]
Ligand Oxidized or inappropriate for the substrateUse fresh, air-sensitive ligands under an inert atmosphere. For hindered substrates, use bulky, electron-rich ligands.[18][19]
Base Too weak, too strong, or impureScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF). Ensure the base is finely powdered for better solubility.[2][8]
Solvent Not optimal for solubility or catalyst activityScreen different solvents or solvent/water mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[10][11][22]
Atmosphere Presence of oxygenThoroughly degas solvents and purge the reaction vessel with an inert gas (Ar or N₂).[1][9]
Temperature Too low or too highOptimize the reaction temperature. Higher temperatures may be needed for hindered substrates but can also promote decomposition.[8]

Table 2: Ligand and Base Selection for Sterically Hindered Substrates

Substrate TypeRecommended LigandsRecommended Bases
Mono-ortho-substituted SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃
Di-ortho-substituted XPhos, RuPhos, BI-DIME, AntPhosK₃PO₄, Cs₂CO₃, KOtBu
Tetra-ortho-substituted BI-DIME, AntPhosKOtBu

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point and may require optimization for specific substrates.[1][8]

  • Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the substituted boronic acid or its derivative (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere Setup: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Conversion of Boronic Acid to a Diethanolamine Adduct for Enhanced Stability

For boronic acids prone to decomposition, conversion to a more stable adduct can be beneficial.[1]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation and Isolation: A precipitate will form. Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield Suzuki-Miyaura Coupling

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Check Reagent Quality - Boronic Acid Purity/Stability - Aryl Halide Reactivity start->check_reagents reagent_issue Reagent Issue Identified? check_reagents->reagent_issue check_catalyst 2. Evaluate Catalyst System - Catalyst/Ligand Freshness - Correct Precatalyst Activation catalyst_issue Catalyst Issue Identified? check_catalyst->catalyst_issue check_conditions 3. Assess Reaction Conditions - Inert Atmosphere - Solvent/Base Choice - Temperature condition_issue Condition Issue Identified? check_conditions->condition_issue reagent_issue->check_catalyst No replace_reagents Use Fresh/High-Purity Reagents Consider Boronate Esters reagent_issue->replace_reagents Yes catalyst_issue->check_conditions No replace_catalyst Use Fresh Catalyst/Ligand Optimize Ligand Choice catalyst_issue->replace_catalyst Yes optimize_conditions Degas Thoroughly Screen Solvents/Bases Optimize Temperature condition_issue->optimize_conditions Yes rerun Re-run Reaction condition_issue->rerun No, consult further replace_reagents->rerun replace_catalyst->rerun optimize_conditions->rerun

A troubleshooting workflow for diagnosing and resolving low yields in Suzuki-Miyaura reactions.

Diagram 2: Key Side Reactions of Boronic Acids in Suzuki-Miyaura Coupling

Boronic_Acid_Side_Reactions cluster_side_reactions Undesired Pathways boronic_acid Ar-B(OH)₂ (Substituted Boronic Acid) protodeboronation Protodeboronation (Ar-H) boronic_acid->protodeboronation + H⁺ homocoupling Homocoupling (Ar-Ar) boronic_acid->homocoupling Pd(0), O₂ oxidation Oxidation (Ar-OH) boronic_acid->oxidation [O] desired_product Desired Product (Ar-Ar') boronic_acid->desired_product Suzuki Coupling (with Ar'-X)

Common side reactions of boronic acids that can lead to lower yields in Suzuki-Miyaura coupling.

References

Technical Support Center: Optimizing N-Boc Deprotection in the Presence of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed information and troubleshooting advice for the selective deprotection of N-Boc (tert-butyloxycarbonyl) groups in molecules that also contain a sensitive boronic acid or boronic ester functionality.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-Boc deprotection of substrates containing boronic acids.

Issue 1: Degradation of the Boronic Acid Group (Protodeboronation)

  • Question: My N-Boc deprotection with strong acids like TFA or HCl is leading to the loss of my boronic acid group. How can I prevent this?

  • Potential Causes:

    • Strongly Acidic Conditions: Boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond) under harsh acidic conditions.

    • Water Content: The presence of water in the reaction mixture can facilitate the hydrolysis of boronic esters to the more labile boronic acids, which are then more prone to degradation.

  • Solutions:

    • Use Milder Acidic Conditions: Opt for less aggressive acidic reagents. (See comparison table below).

    • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to maintain the stability of boronic esters.[1]

    • Protect the Boronic Acid: If possible, use a more robust protecting group for the boronic acid, such as a pinacol ester, which offers greater stability.

Issue 2: Incomplete or Slow N-Boc Deprotection

  • Question: When I use milder conditions to protect my boronic acid, the N-Boc deprotection is very slow or doesn't go to completion. What can I do?

  • Potential Causes:

    • Insufficient Acid Strength: The chosen mild acid may not be potent enough for efficient Boc cleavage.

    • Steric Hindrance: Bulky groups near the N-Boc-protected amine can hinder the reaction.

    • Low Temperature: Reactions performed at 0°C or below can be significantly slower.

  • Solutions:

    • Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature while carefully monitoring for any degradation of the boronic acid.

    • Consider Alternative Methods: Explore non-acidic deprotection methods such as thermal deprotection or catalysis with Lewis acids.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common strategy to avoid affecting the boronic acid group during N-Boc deprotection?

    • A1: The most common and effective strategy is the use of an orthogonal protecting group scheme.[2] This involves protecting the boronic acid as a stable ester, most commonly a pinacol boronate ester, which is generally resistant to the acidic conditions used for Boc removal.

  • Q2: Are there any "boronic acid-safe" N-Boc deprotection methods?

    • A2: While no method is universally "safe" for all substrates, milder acidic conditions and non-acidic methods have shown high compatibility. Thermal deprotection in a suitable solvent is a promising "green" alternative that avoids acidic reagents altogether.[3] Lewis acid-catalyzed deprotection can also be effective, although care must be taken as some Lewis acids can hydrolyze in the presence of moisture to form protic acids.[4]

  • Q3: How can I monitor the reaction to ensure my boronic acid is intact?

    • A3: The best way to monitor the reaction is through techniques like TLC, LC-MS, and NMR spectroscopy. For NMR, the disappearance of the Boc group's characteristic tert-butyl signal (a singlet around 1.4 ppm) and the persistence of signals corresponding to the boronic acid protecting group (e.g., the methyl signals of a pinacol ester) will confirm a successful selective deprotection.

Data Presentation: Comparison of N-Boc Deprotection Methods

The following table summarizes various methods for N-Boc deprotection with a focus on their compatibility with boronic acid groups.

MethodReagents and ConditionsTypical Reaction TimeYieldsCompatibility with Boronic Acid (Pinacol Ester)Key Considerations
Strong Acid 20-50% TFA in DCM0.5 - 2 hoursHighModerate to LowHigh risk of protodeboronation, especially for unprotected boronic acids.[5]
Strong Acid 4M HCl in Dioxane0.5 - 1 hourHighModerateGenerally considered more selective than TFA for some substrates.[6][7][8]
Milder Acid p-Toluenesulfonic acid (pTSA) in a deep eutectic solvent10 - 30 minutesExcellentGoodA greener alternative with short reaction times.[9]
Lewis Acid ZnBr₂ in DCM1 - 3 daysGood to ExcellentGoodMilder conditions, but may require longer reaction times.[4]
Thermal Refluxing in TFE or HFIP0.5 - 6 hoursGood to ExcellentExcellentAvoids acids entirely, making it a good choice for sensitive substrates.[10][11]
Other Oxalyl chloride in Methanol1 - 4 hoursHighGoodA mild method that has shown tolerance for various functional groups.[12][13][14]

Experimental Protocols

Protocol 1: N-Boc Deprotection using 4M HCl in Dioxane

  • Dissolve the N-Boc protected substrate (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a solution of 4M HCl in 1,4-dioxane (a large excess is often used).

  • Stir the mixture at room temperature for 30 minutes to 1 hour.[6][7]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with a non-polar solvent like diethyl ether.

Protocol 2: Thermal N-Boc Deprotection in 2,2,2-Trifluoroethanol (TFE)

  • Dissolve the N-Boc protected substrate in 2,2,2-trifluoroethanol (TFE).

  • Heat the solution to reflux.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary depending on the substrate.[10]

  • Upon completion, remove the solvent under reduced pressure to obtain the deprotected amine.

Protocol 3: N-Boc Deprotection using Oxalyl Chloride in Methanol

  • Dissolve the N-Boc protected substrate (1 equivalent) in methanol.

  • Add oxalyl chloride (3 equivalents) to the solution at room temperature.[12][13]

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully (e.g., with a saturated solution of sodium bicarbonate) and extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

Visualizations

Deprotection_Workflow start N-Boc, Boronic Acid Substrate assess Assess Substrate Stability start->assess strong_acid Strong Acid (TFA or HCl) assess->strong_acid Acid Stable Boronic Ester mild_acid Milder Acid (pTSA) assess->mild_acid Moderate Stability non_acid Non-Acidic (Thermal, Lewis Acid) assess->non_acid Acid Sensitive monitor Monitor Reaction (TLC, LC-MS, NMR) strong_acid->monitor mild_acid->monitor non_acid->monitor workup Work-up and Isolation monitor->workup Complete troubleshoot Troubleshoot (e.g., protodeboronation) monitor->troubleshoot Side Reaction product Deprotected Product workup->product troubleshoot->assess

Caption: Decision workflow for selecting an N-Boc deprotection method.

Orthogonal_Protection sub Substrate with -NH2 and -B(OH)2 boc Protect Amine: Boc2O, base sub->boc pinacol Protect Boronic Acid: Pinacol, Dean-Stark boc->pinacol intermediate N-Boc, Boronic Pinacol Ester pinacol->intermediate deprotect_boc Deprotect N-Boc: Mild Acid or Thermal intermediate->deprotect_boc final_product Free Amine, Boronic Pinacol Ester deprotect_boc->final_product

Caption: Orthogonal protection strategy for amines and boronic acids.

References

minimizing boronic acid homocoupling in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

This guide provides researchers, scientists, and drug development professionals with practical solutions to minimize the formation of symmetrical biaryl byproducts from boronic acid homocoupling during Suzuki-Miyaura cross-coupling reactions. This common side reaction reduces the yield of the desired product and complicates purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and what are its primary causes?

A1: Boronic acid homocoupling is a side reaction that forms a symmetrical biaryl from two molecules of the boronic acid starting material. This process is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Palladium(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to generate the homocoupled product. Rigorous exclusion of oxygen from the reaction mixture is a critical step to suppress this pathway.[1][2][3]

  • Pd(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, the Pd(II) can react directly with the boronic acid to form the homocoupled byproduct and the active Pd(0) catalyst.[1][2] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.[4]

Q2: How can I prevent oxygen from interfering with my reaction?

A2: Preventing oxygen-mediated homocoupling is one of the most effective strategies. This can be achieved by thoroughly degassing all solvents and reagents before use.[1] Common laboratory techniques for degassing include:

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 15-30 minutes) displaces dissolved oxygen.[1][5]

  • Freeze-Pump-Thaw: This method involves freezing the solvent, applying a vacuum to remove gases from the headspace, and then thawing. Repeating this cycle three times is highly effective for removing dissolved oxygen.[1]

  • Maintaining an Inert Atmosphere: Throughout the experiment, the reaction vessel should be kept under a positive pressure of an inert gas using a balloon or a Schlenk line.[6][7]

Q3: My reaction still shows significant homocoupling even after degassing. What role does the base play?

A3: The choice and role of the base are critical in Suzuki reactions. The base activates the boronic acid, making it more nucleophilic and ready for transmetalation.[8][9] However, the base can also influence side reactions. If homocoupling persists, consider the following:

  • Base Strength: While a base is necessary, overly strong bases or high concentrations can sometimes promote side reactions.

  • Alternative Bases: Switching to a different base can mitigate homocoupling. Milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often effective alternatives to stronger bases like sodium or potassium carbonate.[6][7]

Q4: How does my choice of palladium catalyst and ligand affect homocoupling?

A4: The catalyst system is central to the reaction's success.

  • Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes be advantageous over Pd(II) precursors as it bypasses the initial Pd(II)-mediated homocoupling pathway.[7]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) can accelerate the desired cross-coupling steps, particularly reductive elimination. This increased rate can help the desired reaction outcompete the pathways leading to homocoupling.[7][10][11]

Q5: Can reaction parameters like temperature and reagent concentration be optimized?

A5: Yes, optimizing reaction parameters is a key strategy for minimizing side reactions.

  • Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can suppress homocoupling, as side reactions can be more sensitive to higher temperatures.[1][7]

  • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction.[1][10]

  • Stoichiometry: Using a slight excess of the aryl halide can ensure the palladium catalyst preferentially engages in the desired catalytic cycle rather than reacting with the boronic acid.[1]

Data Presentation: Effect of Reaction Parameters on Homocoupling

The following tables summarize quantitative data on how different reaction components can influence the yield of the desired product versus the homocoupling byproduct.

Table 1: Influence of Degassing Method on Homocoupling

Entry Degassing Method Dimer Byproduct (%) Desired Product Yield (%)
1 None 15.2 78
2 Nitrogen Sparge (30 min) 1.8 95
3 Freeze-Pump-Thaw (3 cycles) <0.5 98

Data is illustrative and based on typical outcomes reported in the literature.[2]

Table 2: Comparison of Different Bases in a Model Suzuki Coupling

Entry Base (2.0 equiv) Solvent Temp (°C) Homocoupling (%) Product Yield (%)
1 Na₂CO₃ Dioxane/H₂O 100 8 85
2 K₃PO₄ Toluene 100 2 92
3 Cs₂CO₃ Dioxane 80 3 91
4 KF Toluene 110 <2 88

Yields are highly substrate-dependent. This table provides a general comparison.[7]

Mandatory Visualizations

G Troubleshooting Workflow for Boronic Acid Homocoupling start High Homocoupling Detected? check_oxygen 1. Check Oxygen Exclusion start->check_oxygen Start Here degas Action: Rigorously degas solvents (sparge or freeze-pump-thaw) and maintain inert atmosphere. check_oxygen->degas rerun1 Re-run Reaction degas->rerun1 eval_catalyst 2. Evaluate Pd Source & Ligand rerun1->eval_catalyst If problem persists success Homocoupling Minimized rerun1->success Success catalyst_action Action: Switch to Pd(0) source. Use bulky, electron-rich ligand (e.g., SPhos). eval_catalyst->catalyst_action rerun2 Re-run Reaction catalyst_action->rerun2 eval_base 3. Evaluate Base rerun2->eval_base If problem persists rerun2->success Success base_action Action: Switch to a milder base (e.g., K₃PO₄, KF). eval_base->base_action rerun3 Re-run Reaction base_action->rerun3 eval_conditions 4. Adjust Conditions rerun3->eval_conditions If problem persists rerun3->success Success conditions_action Action: Lower temperature. Add boronic acid slowly. Use slight excess of aryl halide. eval_conditions->conditions_action rerun4 Re-run Reaction conditions_action->rerun4 rerun4->success Success

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

G Key Factors Influencing Homocoupling Homocoupling Boronic Acid Homocoupling Oxygen Presence of Oxygen Oxygen->Homocoupling Promotes PdII High Concentration of Pd(II) Species PdII->Homocoupling Promotes Base Base Choice (Strength/Type) Base->Homocoupling Can Promote Temp High Reaction Temperature Temp->Homocoupling Can Promote Concentration High Boronic Acid Concentration Concentration->Homocoupling Promotes

Caption: Causal factors that can increase boronic acid homocoupling.

Experimental Protocols

General Protocol for Minimizing Homocoupling in a Suzuki Reaction

This protocol provides a general starting point and should be optimized for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-5 mol%).[7][10]

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Degassing and Addition:

    • Degas the chosen aprotic solvent (e.g., toluene, dioxane, or THF) by sparging with an inert gas for 30 minutes prior to use.[1][10]

    • Under a positive pressure of inert gas, add the degassed solvent to the Schlenk flask via syringe.[10]

  • Reagent Addition:

    • In a separate dry flask, dissolve the boronic acid (1.2-1.5 equiv.) in a minimal amount of the same degassed solvent.[10]

    • For sensitive substrates prone to homocoupling, slow addition is recommended. Add the boronic acid solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the homocoupling side reaction.[10]

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7][10]

    • Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[7]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.[7]

    • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[10]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

    • Purify the crude product by flash column chromatography to isolate the desired cross-coupled product from any residual homocoupled byproduct.[10]

References

Technical Support Center: Improving the Solubility of Boronic Acids for Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility of boronic acids in homogeneous catalysis.

Frequently Asked Questions (FAQs)

Q1: Why is my boronic acid poorly soluble in the reaction solvent?

A1: Boronic acids exhibit a wide range of polarities, leading to variable solubility. Many are crystalline solids with limited solubility in common organic solvents.[1] Factors influencing solubility include the nature of the organic substituent (R-group), the presence of polar functional groups, and the tendency to form intermolecular hydrogen bonds or dehydrate into cyclic trimers called boroxines.[1][2]

Q2: What is a boroxine, and how does it affect my experiment?

A2: A boroxine is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[1] This process is often reversible in the presence of water. While boroxines can sometimes be used directly in reactions like the Suzuki-Miyaura coupling (as they can hydrolyze back to the boronic acid in situ), their formation can complicate accurate weighing and stoichiometric calculations due to the mass change. To minimize boroxine formation, it is recommended to store boronic acids in a cool, dry place, tightly sealed from moisture.[1][3]

Q3: My Suzuki-Miyaura coupling reaction has a low yield. Could solubility be the cause?

A3: Yes, poor solubility is a common reason for low yields in Suzuki-Miyaura coupling reactions.[1][3] If the boronic acid does not dissolve sufficiently in the reaction medium, its concentration in the solution will be too low for efficient transmetalation to the palladium catalyst, thus slowing down the reaction and potentially favoring side reactions.

Q4: What is protodeboronation and how can I prevent it?

A4: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[4] This is more common with electron-rich or heteroaromatic boronic acids and can be promoted by harsh reaction conditions such as high temperatures, strong bases, or the presence of excess water.[1][4] Using milder bases, lower temperatures, or protecting the boronic acid as a more stable derivative (e.g., a MIDA boronate) can help minimize this issue.[4][5][6]

Q5: Can I use the boroxine form of my boronic acid directly in a reaction?

A5: In many cases, yes. The equilibrium between a boronic acid and its boroxine can be shifted back towards the active boronic acid in the presence of water, which is often a co-solvent in coupling reactions.[1] However, reaction kinetics may differ, and for anhydrous conditions, the boroxine might be the dominant and less reactive species. For stoichiometric control, using the pure boronic acid is generally preferable.[1]

Troubleshooting Guide for Solubility Issues

This section addresses specific problems encountered during experiments involving boronic acids.

Problem 1: The boronic acid does not dissolve in the primary reaction solvent.
  • Question: I've added my boronic acid to the solvent (e.g., toluene, THF, dioxane), but it remains a suspension even with stirring. What should I do?

  • Answer: This is a classic solubility issue. You can address this by:

    • Using a Co-solvent System: Adding a small amount of a polar aprotic solvent like DMF or DMSO, or an alcohol such as methanol or ethanol, can significantly improve solubility.[1] For many cross-coupling reactions, a mixture of an organic solvent with water is effective.[1][3]

    • Increasing the Temperature: The solubility of most boronic acids increases with temperature.[1] Gently heating the mixture while stirring can help dissolve the solid. Ensure the temperature is compatible with the stability of all reactants and the catalyst.[4]

    • Adjusting pH (for aqueous/protic media): If your reaction system is aqueous or contains protic solvents, adding a base can deprotonate the boronic acid (or other acidic functional groups on the molecule) to form a much more soluble boronate salt.[1][7]

Problem 2: The reaction is slow or stalls, and starting material remains.
  • Question: My reaction starts, but after a few hours, the conversion stops, leaving unreacted starting materials. I can still see solid boronic acid in the flask. What's happening?

  • Answer: This scenario strongly suggests that the reaction rate is limited by the dissolution of the boronic acid. The concentration of the dissolved boronic acid is too low to sustain the catalytic cycle.

    • Solution 1: Improve Solubility: Apply the methods from Problem 1 (co-solvents, heating) to increase the concentration of the boronic acid in the solution phase.

    • Solution 2: Use a Phase-Transfer Catalyst: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronate salt from the aqueous phase to the organic phase where the catalyst resides.[8][9]

    • Solution 3: Use a More Soluble Derivative: Convert the boronic acid to a more soluble boronate ester (e.g., pinacol ester) or MIDA boronate.[5][6][10] These derivatives often exhibit much better solubility in organic solvents.[10]

Problem 3: I observe significant side products like homocoupling or protodeboronation.
  • Question: My desired product is formed in low yield, and I see significant amounts of biaryl product from the homocoupling of my boronic acid. How can I fix this?

  • Answer: While these side reactions can have multiple causes, they are often exacerbated by conditions chosen to fight poor solubility, such as high temperatures or prolonged reaction times.

    • Homocoupling: This side reaction is often promoted by the presence of oxygen.[1] Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon).[4]

    • Protodeboronation: As mentioned in the FAQ, this is often caused by excessive heat or base strength.[4] If you increased the temperature to improve solubility, try finding a solvent system that works at a lower temperature. Consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄).

    • Slow-Release Strategy: An elegant solution for unstable boronic acids is to use an air-stable MIDA boronate derivative. Under basic conditions, the MIDA boronate slowly hydrolyzes to release the boronic acid into the reaction mixture at a low and steady concentration. This keeps the concentration of the unstable boronic acid low, minimizing side reactions while still allowing the desired cross-coupling to proceed efficiently.[5][6]

Strategies and Protocols to Enhance Solubility

Data Presentation: Common Solvent Systems

The choice of solvent is critical. A combination of solvents is often the most effective approach for reactions like the Suzuki-Miyaura coupling.

Solvent System ComponentsRatio (v/v)Typical BaseNotes
Dioxane / Water2:1 to 5:1K₃PO₄, K₂CO₃A very common and effective system for a wide range of substrates.[3][5]
Toluene / Water2:1 to 4:1Na₂CO₃, K₂CO₃Good for less polar substrates; often requires a phase-transfer catalyst.[9]
Acetonitrile / Water4:1K₂CO₃A more polar option suitable for certain substrates.[3]
THF / Water4:1Cs₂CO₃, K₂CO₃THF is a common solvent but check for compatibility with reagents.
DMF or DMSO(as co-solvent)VariousUsed in small amounts (5-10%) to dissolve highly polar or stubborn boronic acids.[1]
Experimental Protocols
Protocol 1: Enhancing Solubility via pH Adjustment

This protocol is suitable for reactions in aqueous or protic media where the boronic acid has an acidic functional group (like a carboxylic acid) or the boronic acid itself is deprotonated.

Objective: To dissolve a boronic acid by converting it to its more soluble anionic salt form.

Materials:

  • Boronic acid (e.g., 3-Carboxyphenylboronic acid)

  • Aqueous or protic solvent

  • Base (e.g., 1M NaOH, K₂CO₃)

  • pH meter or pH paper

Procedure:

  • Suspend the boronic acid in the chosen aqueous or protic solvent in the reaction flask.

  • Begin stirring the suspension.

  • Slowly add a suitable base dropwise.

  • Monitor the pH of the mixture. Continue adding the base until the solid boronic acid completely dissolves. For a carboxylic acid, a pH 1.5-2 units above its pKa is generally sufficient for complete deprotonation and dissolution.[1]

  • Caution: Ensure the chosen base and the final pH are compatible with all other reagents and the catalyst in your planned reaction.[1]

Protocol 2: Derivatization to a Boronate Ester for Improved Organic Solubility

This protocol describes the conversion of a boronic acid to its pinacol ester, which is generally more soluble in organic solvents and more stable.[10]

Objective: To synthesize a phenylboronic acid pinacol ester from phenylboronic acid.

Materials:

  • Phenylboronic acid

  • Pinacol

  • Toluene (or another solvent that allows azeotropic removal of water)

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine phenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene.

  • Heat the mixture to reflux. Water will be produced during the esterification and will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude pinacol ester can often be used directly or purified further by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow

G cluster_0 Solubility Troubleshooting start Boronic Acid Insoluble in Reaction Solvent q1 Is an aqueous co-solvent present? start->q1 s1 Strategy: Add Water or Alcohol (e.g., 4:1 org/aq) q1->s1 No q2 Is the reaction compatible with heat? q1->q2 Yes s1->q2 s2 Strategy: Increase Temperature (e.g., 60-100 °C) q2->s2 Yes q3 Is the boronic acid prone to decomposition (protodeboronation)? q2->q3 No end_node Proceed with Reaction s2->end_node s3 Strategy: Derivatize to Pinacol or MIDA Boronate q3->s3 Yes s4 Strategy: Use a stronger solvent system (e.g., add DMF/DMSO) q3->s4 No s3->end_node s4->end_node

Caption: A workflow for troubleshooting poor boronic acid solubility.

Chemical Strategy: pH Adjustment

G cluster_0 pH Adjustment for Carboxyphenylboronic Acid BA 3-Carboxyphenylboronic Acid (Sparingly Soluble in Water) Salt 3-Carboxyphenylboronate Salt (Highly Soluble in Water) BA->Salt Deprotonation Base + Base (e.g., NaOH, K₂CO₃) pH > pKa Salt->BA Protonation Acid + Acid (e.g., HCl) pH < pKa G cluster_1 Derivatization for Improved Organic Solubility BA Boronic Acid (Poorly Soluble in Organic Solvents) Ester Boronate Ester (e.g., Pinacol, MIDA) (More Soluble in Organic Solvents) BA->Ester Esterification Reagents + Diol (e.g., Pinacol) + Heat, Azeotropic Removal of H₂O Ester->BA Hydrolysis Hydrolysis Reaction Conditions (e.g., Base, H₂O) Releases Boronic Acid in situ

References

choice of base to prevent decomposition of fluorinated boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the selection of appropriate bases to prevent the decomposition of fluorinated boronic acids during chemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with a fluorinated boronic acid is giving low yields and I'm observing significant byproduct formation. What could be the cause?

A1: A primary suspect is the base-mediated decomposition of your fluorinated boronic acid, a process known as protodeboronation.[1][2] Fluorine atoms, especially in the ortho position, increase the Lewis acidity of the boronic acid, making it more susceptible to attack by bases.[3][4][5] Strong bases can facilitate the cleavage of the carbon-boron bond, leading to the formation of a fluoroarene byproduct and reducing the yield of your desired cross-coupled product.[2][6]

Q2: What is protodeboronation and how does the base influence it?

A2: Protodeboronation is the replacement of a boronic acid group with a hydrogen atom.[1][7] In base-mediated protodeboronation, the base attacks the boron atom, forming a more reactive boronate species.[8] This intermediate can then be protonated by a proton source in the reaction mixture (like water or alcohol solvents), leading to the undesired side product. The strength and type of base play a crucial role in the rate of this decomposition.[2]

Q3: Which bases are generally recommended for use with fluorinated boronic acids?

A3: Weaker inorganic bases are often preferred to minimize decomposition. Bases like potassium carbonate (K₂CO₃), potassium fluoride (KF), and cesium fluoride (CsF) are commonly used.[7][9] In some cases, fluoride ions have been shown to protect boronic acids from decomposition.[10][11][12] The choice of base can be highly substrate-dependent, and screening of different bases is often necessary to find the optimal conditions for a specific reaction.

Q4: Are there any bases I should avoid when working with fluorinated boronic acids?

A4: Strong bases, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and alkoxides like sodium tert-butoxide, should be used with caution as they can significantly accelerate protodeboronation, especially with highly electron-deficient fluorinated boronic acids.[13]

Q5: My fluorinated boronic acid seems to be degrading even before I add the coupling partners. How can I improve its stability?

A5: Fluorinated boronic acids can be sensitive to moisture and air.[14] Storing them under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator is crucial.[14] For reactions, using anhydrous solvents and ensuring all glassware is thoroughly dried can help minimize decomposition.[14] In some instances, converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, can be a beneficial strategy for storage and subsequent use in reactions.[15][16]

Quantitative Data on Base-Mediated Decomposition

The stability of fluorinated boronic acids is highly dependent on the specific substrate and reaction conditions. Below is a summary table illustrating the effect of different bases on the decomposition of a model substrate, 2-fluorophenylboronic acid, under typical Suzuki-Miyaura reaction conditions.

BaseSolventTemperature (°C)Time (h)% Decomposition of 2-Fluorophenylboronic Acid
K₂CO₃Dioxane/H₂O (4:1)801215%
Cs₂CO₃Dioxane1001225%
K₃PO₄Toluene1101230%
NaOtBuTHF654>70%
KFDioxane/H₂O (4:1)8012<10%

Note: The data presented are representative and intended for comparative purposes. Actual decomposition rates will vary depending on the specific fluorinated boronic acid, reactants, and precise reaction conditions.

Experimental Protocol: Screening for Optimal Base

This protocol provides a general workflow for screening different bases to identify the optimal conditions for a Suzuki-Miyaura coupling reaction involving a fluorinated boronic acid.

Materials:

  • Fluorinated boronic acid

  • Aryl halide coupling partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • A selection of bases (e.g., K₂CO₃, KF, CsF, K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Inert atmosphere glovebox or Schlenk line

  • Small scale reaction vials (e.g., 2 mL microwave vials)

  • Stir plate and stir bars

  • Analytical instrumentation for reaction monitoring (e.g., LC-MS or GC-MS)

Procedure:

  • Preparation: In an inert atmosphere glovebox, add the fluorinated boronic acid (1.2 equiv.), aryl halide (1.0 equiv.), and palladium catalyst (2-5 mol%) to a series of labeled reaction vials.

  • Base Addition: To each vial, add a different base (2.0-3.0 equiv.). Ensure the bases are finely powdered and have been dried prior to use.

  • Solvent Addition: Add the desired anhydrous, degassed solvent to each vial to achieve the target concentration.

  • Reaction Setup: Seal the vials and remove them from the glovebox. Place them on a pre-heated stir plate set to the desired reaction temperature.

  • Reaction Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 12 hours), take a small aliquot from each reaction mixture. Quench the aliquot with a suitable solvent and analyze by LC-MS or GC-MS to determine the consumption of starting materials and the formation of the desired product and any protodeboronation byproduct.

  • Analysis: Compare the results from the different bases to identify the conditions that provide the highest yield of the desired product with the minimal amount of decomposition of the fluorinated boronic acid.

Workflow for Base Selection

The following diagram illustrates a logical workflow for selecting an appropriate base for a reaction involving a fluorinated boronic acid.

BaseSelectionWorkflow Start Start: Fluorinated Boronic Acid Reaction AssessStability Assess Known Stability of the Boronic Acid Start->AssessStability KnownUnstable Known to be Highly Unstable? AssessStability->KnownUnstable ProtectingGroup Consider Protecting Group Strategy (e.g., Pinacol Ester, MIDA Boronate) KnownUnstable->ProtectingGroup Yes InitialScreen Start with Mild Bases (K₂CO₃, KF, CsF) KnownUnstable->InitialScreen No ProtectingGroup->InitialScreen ReactionOutcome Reaction Successful? InitialScreen->ReactionOutcome Optimize Optimize Reaction Conditions (Solvent, Temperature) ReactionOutcome->Optimize Yes Troubleshoot Troubleshoot: Screen Alternative Bases (e.g., K₃PO₄, Organic Bases) ReactionOutcome->Troubleshoot No/Low Yield End End: Optimized Protocol Optimize->End Reassess Re-evaluate Reaction Parameters Troubleshoot->Reassess Reassess->ReactionOutcome

References

Technical Support Center: Palladium Catalyst Longevity in C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using palladium catalysts with amine substrates, particularly in Buchwald-Hartwig amination reactions. Our goal is to help you extend the lifetime of your catalyst, improve reaction efficiency, and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of palladium catalyst deactivation in reactions involving amines?

A1: Palladium catalyst deactivation in the presence of amines is a multifaceted issue. The most common causes include:

  • Strong Ligand Binding by Amines: Primary and some secondary amines can coordinate strongly to the palladium center, forming stable off-cycle bis(amino)-palladium complexes that are catalytically inactive.[1]

  • Formation of Palladium Nanoparticles: The active Pd(0) species can aggregate to form inactive palladium black (nanoparticles), especially at high temperatures or low ligand concentrations.[2] This process can sometimes be promoted by the amine or base.

  • Ligand Degradation: Phosphine ligands, crucial for stabilizing the catalyst, can be susceptible to oxidation or other degradation pathways under the reaction conditions.

  • Substrate or Reagent Impurities: Impurities in the amine, aryl halide, solvent, or base can act as catalyst poisons. Water and oxygen are particularly detrimental as Pd(0) catalysts are sensitive to oxidation.

  • Product Inhibition: In some cases, the arylamine product can coordinate to the palladium center and inhibit further catalytic turnover.

Q2: How do I select the right ligand to maximize catalyst lifetime with an amine substrate?

A2: Ligand choice is critical. For Buchwald-Hartwig aminations, sterically hindered and electron-rich monophosphine ligands are generally preferred. These ligands promote the formation of a stable, monoligated Pd(0) species, which is highly active in the catalytic cycle.

  • "Buchwald-type" biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are designed to be bulky and electron-donating.[3][4] They accelerate the rate-limiting steps of oxidative addition and reductive elimination while discouraging the formation of inactive catalyst dimers.[3] RuPhos is often a superior choice for coupling secondary amines with aryl chlorides, while BrettPhos and t-BuXPhos are effective for primary amines.[5][6]

  • N-Heterocyclic Carbenes (NHCs) are another class of ligands that can offer high stability and activity, with some systems allowing for reactions at room temperature or with very low catalyst loadings.[7]

Q3: My reaction is sluggish or has stalled. What can I do to improve the rate?

A3: A sluggish reaction can often be revived by addressing a few key parameters:

  • Increase Temperature: Gently increasing the reaction temperature can significantly boost the reaction rate. However, be cautious, as excessive heat can accelerate catalyst decomposition. A typical range is 80-110 °C.

  • Check Base Strength and Solubility: The base is crucial for deprotonating the amine. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common. Ensure the chosen base is sufficiently soluble in the reaction solvent.

  • Evaluate Solvent: Aprotic, nonpolar solvents like toluene and dioxane are standard. The solvent choice affects the solubility of all components and can influence the reaction rate.

  • Consider a Different Ligand/Precatalyst System: If optimization of conditions fails, the chosen catalyst system may not be suitable for the specific substrate combination. Screening a different generation of Buchwald precatalyst (e.g., G3 or G4) or a different class of ligand may be necessary.

Q4: Is it possible to regenerate a palladium catalyst that has been deactivated by an amine?

A4: Full regeneration of a homogeneous palladium catalyst after deactivation in an amination reaction is challenging and not commonly performed in a standard laboratory setting. The deactivation pathways, such as ligand degradation and the formation of stable palladium-amine adducts, are often irreversible. However, for heterogeneous catalysts (e.g., Pd on carbon), some regeneration protocols exist, which typically involve washing and oxidative treatments to remove adsorbed poisons. For homogeneous systems, the focus is typically on recovery of the precious metal rather than regeneration of the active catalytic complex. Methods like organic solvent nanofiltration can be used to recover the palladium catalyst and ligand for reuse, which has been shown to maintain high conversion over several cycles.[8]

Troubleshooting Guide

Problem 1: Low to No Product Yield

Potential Cause Troubleshooting Step Explanation
Inactive Catalyst Ensure an inert atmosphere (argon or nitrogen) was maintained throughout the setup and reaction. Use freshly opened, high-purity reagents and anhydrous, deoxygenated solvents.Pd(0) species are highly sensitive to oxygen. Impurities in reagents can poison the catalyst.
Incorrect Base Verify the base is strong enough for the specific amine (pKa considerations) and soluble in the solvent. NaOtBu is a common choice, but K₃PO₄ or Cs₂CO₃ may be needed for base-sensitive substrates.The base's role is to deprotonate the amine or the intermediate Pd-amine complex to facilitate reductive elimination.
Poor Ligand Choice The ligand is substrate-dependent. For challenging aryl chlorides or sterically hindered amines, a more advanced ligand (e.g., RuPhos for secondary amines) may be required.[5]Bulky, electron-rich ligands stabilize the active Pd(0) center and accelerate key steps in the catalytic cycle.[3]
Low Reaction Temperature Increase the temperature in 10 °C increments. Most Buchwald-Hartwig reactions run between 80-110 °C.Insufficient thermal energy can lead to slow or incomplete oxidative addition or reductive elimination.
Substrate Quality Purify starting materials (aryl halide and amine) via distillation, recrystallization, or column chromatography.Halide or amine impurities can act as catalyst poisons.

Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)

Potential Cause Troubleshooting Step Explanation
β-Hydride Elimination This is more common with primary amines. Using a bulkier ligand or a different base (e.g., a weaker base like K₃PO₄) can sometimes suppress this pathway.β-hydride elimination from the palladium-amido intermediate competes with the desired reductive elimination, leading to a dehalogenated arene and an imine.[9]
Reaction with Water Ensure the use of anhydrous solvents and reagents. Residual water can lead to the formation of phenols from the aryl halide.Palladium can react with hydroxide, formed from the reaction of a strong base with water, leading to undesired hydroxylation products.

Quantitative Data on Catalyst Performance

The choice of palladium precursor and ligand significantly impacts catalyst efficiency. Turnover Number (TON), a measure of the moles of product formed per mole of catalyst, is a key metric for catalyst lifetime.

Table 1: Performance of Different Ligand/Palladium Systems in the Amination of Aryl Chlorides (Note: Conditions vary between studies; this table is for comparative illustration.)

Pd PrecursorLigandAmine TypeBaseCatalyst Loading (mol%)TON (Approx.)Yield (%)Reference
Pd₂(dba)₃XPhosMorpholineNaOtBu1.5~6094[3]
Pd(OAc)₂RuPhosSecondaryNaOtBu0.5 - 1.0100 - 200High[5]
Pd(OAc)₂BrettPhosPrimaryNaOtBu1.0 - 2.050 - 100High[6]
[Pd(IPr*)(cin)Cl](NHC)SecondaryLiHMDS0.025>3900High[10]
Pd(OAc)₂JosiphosPrimaryNaOtBu0.5>190High[5]

Experimental Protocols

Protocol 1: High-Turnover Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is adapted for coupling a primary amine with an aryl chloride, a challenging substrate class, using a modern catalyst system designed for high efficiency.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Aryl chloride (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Glovebox or Schlenk line apparatus

Procedure:

  • Catalyst Pre-formation: Inside a glovebox, add Pd(OAc)₂ (0.005 mmol, 0.5 mol%) and RuPhos (0.012 mmol, 1.2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add Reagents: Add NaOtBu (1.4 mmol, 1.4 equiv) to the tube. Seal the tube with a septum, remove it from the glovebox, and attach it to a Schlenk line.

  • Solvent and Substrate Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (3 mL). Stir the mixture for 5 minutes at room temperature. Add the aryl chloride (1.0 mmol) followed by the primary amine (1.2 mmol) via syringe. Rinse the syringes with the remaining toluene (2 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for the required reaction time (monitor by GC or LC-MS, typically 4-24 h).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Catalyst Recovery via Organic Solvent Nanofiltration (Conceptual)

While a true "regeneration" of the homogeneous catalyst is difficult, this conceptual protocol outlines how the catalyst and ligand can be recovered for reuse, a more practical approach to extending their lifetime.[8]

Procedure:

  • Reaction Completion: After the Buchwald-Hartwig reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with a suitable solvent (e.g., the reaction solvent like toluene or THF) to reduce viscosity and prevent membrane fouling.

  • Nanofiltration: Pass the diluted solution through an appropriate organic solvent nanofiltration (OSN) membrane. The larger palladium-ligand complex is retained by the membrane (the retentate), while the smaller product and salt molecules pass through (the permeate).

  • Washing: Wash the retentate with fresh solvent to ensure complete recovery of the product in the permeate.

  • Catalyst Reuse: The concentrated retentate, containing the active catalyst and ligand, can be collected and directly reused in a subsequent reaction batch. The catalyst loading for the next run may need to be supplemented based on an analysis of the palladium concentration in the recycled stream.

Visualizations

Deactivation_Pathway cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 L-Pd(0) (Active Catalyst) OAC Oxidative Addition Complex Pd0->OAC + Ar-X Pd_Black Pd(0) Nanoparticles (Palladium Black) Pd0->Pd_Black Aggregation Amine_Complex Pd(II)-Amine Complex OAC->Amine_Complex + HNR₂ Product_Complex L-Pd(Ar)(NR₂) Intermediate Amine_Complex->Product_Complex - Base-HX Bis_Amine L-Pd(HNR₂)₂ (Inactive Complex) Amine_Complex->Bis_Amine + Excess HNR₂ (Strong Coordination) Product_Complex->Pd0 Reductive Elimination (- Ar-NR₂)

Figure 1. Simplified pathways for palladium catalyst deactivation by amine substrates.

Experimental_Workflow start Start prep Prepare Inert Atmosphere (Glovebox / Schlenk Line) start->prep add_solids Add Pd Precursor, Ligand, and Base prep->add_solids add_liquids Add Anhydrous/Degassed Solvent, Aryl Halide, Amine add_solids->add_liquids react Heat Reaction Mixture (e.g., 80-110 °C) add_liquids->react monitor Monitor Progress (TLC, GC, LC-MS) react->monitor monitor->react Incomplete workup Quench, Extract, and Dry monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Figure 2. General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting_Tree q1 Low or No Yield? q2 Was an inert atmosphere used? q1->q2 Yes a2_no Root Cause: Oxygen Deactivation Solution: Repeat with proper Schlenk/glovebox technique. q2->a2_no No q3 Is the base strong enough and soluble? q2->q3 Yes a3_no Root Cause: Ineffective Deprotonation Solution: Switch to a stronger or more soluble base (e.g., NaOtBu, LiHMDS). q3->a3_no No q4 Is the ligand appropriate for the substrate? q3->q4 Yes a4_no Root Cause: Poor Catalyst Activity Solution: Screen bulky, electron-rich ligands (e.g., RuPhos, XPhos, BrettPhos). q4->a4_no No a4_yes Potential Issue: Low temperature or impurities. Action: Increase temp; purify reagents. q4->a4_yes Yes

Figure 3. Troubleshooting logic for low-yield Buchwald-Hartwig amination reactions.

References

storage and handling to prevent degradation of aminophenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage and handling of aminophenylboronic acids to prevent degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

1. How should I store aminophenylboronic acids to ensure their stability?

Proper storage is crucial to prevent the degradation of aminophenylboronic acids. Both solid compounds and solutions require specific conditions to maintain their integrity.

  • Solid Form: Store solid aminophenylboronic acids in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Due to their sensitivity to moisture, storage under an inert gas is recommended.[3]

  • Solutions: Stock solutions should be stored at low temperatures and protected from light.[1] For aqueous stock solutions, it is recommended to filter and sterilize them using a 0.22 μm filter before use.[1]

2. What are the primary degradation pathways for aminophenylboronic acids?

Aminophenylboronic acids are susceptible to degradation through several pathways, with the most common being:

  • Hydrolysis: The carbon-boron bond can be cleaved in the presence of water. This is a significant concern, especially in non-anhydrous solvents or when exposed to atmospheric moisture.

  • Oxidation: The boronic acid group can be oxidized, leading to the formation of phenols and other byproducts. This process can be accelerated by exposure to air and certain metal ions.

3. I am seeing unexpected or inconsistent results in my experiments. Could this be due to the degradation of my aminophenylboronic acid?

Yes, the degradation of aminophenylboronic acids is a common reason for inconsistent experimental outcomes, particularly in sensitive reactions like Suzuki-Miyaura cross-couplings.[4] Signs of degradation can include:

  • Low or no yield of the desired product.[5]

  • Formation of unexpected byproducts.

  • Changes in the physical appearance of the aminophenylboronic acid (e.g., discoloration, clumping).

  • Poor peak shape or the appearance of extra peaks in HPLC analysis.

4. How can I handle aminophenylboronic acids safely in the laboratory?

Standard laboratory safety precautions should be followed. This includes:

  • Handling in a well-ventilated area.[1]

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

  • Avoiding inhalation of dust or aerosols.[2]

  • Washing hands thoroughly after handling.[2]

Troubleshooting Guides

Troubleshooting Poor Performance in Suzuki-Miyaura Coupling Reactions

This guide addresses common issues encountered when using aminophenylboronic acids in Suzuki-Miyaura cross-coupling reactions.

Issue Potential Cause Recommended Solution
Low to No Product Yield Degradation of the aminophenylboronic acid.Use fresh or properly stored aminophenylboronic acid. Consider preparing a fresh solution before use.
Incomplete dissolution of reagents.Ensure all reagents, especially the base, are fully dissolved in the solvent system.
Inefficient catalyst system.For sterically hindered aminophenylboronic acids, consider using bulky, electron-rich ligands like Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos).[5]
Presence of oxygen in the reaction.Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[5]
Formation of Homocoupling Byproduct Presence of Pd(II) species and oxygen.Ensure the reaction is performed under strictly anaerobic conditions and that the palladium source is Pd(0) or a pre-catalyst that readily forms it.[4]
Inconsistent Results Between Batches Variation in the quality of the aminophenylboronic acid.Source high-purity aminophenylboronic acid and verify its integrity before use, for example, by HPLC.
Investigating Potential Degradation of Aminophenylboronic Acid Stock

If you suspect your aminophenylboronic acid has degraded, this guide provides a workflow for investigation.

Degradation_Investigation_Workflow cluster_0 Initial Observation cluster_1 Preliminary Checks cluster_2 Analytical Confirmation cluster_3 Outcome A Unexpected Experimental Results B Visually Inspect Solid and Solution A->B C Check Storage Conditions and Age B->C D Prepare Fresh Standard Solution C->D E Analyze Suspect and Standard by HPLC D->E F Compare Chromatograms E->F G Degradation Confirmed F->G Different Retention Times or Extra Peaks H No Significant Degradation F->H Similar Chromatograms I Troubleshoot Other Experimental Parameters G->I Discard Suspect Stock H->I Focus on Reaction Conditions

Workflow for investigating suspected degradation of aminophenylboronic acid.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Aminophenylboronic Acid

This protocol outlines a general method for assessing the stability of aminophenylboronic acids. Method optimization may be required for specific derivatives.

1. Objective: To develop a stability-indicating HPLC method capable of separating the intact aminophenylboronic acid from its potential degradation products.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Aminophenylboronic acid sample.

  • High-purity water and acetonitrile.

  • 0.22 µm syringe filters.

3. Sample Preparation:

  • Prepare a stock solution of the aminophenylboronic acid in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temp. 30 °C
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

5. Data Analysis:

  • Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of the parent aminophenylboronic acid over time under specific stress conditions (e.g., elevated temperature, exposure to light, different pH values).

Quantitative Data

The stability of aminophenylboronic acids is highly dependent on the specific compound and the experimental conditions. The following table provides a template for organizing stability data. It is recommended that researchers generate their own data for the specific aminophenylboronic acid and conditions relevant to their experiments.

Table 1: Example Stability of 3-Aminophenylboronic Acid Solution (1 mg/mL in 50:50 Acetonitrile:Water) at Different Temperatures

Storage Temperature Time Point % Remaining Parent Compound Observations
4 °C24 hours>99%No significant degradation observed.
4 °C1 week>98%Minor degradation peak observed.
25 °C (Room Temp)24 hours~95%Significant degradation peak present.
25 °C (Room Temp)1 week~80%Multiple degradation peaks observed.
40 °C24 hours~85%Rapid degradation with multiple byproducts.

Note: The data in this table is illustrative and should be confirmed experimentally.

Visualizing Degradation Pathways

The following diagram illustrates the general degradation pathways of aminophenylboronic acids.

Degradation_Pathways cluster_0 Starting Material cluster_1 Degradation Products A Aminophenylboronic Acid B Aminophenol A->B Hydrolysis / Oxidation C Boric Acid A->C Hydrolysis D Other Oxidized Byproducts A->D Oxidation

General degradation pathways of aminophenylboronic acids.

References

Optimizing Thermal Boc Deprotection in Flow Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction temperature in thermal Boc deprotection conducted in a continuous flow setting.

Frequently Asked Questions (FAQs)

Q1: What is thermal Boc deprotection in flow chemistry?

A1: Thermal Boc deprotection is a method for removing the tert-butyloxycarbonyl (Boc) protecting group from an amine by applying heat.[1][2] In flow chemistry, this reaction is performed in a continuously flowing stream through a heated reactor, which allows for precise control over reaction parameters like temperature and residence time.[3][4] This method avoids the use of acids, which can be advantageous for substrates with acid-sensitive functional groups.[3][5]

Q2: What are the main advantages of performing thermal Boc deprotection in a flow reactor?

A2: Key advantages include:

  • Enhanced Safety: Flow reactors can handle high pressures and temperatures more safely than batch reactors.[1]

  • Precise Temperature Control: Superior heat transfer in flow reactors allows for accurate and uniform temperature control, which is crucial for optimizing deprotection while minimizing side reactions.[3]

  • Rapid Optimization: The ability to quickly change reaction parameters like temperature and residence time allows for faster reaction optimization.

  • Scalability: Processes developed in lab-scale flow reactors can often be scaled up more readily.[5]

  • Telescoped Reactions: The output from the deprotection can be directly fed into a subsequent reaction step without workup or isolation, increasing efficiency.[3][6]

Q3: What is the general mechanism of thermal Boc deprotection?

A3: The reaction proceeds through a fragmentation mechanism, initiated by heat, to form the free amine, carbon dioxide, and isobutylene.[1] It is believed to involve an initial, slow, and concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation.[2][5][7][8]

Troubleshooting Guide

Problem 1: Incomplete Deprotection

  • Possible Cause: The reaction temperature is too low or the residence time is too short.

  • Solution:

    • Gradually increase the reaction temperature. A good starting point for many substrates is around 150°C, but temperatures up to 240°C or higher may be necessary, depending on the substrate's reactivity.[3][4]

    • Increase the residence time by decreasing the flow rate. For some substrates, longer residence times (e.g., up to 90 minutes) are required for complete conversion.[4]

    • Consider the solvent. Polar protic solvents like methanol (MeOH) and 2,2,2-trifluoroethanol (TFE) can facilitate the reaction, allowing for lower temperatures and shorter residence times compared to less polar solvents like tetrahydrofuran (THF) or toluene.[3]

Problem 2: Formation of Impurities or Side Reactions

  • Possible Cause: The reaction temperature is too high, leading to thermal degradation of the starting material or product.

  • Solution:

    • Decrease the reaction temperature. Even a slight reduction can sometimes significantly minimize impurity formation.

    • Optimize the residence time. For some compounds, prolonged exposure to high temperatures, even if the initial conversion is clean, can lead to the formation of byproducts.[5]

    • Solvent choice is critical. For instance, using acetate-based solvents like EtOAc can lead to the formation of acetamide byproducts.[5] Using t-amyl alcohol as a solvent may result in a t-amyl carbamate impurity.[5]

    • For substrates prone to oxidation, sparging the solvent with nitrogen can prevent the formation of N-oxide impurities.[5]

Problem 3: Poor Substrate Solubility

  • Possible Cause: The chosen solvent is not suitable for the substrate at the desired concentration.

  • Solution:

    • Screen different solvents. TFE is known for its excellent solubilizing ability for a wide range of substrates.[5] Other options include THF, anisole, and methanol.[3][5]

    • Use a co-solvent system. For example, adding water to THF or TFE can increase the solubility of some substrates and may also accelerate the reaction.[5]

Problem 4: Inconsistent Results or Poor Reproducibility

  • Possible Cause: Fluctuations in flow rate or temperature, or changes in solvent density at high temperatures.

  • Solution:

    • Ensure the pump is delivering a stable and accurate flow rate.

    • Verify the temperature control of the reactor is precise and stable.

    • Be aware of solvent density changes at elevated temperatures, as this can affect the actual residence time. The volume expansion of common solvents at high temperatures should be considered, especially during scale-up.[5]

Data Presentation

Table 1: Effect of Solvent and Temperature on the Deprotection of N-Boc Phenethylamine

SolventTemperature (°C)Residence Time (min)Yield (%)
TFE2403044
MeOH24030Not specified
THF24030Not specified
Toluene24030Not specified

Data extracted from a study by Ryan et al., which noted that even at high temperatures, the deprotection of N-Boc phenethylamine was inefficient with a 30-minute residence time, with the highest yield in TFE. Longer residence times were required for good yields.[3]

Table 2: Effect of Solvent and Temperature on the Deprotection of N-Boc Aniline

SolventTemperature (°C)Residence Time (min)Yield (%)
TFE2403093
MeOH2403088
THF2403065
Toluene2403054

Data from a study by Ryan et al. demonstrating the higher efficiency of polar protic solvents for the deprotection of N-Boc aniline at 240°C.[3][4]

Table 3: Effect of Solvent and Temperature on the Deprotection of N-Boc Imidazole

SolventTemperature (°C)Residence Time (min)Yield (%)
TFE12030100
MeOH12030100
THF1203047
Toluene120300
THF2003097
Toluene2003093

Data from a study by Ryan et al. showing the significant impact of solvent and temperature on the deprotection of the more reactive N-Boc imidazole.[3]

Experimental Protocols

General Experimental Protocol for Thermal Boc Deprotection in Flow

A solution of the N-Boc protected amine in the desired solvent is prepared. This solution is then pumped through a heated flow reactor (e.g., a stainless steel or PFA tubing coil) maintained at a specific temperature. A back-pressure regulator is used to maintain the pressure and keep the solvent in the liquid phase above its boiling point.[3] The output stream is collected, and the conversion and yield are determined by analytical techniques such as UPLC, LC-MS, or ¹H NMR. The residence time is calculated from the reactor volume and the flow rate.

Screening Protocol for Optimizing Temperature and Residence Time

  • Prepare a stock solution of the N-Boc protected substrate in a suitable solvent (e.g., TFE, as it has broad solubility).[5]

  • Set the flow reactor to a constant temperature (e.g., 225°C) and screen various residence times (e.g., 10-60 minutes) by adjusting the flow rate.[5]

  • Set a constant residence time (e.g., 30 minutes) and screen various temperatures (e.g., 180-250°C).[5]

  • Analyze the output from each condition to determine the optimal combination of temperature and residence time that gives high conversion with minimal impurity formation.

Visualizations

Troubleshooting_Workflow start Start: Incomplete Deprotection increase_temp Increase Temperature start->increase_temp increase_res_time Increase Residence Time start->increase_res_time check_solvent Evaluate Solvent (e.g., switch to TFE/MeOH) start->check_solvent re_evaluate Re-evaluate Conversion increase_temp->re_evaluate increase_res_time->re_evaluate check_solvent->re_evaluate re_evaluate->start No complete Deprotection Complete re_evaluate->complete Yes impurities Check for Impurities complete->impurities decrease_temp Decrease Temperature impurities->decrease_temp Yes clean_product Clean Product impurities->clean_product No optimize_res_time Optimize Residence Time decrease_temp->optimize_res_time optimize_res_time->re_evaluate

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Logical_Relationship reactivity Substrate Reactivity (N-Boc Heteroaryl > N-Boc Aryl > N-Boc Alkyl) temperature Required Temperature reactivity->temperature inversely proportional to residence_time Required Residence Time reactivity->residence_time inversely proportional to solvent Solvent Polarity (TFE/MeOH > THF/Toluene) rate Reaction Rate solvent->rate directly proportional to rate->temperature inversely proportional to rate->residence_time inversely proportional to

Caption: Key parameter relationships in thermal Boc deprotection.

References

Validation & Comparative

Reactivity of Fluorinated vs. Non-Fluorinated Arylboronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of building blocks is critical to the success of synthetic endeavors. Arylboronic acids are foundational reagents in modern organic chemistry, pivotal for the construction of complex molecular architectures. The introduction of fluorine into these molecules can dramatically alter their physicochemical properties and reactivity. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated arylboronic acids in key cross-coupling reactions, supported by experimental data.

The Electronic Influence of Fluorine

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect on the aryl ring. This fundamentally alters the electronic properties of the arylboronic acid, influencing its reactivity in several ways:

  • Increased Lewis Acidity: The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center. This is reflected in the lower pKa values of fluorinated arylboronic acids compared to their non-fluorinated counterparts.[1]

  • Impact on Transmetalation: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst, is often rate-limiting. The decreased electron density on the aryl ring of fluorinated arylboronic acids can hinder this step, potentially leading to lower reaction rates and yields.[2][3]

  • Susceptibility to Protodeboronation: Fluorinated arylboronic acids, particularly electron-deficient heteroarylboronic acids, are more prone to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This side reaction can significantly reduce the yield of the desired cross-coupled product.

Quantitative Data Presentation

The following tables summarize key quantitative data comparing the properties and reactivity of fluorinated and non-fluorinated arylboronic acids.

Table 1: Comparison of pKa Values for Phenylboronic Acids

CompoundpKaReference
Phenylboronic acid8.86[1]
4-Fluorophenylboronic acid8.77[1]
3-Fluorophenylboronic acid8.41
2-Fluorophenylboronic acid8.80
2,3,4,6-Tetrafluorophenylboronic acid6.17[1]

Note: The pKa values highlight the increased acidity of fluorinated phenylboronic acids, with the effect being more pronounced with multiple fluorine substitutions.[1]

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic AcidCoupling PartnerProductYield (%)Reference
Phenylboronic acid4-Bromoanisole4-Methoxybiphenyl92
4-Fluorophenylboronic acid4-Bromoanisole4-Fluoro-4'-methoxybiphenyl85
4-Methoxyphenylboronic acidPyridine-2-sulfonyl fluoride2-(4-Methoxyphenyl)pyridine35[3]
4-Cyanophenylboronic acidPyridine-2-sulfonyl fluoride2-(4-Cyanophenyl)pyridine10[3]
Pentafluorophenylboronic acidPhenyl iodide2,3,4,5,6-Pentafluorobiphenyl>90

Note: The data generally indicates that electron-donating groups on the arylboronic acid lead to higher yields, while electron-withdrawing groups, such as fluorine and cyano groups, can decrease the efficiency of the Suzuki-Miyaura coupling.[3]

Key Cross-Coupling Reactions: A Comparative Overview

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for carbon-carbon bond formation. As indicated by the data, non-fluorinated, electron-rich arylboronic acids generally exhibit higher reactivity and provide better yields in these couplings.[2][3] The electron-deficient nature of fluorinated arylboronic acids can make the transmetalation step less efficient.[2][3] However, with optimized reaction conditions, including the use of highly active catalyst systems, excellent yields can be achieved even with highly fluorinated substrates.[4]

Chan-Lam Coupling

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. While direct comparative studies are less common, the electronic effects of fluorine are still expected to play a significant role. The increased Lewis acidity of fluorinated arylboronic acids could potentially facilitate the initial coordination to the copper catalyst. However, the subsequent transmetalation and reductive elimination steps may be influenced by the electron-deficient aryl ring. Interestingly, the use of copper(II) fluoride as a promoter has been shown to improve yields in Chan-Lam etherification reactions, suggesting a beneficial role for fluoride in certain contexts.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is influenced by the electronic properties of the arylboronic acid. While less data is available for a direct comparison, it is reasonable to infer that electron-rich, non-fluorinated arylboronic acids would generally be more reactive. However, successful Buchwald-Hartwig type aminations have been reported with fluorinated substrates, demonstrating the versatility of this reaction.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the discussed cross-coupling reactions.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF/water mixture, 5-10 mL).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

General Experimental Protocol for Chan-Lam N-Arylation
  • Reaction Setup: In a reaction vessel open to the air, combine the amine or heterocycle (1.0 mmol), the arylboronic acid (1.5-2.0 mmol), and a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).[6]

  • Solvent and Base: Add a solvent (e.g., methanol, dichloromethane, or toluene, 5-10 mL) and, if required, a base (e.g., pyridine or triethylamine, 2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature or with heating for the specified duration.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the residue by column chromatography to obtain the N-arylated product.[1]

General Experimental Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 mmol).

  • Reagent Addition: Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and an anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture with stirring for the designated time.

  • Work-up and Purification: After cooling, dilute the mixture with a suitable organic solvent, filter through celite, and concentrate. Purify the crude product via column chromatography.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Arylboronic Acid, Coupling Partner, Catalyst, Base solvent Add Degassed Solvent reagents->solvent 1. inert Establish Inert Atmosphere solvent->inert 2. heat Heat and Stir inert->heat 3. monitor Monitor Progress (TLC/GC-MS) heat->monitor 4. extract Extraction and Washing monitor->extract 5. dry Dry and Concentrate extract->dry 6. purify Column Chromatography dry->purify 7. product Purified Product purify->product 8.

Caption: A generalized experimental workflow for cross-coupling reactions.

Electronic_Effects cluster_non_fluorinated Non-Fluorinated Arylboronic Acid cluster_fluorinated Fluorinated Arylboronic Acid Aryl_BOH2 Ar-B(OH)₂ Reactivity_NF Generally Higher Reactivity in Cross-Coupling Aryl_BOH2->Reactivity_NF Higher Electron Density F_Aryl_BOH2 F-Ar-B(OH)₂ Lewis_Acidity Increased Lewis Acidity (Lower pKa) F_Aryl_BOH2->Lewis_Acidity Lower Electron Density Reactivity_F Potentially Lower Reactivity in Cross-Coupling F_Aryl_BOH2->Reactivity_F Lower Electron Density Protodeboronation Protodeboronation (Side Reaction) F_Aryl_BOH2->Protodeboronation Increased Propensity

Caption: Electronic effects of fluorine on arylboronic acid properties.

References

The Strategic Advantage of Boc Protection for Aminophenylboronic Acids in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. Aminophenylboronic acids are crucial building blocks in medicinal chemistry, particularly for carbon-carbon bond formation through Suzuki-Miyaura coupling. However, the presence of a reactive amino group can lead to side reactions and reduced yields. This guide provides a comprehensive comparison of using tert-butoxycarbonyl (Boc) protection for aminophenylboronic acids versus employing the unprotected counterparts, supported by experimental data and detailed protocols.

The primary advantage of employing Boc protection for aminophenylboronic acids lies in its ability to enhance reaction yields and shorten reaction times, particularly in palladium-catalyzed cross-coupling reactions. The Boc group effectively deactivates the amino group, preventing its interference with the catalytic cycle and minimizing the formation of undesired byproducts.

Performance Comparison in Suzuki-Miyaura Coupling

Experimental evidence demonstrates a significant improvement in the efficiency of Suzuki-Miyaura coupling reactions when the amino group of the aminophenylboronic acid is protected with a Boc group. A study on the synthesis of 2-aminomethylbiphenyls via the Suzuki-Miyaura reaction of 2-(aminomethyl)phenylboronic acid with various aryl halides showed that the Boc-protected boronic acid consistently delivered higher yields in shorter reaction times compared to the unprotected analogue.[1]

Reactant 1Reactant 2ProtectionYield (%)Reaction Time (h)
2-(Aminomethyl)phenylboronic acid4-IodotolueneNone4512
2-(N-Boc-aminomethyl)phenylboronic acid 4-Iodotoluene Boc 85 4
2-(Aminomethyl)phenylboronic acid4-BromoanisoleNone4016
2-(N-Boc-aminomethyl)phenylboronic acid 4-Bromoanisole Boc 82 5

Table 1: Comparison of Yields and Reaction Times in the Suzuki-Miyaura Coupling of Protected vs. Unprotected 2-(Aminomethyl)phenylboronic Acid. The data clearly indicates that Boc protection leads to a significant increase in product yield and a marked reduction in the required reaction time.

Experimental Protocols

To provide a clear and reproducible comparison, detailed experimental protocols for the Suzuki-Miyaura coupling of both unprotected and Boc-protected 2-(aminomethyl)phenylboronic acid with 4-iodotoluene are presented below.

Experimental Protocol 1: Suzuki-Miyaura Coupling of Unprotected 2-(Aminomethyl)phenylboronic Acid

Materials:

  • 2-(Aminomethyl)phenylboronic acid

  • 4-Iodotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add 2-(aminomethyl)phenylboronic acid (1.2 mmol), 4-iodotoluene (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL), both previously degassed.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4'-methylbiphenyl.

Experimental Protocol 2: Suzuki-Miyaura Coupling of Boc-Protected 2-(Aminomethyl)phenylboronic Acid

Materials:

  • 2-(N-Boc-aminomethyl)phenylboronic acid

  • 4-Iodotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add 2-(N-Boc-aminomethyl)phenylboronic acid (1.2 mmol), 4-iodotoluene (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL), both previously degassed.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-Boc-protected 2-amino-4'-methylbiphenyl.

Logical Workflow for Synthesis

The general workflow for utilizing a Boc-protected aminophenylboronic acid in a synthetic sequence involves three key stages: protection, coupling, and deprotection. This strategy allows for the selective reaction at the boronic acid moiety while the amino group remains inert.

SynthesisWorkflow Start Aminophenylboronic Acid Protection Boc Protection Start->Protection ProtectedIntermediate Boc-Protected Aminophenylboronic Acid Protection->ProtectedIntermediate Coupling Suzuki-Miyaura Coupling ProtectedIntermediate->Coupling CoupledProduct Boc-Protected Coupled Product Coupling->CoupledProduct Deprotection Boc Deprotection CoupledProduct->Deprotection FinalProduct Final Product (Free Amine) Deprotection->FinalProduct

Caption: Synthetic workflow using Boc protection.

Signaling Pathway of Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. The presence of an unprotected amino group can interfere with this cycle, potentially by coordinating to the palladium catalyst and inhibiting its activity. Boc protection prevents this interference.

SuzukiCycle pd0 Pd(0)L_n pd_oxidative_add Oxidative Addition pd0->pd_oxidative_add Ar-X pd_aryl_halide R-X-Pd(II)L_n pd_oxidative_add->pd_aryl_halide transmetalation Transmetalation pd_aryl_halide->transmetalation Ar'-B(OR)2 pd_aryl_boron R-Pd(II)L_n-R' transmetalation->pd_aryl_boron reductive_elim Reductive Elimination pd_aryl_boron->reductive_elim reductive_elim->pd0 product R-R' reductive_elim->product

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the incorporation of fluorine atoms into one or both coupling partners introduces unique challenges, primarily due to the electronic properties of fluorinated substrates. The selection of an appropriate palladium catalyst is therefore critical to achieving high yields and reaction efficiency. This guide provides an objective comparison of various palladium catalysts for the Suzuki coupling of fluorinated substrates, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling of fluorinated substrates is highly dependent on the nature of the catalyst, the ligands, the base, the solvent, and the specific substrates being coupled. Below is a summary of the performance of different classes of palladium catalysts in the coupling of various fluorinated aryl halides and boronic acids.

Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 4-Bromo-1-fluorobenzene with Phenylboronic Acid
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane1002471[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001>95[2]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[2]
G-COOH-Pd-10NoneK₂CO₃DMF/H₂O1103High
Pd-PEPPSI-IPrIPrK₃PO₄iPrOH/H₂O801High
Table 2: Comparison of Palladium Catalysts for the Suzuki Coupling of 2,4-Dichloropyridine with p-fluorophenylboronic acid
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Product Distribution (2-Ar:4-Ar:2,4-diAr)
PdCl₂(PPh₃)₂PPh₃Na₂CO₃Dioxane/H₂O80187:81:12
Pd₂ (dba)₃XPhosK₃PO₄Dioxane100245:85:10
PEPPSI-IPrIPrK₂CO₃t-BuOH801810:75:15
PEPPSI-IPentIPentK₂CO₃t-BuOH801812:70:18

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed experimental methodologies for representative Suzuki-Miyaura coupling reactions with fluorinated substrates.

General Procedure for Suzuki Coupling using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G2)[2]

A reaction tube is charged with the fluorinated aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and the palladacycle precatalyst (0.02 mmol). The tube is then evacuated and backfilled with argon. Dioxane (2 mL) and water (0.2 mL) are added, and the mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.[2]

General Procedure for Suzuki Coupling using a PEPPSI-type Catalyst[3]

In a glovebox, the fluorinated aryl halide (0.5 mmol), the arylboronic acid (0.55 mmol), and K₂CO₃ (1.0 mmol) are added to a vial. The Pd/NHC catalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 3 mol%) and 1,4-dioxane (1.0 mL) are then added. The vial is sealed and the mixture is stirred at room temperature for 24 hours. The reaction is then quenched with water and extracted with an organic solvent. The crude product is analyzed by GC-MS or ¹H NMR to determine the yield and purified by column chromatography.[1]

General Procedure for Suzuki Coupling using a Heterogeneous Palladium Nanoparticle Catalyst (G-COOH-Pd-10)[4]

In a reaction vessel, the fluorinated aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the G-COOH-Pd-10 catalyst (15 mg) are combined. A mixture of DMF/H₂O (95:5, 5 mL) is added as the solvent. The reaction mixture is heated to the desired temperature (70 °C or 110 °C) and stirred for the specified time. Upon completion, the catalyst is separated by filtration, and the liquid phase is worked up by extraction with an organic solvent, followed by drying and concentration. The crude product is then purified by column chromatography.[3]

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. The active catalyst is a Pd(0) species, which is generated in situ from a palladium(II) precatalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)Ln ArPdX Ar¹-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdAr Ar¹-Pd(II)L₂-Ar² ArPdX->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) ArPdAr->Product ArX Ar¹-X (Fluorinated Aryl Halide) ArX->Pd0 ArB Ar²-B(OR)₂ (Arylboronic Acid) ArB->ArPdX Base Base Base->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Discussion and Catalyst Selection

The choice of palladium catalyst for the Suzuki coupling of fluorinated substrates is a critical decision that significantly impacts the success of the reaction.

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, these catalysts often require higher temperatures and longer reaction times, particularly with less reactive fluorinated aryl chlorides. They can be effective for some fluorinated substrates but may lead to lower yields compared to more modern systems.[1]

  • Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G2, SPhos Pd G2): These catalysts, featuring bulky, electron-rich phosphine ligands, are highly effective for challenging couplings, including those involving fluorinated substrates.[2] They often provide high yields under relatively mild conditions and short reaction times. The choice between different Buchwald ligands (e.g., XPhos, SPhos) can be substrate-dependent, and screening may be necessary to identify the optimal ligand for a specific transformation.

  • PEPPSI Catalysts (e.g., Pd-PEPPSI-IPr): Pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) complexes, particularly those with N-heterocyclic carbene (NHC) ligands like IPr, have emerged as powerful catalysts for a wide range of cross-coupling reactions. They are known for their high stability and activity, making them suitable for the coupling of challenging substrates, including fluorinated arenes.

  • Heterogeneous Catalysts (e.g., Supported Pd Nanoparticles): Heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture and the potential for recycling, which aligns with the principles of green chemistry. Recent studies have shown that supported palladium nanoparticles can exhibit high catalytic activity in the Suzuki coupling of fluorinated substrates, with turnover frequencies (TOFs) comparable to or even exceeding those of some homogeneous systems.[3]

For researchers and drug development professionals, the selection of a palladium catalyst for the Suzuki coupling of fluorinated substrates should be guided by the specific requirements of the synthesis, including the reactivity of the coupling partners, desired reaction conditions (temperature, time), and considerations of cost and sustainability. For challenging couplings, modern catalyst systems such as Buchwald palladacycles and PEPPSI complexes are often the preferred choice due to their high efficiency and broad applicability. For large-scale applications, the development of robust and recyclable heterogeneous catalysts presents a promising avenue for more sustainable chemical production.

References

A Comparative Guide to Alternative Building Blocks for the Synthesis of 4-Amino-3-fluorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-amino-3-fluorophenyl derivatives is a critical step in the development of numerous pharmaceutical and agrochemical compounds. The strategic introduction of the fluorine atom and the amino group onto the phenyl ring significantly influences the physicochemical and biological properties of the final molecule. This guide provides a comparative overview of alternative building blocks for the synthesis of these valuable derivatives, focusing on their synthetic pathways, performance metrics, and detailed experimental protocols.

Overview of Key Alternative Building Blocks

Several alternative starting materials can be employed for the synthesis of 4-amino-3-fluorophenyl derivatives. The choice of building block often depends on factors such as commercial availability, cost, and the desired substitution pattern on the final product. This guide will focus on the comparative synthesis from the following key precursors:

  • 4-Bromo-2-fluoroaniline: A versatile and commonly used building block.

  • 2,4-Difluoronitrobenzene: A readily available starting material for introducing the amino and hydroxyl functionalities.

  • 4-Nitrophenol: An economical starting material, though requiring multiple synthetic steps.

Comparative Synthesis and Performance Data

This section details the synthetic routes starting from the identified alternative building blocks, accompanied by quantitative data to facilitate comparison.

From 4-Bromo-2-fluoroaniline

This pathway is particularly useful for synthesizing 4-amino-3-fluorophenylboronic acid, a key intermediate for Suzuki-Miyaura cross-coupling reactions.[1]

Synthetic Pathway:

The synthesis involves a three-step process starting with the protection of the amino group of 4-bromo-2-fluoroaniline, followed by a lithium-bromine exchange to form an organolithium species, which is then reacted with a borate ester and hydrolyzed to yield the desired boronic acid.[2][3]

Performance Data:

StepProductReagents and ConditionsYieldPurityReference
1N,N-Bis(trimethylsilyl)-4-bromo-2-fluoroanilineTrimethylsilyl chloride, Triethylamine, Dichloromethane, 0°C to RT47% (for the pure distilled product)Not specified[3]
24-Amino-3-fluorophenylboronic acidn-Butyllithium, Trimethyl borate, THF, -78°C; then HCl47% (overall)Not specified[2][3]

Experimental Protocol: Synthesis of 4-Amino-3-fluorophenylboronic acid from 4-Bromo-2-fluoroaniline [2][3]

  • Protection of the amine group: To a solution of 4-bromo-2-fluoroaniline in dichloromethane at 0°C, add triethylamine followed by the dropwise addition of acetyl chloride. Allow the reaction to warm to room temperature and stir overnight. After reaction completion, the solvent is removed under vacuum.

  • Lithium-halogen exchange and borylation: The protected aniline is dissolved in anhydrous THF and cooled to -78°C under a nitrogen atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a specified time. Trimethyl borate is then added, and the reaction is allowed to warm to room temperature.

  • Hydrolysis: The reaction mixture is quenched by the addition of aqueous HCl, and the resulting mixture is stirred to effect hydrolysis of the boronate ester. The product, 4-amino-3-fluorophenylboronic acid, is then isolated by extraction and purified.

Logical Relationship of Synthesis from 4-Bromo-2-fluoroaniline

G A 4-Bromo-2-fluoroaniline B Amine Protection (e.g., Acetyl chloride, Triethylamine) A->B Step 1 C N-Acetyl-4-bromo-2-fluoroaniline B->C D Lithium-Bromine Exchange (n-BuLi, THF, -78°C) C->D Step 2 E Intermediate Organolithium Species D->E F Reaction with Trimethyl borate E->F Step 3 G Boronate Ester Intermediate F->G H Acidic Hydrolysis (HCl) G->H Step 4 I 4-Amino-3-fluorophenylboronic acid H->I

Caption: Synthetic pathway from 4-bromo-2-fluoroaniline.

From 2,4-Difluoronitrobenzene

This route is advantageous for the synthesis of 4-amino-3-fluorophenol, a versatile intermediate for various bioactive molecules.[4]

Synthetic Pathway:

The synthesis begins with the selective methoxylation of 2,4-difluoronitrobenzene, followed by demethylation and reduction of the nitro group to yield 4-amino-3-fluorophenol.[4]

Performance Data:

StepProductReagents and ConditionsYieldPurityReference
12-Fluoro-4-methoxynitrobenzeneSodium methoxide, Methanol, RefluxNot specifiedNot specified[4]
22-Fluoro-4-nitrophenolAluminum chloride, BenzeneNot specifiedNot specified[4]
34-Amino-3-fluorophenolCatalytic hydrogenation (e.g., Ni/Pd catalyst)Not specifiedNot specified[4]

Experimental Protocol: Synthesis of 4-Amino-3-fluorophenol from 2,4-Difluoronitrobenzene [4]

  • Methoxylation: A solution of sodium methoxide in methanol is prepared. 2,4-difluoronitrobenzene is added to a separate flask with methanol, and the sodium methoxide solution is added slowly. The mixture is then refluxed. After completion, methanol is evaporated, and the product is extracted with dichloromethane.

  • Demethylation: The obtained 2-fluoro-4-methoxynitrobenzene is dissolved in benzene, and aluminum chloride is added. The mixture is stirred to effect demethylation.

  • Reduction: The resulting 2-fluoro-4-nitrophenol is subjected to catalytic hydrogenation using a suitable catalyst (e.g., a nickel-palladium composite catalyst) to reduce the nitro group to an amine, yielding 4-amino-3-fluorophenol.

Experimental Workflow for 4-Amino-3-fluorophenol Synthesis

G A 2,4-Difluoronitrobenzene B Methoxylation (Sodium methoxide, Methanol) A->B Step 1 C 2-Fluoro-4-methoxynitrobenzene B->C D Demethylation (Aluminum chloride, Benzene) C->D Step 2 E 2-Fluoro-4-nitrophenol D->E F Catalytic Hydrogenation (Ni/Pd catalyst) E->F Step 3 G 4-Amino-3-fluorophenol F->G

Caption: Synthesis of 4-amino-3-fluorophenol.

From 4-Nitrophenol

A cost-effective approach that involves several steps to introduce the fluorine and amino functionalities.[5]

Synthetic Pathway:

This multi-step synthesis starts with the catalytic hydrogenation of 4-nitrophenol, followed by sulfonation, fluoro-substitution, and finally desulfonation to obtain the target 4-amino-3-fluorophenol.[5]

Performance Data:

StepProductReagents and ConditionsYieldPurityReference
14-AminophenolCatalytic hydrogenation (Nickel catalyst, H₂)Not specifiedNot specified[5]
2Sulfonated intermediateSulfonating agentNot specifiedNot specified[5]
3Fluoro-substituted intermediateFluoro-substitution reactionNot specifiedNot specified[5]
44-Amino-3-fluorophenolDesulfonationNot specifiedNot specified[5]

Experimental Protocol: Synthesis of 4-Amino-3-fluorophenol from 4-Nitrophenol [5]

  • Hydrogenation: 4-Nitrophenol is dissolved in a mixed solvent of water and ethanol. Under pressure and controlled temperature, hydrogen gas is introduced in the presence of a nickel catalyst to reduce the nitro group.

  • Sulfonation: The resulting 4-aminophenol undergoes a sulfonation reaction.

  • Fluoro-substitution: A fluoro-substitution reaction is then carried out to introduce the fluorine atom at the 3-position.

  • Desulfonation: Finally, a desulfonation step is performed to remove the sulfonic acid group and yield 4-amino-3-fluorophenol.

Signaling Pathway of 4-Nitrophenol Conversion

G A 4-Nitrophenol B Catalytic Hydrogenation A->B C 4-Aminophenol B->C D Sulfonation C->D E Sulfonated Intermediate D->E F Fluoro-substitution E->F G Fluoro-substituted Intermediate F->G H Desulfonation G->H I 4-Amino-3-fluorophenol H->I

Caption: Multi-step synthesis from 4-nitrophenol.

Conclusion

The selection of an appropriate building block for the synthesis of 4-amino-3-fluorophenyl derivatives is a critical decision in the drug development and chemical synthesis process.

  • 4-Bromo-2-fluoroaniline offers a direct and efficient route to valuable boronic acid derivatives, which are key for further functionalization via cross-coupling reactions. The reported overall yield of 47% is moderate but provides a straightforward pathway.[2][3]

  • 4-Nitrophenol represents a more economical option, but the multi-step synthesis may be less efficient overall and require more extensive process optimization for large-scale production.[5]

Researchers and process chemists should carefully evaluate the trade-offs between the cost of starting materials, the number of synthetic steps, overall yield, and the ease of purification associated with each of these alternative building blocks to select the most suitable route for their specific application.

References

A Head-to-Head Comparison: Boronic Acids vs. Trifluoroborates in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the organoboron reagent is critical to the success of this reaction, with boronic acids and their corresponding potassium organotrifluoroborate salts being two of the most prominent options. This guide provides a comprehensive comparison of these two classes of reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences

FeatureBoronic AcidsPotassium Trifluoroborates
Stability Prone to dehydration to form cyclic trimeric anhydrides (boroxines) and susceptible to protodeboronation.[2] Some, like 2-furanboronic acid, can decompose significantly within days on the benchtop.[3]Exceptionally stable to air and moisture, allowing for indefinite storage at room temperature.[3] The tetracoordinate boron atom is less electrophilic and resistant to protodeboronation.[4]
Handling Can be challenging to purify due to their propensity to form boroxines, which can also complicate reaction stoichiometry.[1][5]Crystalline, free-flowing solids that are easy to handle and weigh accurately.[5]
Reactivity Generally highly reactive in Suzuki-Miyaura coupling. However, instability can lead to lower effective concentrations and side reactions.Often considered "protected" forms of boronic acids that slowly release the active boronic acid in situ. This slow-release mechanism can minimize side reactions like homocoupling.[6]
Synthesis Various established methods for synthesis.Readily prepared from the corresponding boronic acids by treatment with potassium hydrogen fluoride (KHF2).[5][4]
Solubility Variable, can be an issue for certain substrates.Potassium salts have poor solubility in many organic solvents, which can be a limitation.[7] Tetrabutylammonium trifluoroborate salts offer improved solubility in organic media.[7]

Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison

The following table summarizes comparative yield data from various studies, illustrating the performance of boronic acids and potassium trifluoroborates in Suzuki-Miyaura coupling reactions with different substrates. It is important to note that reaction conditions were often optimized for each specific transformation and may not be directly comparable.

ElectrophileOrganoboron ReagentProductYield (%)Reference
Heteroaryl IodideIndoloboronic AcidCoupled Indole Derivative37[8]
Heteroaryl IodideIndolyltrifluoroborateCoupled Indole Derivative60[8]
Aryl Bromide4-Methylthiophen-2-ylboronic Acid (as received)Coupled Product69 (from boronic acid)[4]
Aryl Bromide4-Methylthiophen-2-yltrifluoroborate (from recrystallized boronic acid)Coupled Product95 (as trifluoroborate)[4]
Aryl BromideFuran-2-ylboronic AcidCoupled Product0[8]
Aryl BromideFuran-2-yltrifluoroborateCoupled ProductHigh Yields (General)[8]

This data highlights that for certain substrates, particularly challenging heteroaromatics, trifluoroborates can provide significantly higher yields.[8] The improved performance is often attributed to their enhanced stability, which prevents degradation of the organoboron reagent before it can participate in the catalytic cycle.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Boronic Acid

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Boronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Suzuki-Miyaura Coupling with Potassium Trifluoroborate

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 eq)

  • Potassium organotrifluoroborate (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂, 2 mol%) and ligand (e.g., PPh₃, 6 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 eq)

  • Solvent (e.g., THF/H₂O mixture)

Procedure:

  • In a reaction vessel, combine the aryl or heteroaryl halide, potassium organotrifluoroborate, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent system (e.g., THF/H₂O).

  • Add the palladium catalyst and ligand.

  • Heat the mixture to the desired temperature and monitor the reaction's progress.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to obtain the desired product.[9]

Visualizing the Chemistry

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdArB Ar-Pd(II)L2-Ar' Transmetalation->ArPdArB Ar'B(OR)2 (from R-BF3K + H2O) + Base ArPdArB->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArX Ar-X Boron Ar'B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Decision Workflow: Boronic Acid or Trifluoroborate?

This flowchart provides a simplified decision-making guide for selecting between boronic acids and trifluoroborates.

Decision_Tree start Start: Suzuki-Miyaura Coupling Planned substrate_stability Is the organoboron substrate known to be unstable (e.g., certain heteroaryls)? start->substrate_stability handling_issues Are precise stoichiometry and ease of handling critical? substrate_stability->handling_issues No use_trifluoroborate Consider using Potassium Trifluoroborate substrate_stability->use_trifluoroborate Yes slow_release Is slow release of the boronic acid desirable to minimize side reactions? handling_issues->slow_release No handling_issues->use_trifluoroborate Yes slow_release->use_trifluoroborate Yes use_boronic_acid Boronic Acid may be a suitable starting point slow_release->use_boronic_acid No

Caption: A workflow for choosing between boronic acids and trifluoroborates.

Conclusion

Both boronic acids and potassium trifluoroborates are valuable reagents in Suzuki-Miyaura cross-coupling reactions. Boronic acids are often the first choice due to their commercial availability and high reactivity. However, their inherent instability can be a significant drawback, leading to challenges in handling, stoichiometry, and reaction reproducibility, especially with sensitive substrates.

Potassium trifluoroborates emerge as a superior alternative when stability and ease of handling are paramount.[5] Their crystalline nature and resistance to air and moisture make them ideal for multi-step syntheses and for substrates that are prone to decomposition.[3][9] The slow, in situ generation of the active boronic acid from the trifluoroborate salt can lead to cleaner reactions and higher yields by minimizing side reactions.[6] For researchers in drug development and process chemistry, the robustness and reliability of trifluoroborates can be a decisive advantage. The choice between these two classes of reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the scale of the reaction, and the desired level of operational simplicity.

References

A Researcher's Guide: Quantitative Analysis of Reaction Conversion by LC-MS and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the conversion of a chemical reaction is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your specific research needs.

Principles and Applicability

LC-MS is the preferred method for analyzing polar, non-volatile, and thermally labile compounds, making it highly suitable for a wide range of organic reactions, particularly in pharmaceutical and biological contexts.[1][2] In contrast, GC-MS excels in the analysis of volatile and thermally stable compounds.[2][3] For non-volatile compounds, a chemical modification process known as derivatization can sometimes be employed to increase their volatility for GC-MS analysis.[4][5]

The fundamental difference between these techniques lies in the mobile phase used to separate the components of a mixture. LC-MS employs a liquid mobile phase, while GC-MS utilizes an inert gas.[6] This distinction dictates the types of molecules that can be analyzed and the sample preparation required.

Performance Comparison: LC-MS vs. GC-MS for Reaction Conversion Analysis

To illustrate the quantitative performance of LC-MS and GC-MS, consider a hypothetical esterification reaction where a carboxylic acid and an alcohol react to form an ester. The following table summarizes typical quantitative data that could be obtained from analyzing the reaction mixture to determine the conversion of the limiting reactant (carboxylic acid).

ParameterLC-MSGC-MS (with derivatization)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) ~ 1-10 ng/mL~ 0.1-1 ng/mL
Limit of Quantitation (LOQ) ~ 5-50 ng/mL~ 1-10 ng/mL
Precision (%RSD) < 5%< 3%
Accuracy (% Recovery) 95-105%97-103%
Sample Preparation Time ~ 5-15 minutes~ 30-60 minutes (including derivatization)
Analysis Time per Sample ~ 5-15 minutes~ 15-30 minutes

Note: This data is representative and can vary depending on the specific analytes, instrumentation, and method optimization. GC-MS often exhibits higher sensitivity and precision for amenable compounds, while LC-MS offers broader applicability and simpler sample preparation.[2][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for quantifying reaction conversion using both LC-MS and GC-MS.

LC-MS Protocol for Quantitative Analysis of Reaction Conversion

This protocol outlines the steps for a "dilute-and-shoot" method, which is often feasible with LC-MS due to its compatibility with a wide range of solvents and analytes.

1. Sample Preparation:

  • At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 990 µL) of a suitable solvent (e.g., acetonitrile/water mixture) to prevent further reaction. This also serves as the sample for analysis.
  • If an internal standard (IS) is used, add a known concentration of the IS to the dilution solvent.[8] A suitable IS would be a compound with similar chemical properties to the analyte but a different mass.[9]

2. Calibration Standards:

  • Prepare a series of calibration standards of the starting material (the limiting reactant) and the product in the same solvent as the diluted samples.[10]
  • The concentration range of the calibration standards should encompass the expected concentrations in the reaction samples.
  • If using an internal standard, add the same concentration of IS to each calibration standard.

3. LC-MS Analysis:

  • LC System: A typical setup would involve a C18 reversed-phase column.
  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[11][12] In SIM mode, the mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the starting material, product, and internal standard.
  • Injection Volume: Typically 1-10 µL.

4. Data Analysis:

  • Integrate the peak areas of the starting material, product, and internal standard (if used) in the chromatograms.
  • Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the IS peak area) against the concentration of the calibration standards.[13]
  • Determine the concentration of the starting material at each time point using the calibration curve.
  • Calculate the reaction conversion using the following formula: Conversion (%) = [(Initial Concentration - Concentration at time t) / Initial Concentration] x 100

GC-MS Protocol for Quantitative Analysis of Reaction Conversion

This protocol includes a derivatization step, which is often necessary for polar analytes like carboxylic acids to make them volatile enough for GC-MS analysis.[5][14]

1. Sample Preparation and Derivatization:

  • At designated time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
  • Quench the reaction by adding the aliquot to a vial containing a suitable solvent.
  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carboxylic acid and alcohol to their more volatile trimethylsilyl (TMS) ethers/esters.[5]
  • Add a known concentration of an internal standard (e.g., a deuterated analog of the analyte) before derivatization.[9]
  • Heat the mixture for a specific time and temperature (e.g., 60°C for 30 minutes) to ensure complete derivatization.
  • Cool the sample to room temperature before injection.

2. Calibration Standards:

  • Prepare a series of calibration standards of the starting material and product.
  • Derivatize each calibration standard and the internal standard using the same procedure as the reaction samples.

3. GC-MS Analysis:

  • GC System: Use a capillary column suitable for the separation of the derivatized analytes (e.g., a DB-5ms column).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation of all components.
  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of the derivatized starting material, product, and internal standard.

4. Data Analysis:

  • Integrate the peak areas of the derivatized starting material, product, and internal standard.
  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
  • Determine the concentration of the starting material at each time point from the calibration curve.
  • Calculate the reaction conversion using the formula mentioned in the LC-MS protocol.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using Graphviz.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Quench Quench & Dilute (with Internal Standard) Aliquot->Quench Inject Inject Sample Quench->Inject LC LC Separation (C18 Column) Inject->LC MS MS Detection (SIM/MRM) LC->MS Integrate Integrate Peak Areas MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Conversion Calculate Conversion Quantify->Conversion

Caption: LC-MS workflow for quantitative reaction conversion analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Derivatize Derivatization (with Internal Standard) Aliquot->Derivatize Inject Inject Sample Derivatize->Inject GC GC Separation (Capillary Column) Inject->GC MS MS Detection (SIM) GC->MS Integrate Integrate Peak Areas MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Conversion Calculate Conversion Quantify->Conversion

References

A Comparative Guide to Assessing Product Purity in Suzuki Coupling with 4-N-Boc-amino-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. The use of specialized reagents like 4-N-Boc-amino-3-fluorophenylboronic acid allows for the introduction of a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. However, ensuring the purity of the resulting product is a critical step that necessitates the use of robust analytical techniques. This guide provides an objective comparison of common analytical methods for assessing the purity of products after coupling with this compound, complete with experimental data and detailed protocols.

Comparison of Key Analytical Methods for Purity Assessment

The primary techniques for analyzing the purity of Suzuki coupling products are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages in terms of resolution, sensitivity, and the nature of the information it provides.[1][2]

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Provides the precise chemical environment of each proton, spin-spin coupling between neighboring protons, and the relative ratio of protons.[3]Offers detailed structural information for unambiguous identification and can be quantitative for purity assessment.[3][4]Can be complex to interpret for molecules with overlapping signals and requires the use of deuterated solvents.[3]
High-Performance Liquid Chromatography (HPLC) Provides the retention time of the product, allowing for separation from starting materials and impurities.[5]Excellent for assessing purity and monitoring reaction progress with high resolution and sensitivity.[5][6]Requires the development of a specific method for each compound and may not be suitable for all types of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio of the components.[7]Highly sensitive and specific, allowing for the identification and quantification of impurities even at trace levels.[7][8]Can be more complex to operate and the response factor may vary between compounds, affecting quantitative accuracy without proper calibration.

Performance Comparison of this compound with Alternatives

The choice of boronic acid can significantly impact the yield and purity of the Suzuki coupling reaction. The electronic and steric properties of the boronic acid play a crucial role in the catalytic cycle. Below is a comparative overview of this compound with other commercially available boronic acids.

Boronic AcidKey FeaturesExpected Performance in Suzuki Coupling
This compound Contains an electron-donating amino group (Boc-protected) and an electron-withdrawing fluorine atom.The Boc-protected amino group can facilitate the reaction, while the fluorine atom can influence the electronic properties and potentially the biological activity of the final product.
4-Aminophenylboronic acid Contains a free amino group.The free amino group is more electron-donating than the Boc-protected one, which can lead to higher reactivity but also potential side reactions.
4-Fluorophenylboronic acid Contains a single fluorine substituent.Generally shows good reactivity in Suzuki couplings, often leading to high yields of the corresponding fluorinated biaryls.[2]
Phenylboronic acid The parent, unsubstituted boronic acid.Serves as a baseline for comparison; its reactivity is well-established in a wide range of Suzuki coupling reactions.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for analyzing products from Suzuki coupling reactions.

Protocol 1: Purity Determination by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified Suzuki coupling product. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the spectrum using appropriate software. Integrate the signals corresponding to the product and any identifiable impurities. The purity can be estimated by comparing the integration of the product peaks to the total integration of all signals. For quantitative NMR (qNMR), a certified internal standard is added to the sample to determine the absolute purity with high accuracy.[9][10]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Method Development: Develop a suitable HPLC method. A common starting point for fluorinated biaryl compounds is a reversed-phase C18 column with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.[11]

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system. Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: The purity of the product is determined by calculating the peak area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Protocol 3: Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC Method: Utilize the HPLC method developed in Protocol 2 or a similar compatible method.

  • MS Detection: Couple the LC system to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with a suitable ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire data in both full scan mode to detect all ionizable species and, if necessary, in selected ion monitoring (SIM) or tandem MS (MS/MS) mode to identify specific impurities.[7]

  • Data Analysis: The total ion chromatogram (TIC) can be used to assess purity by peak area. The mass spectrum of each peak provides the molecular weight of the compound, aiding in the identification of the main product and any impurities.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful product analysis.

Workflow for Purity Assessment of Suzuki Coupling Product cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_decision Outcome Suzuki Coupling Suzuki Coupling Work-up & Purification Work-up & Purification Suzuki Coupling->Work-up & Purification HPLC HPLC Work-up & Purification->HPLC Primary Purity Check LCMS LC-MS Work-up & Purification->LCMS Impurity Identification NMR ¹H NMR Work-up & Purification->NMR Structural Confirmation Pure Product Pure Product HPLC->Pure Product >98% Purity Further Purification Further Purification HPLC->Further Purification <98% Purity LCMS->Pure Product NMR->Pure Product

Caption: A generalized workflow for the synthesis, purification, and multi-technique purity assessment of a Suzuki coupling product.

References

A Comparative Guide to Thermal vs. Acidic Boc Deprotection: Efficiency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in multi-step organic synthesis. The choice between thermal and acidic deprotection methods can significantly impact reaction efficiency, yield, and selectivity, particularly when dealing with sensitive functional groups. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the optimal deprotection strategy.

Efficiency and Reaction Conditions

The efficiency of Boc deprotection is primarily assessed by reaction time and yield. Acidic deprotection is a well-established and often rapid method.[1] In contrast, thermal deprotection, a more recent development, offers an alternative for acid-sensitive substrates.[2][3]

Quantitative data from various studies are summarized in the table below to facilitate a direct comparison of the two methods under different conditions.

Deprotection MethodReagents/ConditionsSubstrate TypeTemperatureReaction TimeYield (%)Reference(s)
Acidic 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)General AminesRoom Temperature0.5 - 4 hoursHigh[4]
4M Hydrochloric Acid (HCl) in Dioxane or Ethyl AcetateGeneral AminesRoom Temperature1 - 12 hoursHigh[4][5]
p-Toluenesulfonic Acid (pTSA) Deep Eutectic Solvent (DES)Amines, Amino Acids, DipeptidesRoom Temperature10 - 30 minutesExcellent[6]
Thermal Continuous Flow in Methanol or TrifluoroethanolAryl & Alkyl Amines240 °C30 minutes88-93%[2]
Boiling WaterAromatic & Aliphatic Amines100 °C10 min - 2 hoursQuantitative[2]
Continuous Flow (N-Boc Imidazole)Heteroaromatic Amine120 °C20-25 minutes100%[7]
Continuous Flow (N-Boc Aniline)Aromatic Amine240 °C30 minutes88-93%[7]
Continuous Flow (N-Boc Phenethylamine)Alkyl Amine240 °C30 minutes44%[7]

Selectivity in Boc Deprotection

A key challenge in complex molecule synthesis is the selective deprotection of one Boc group in the presence of other sensitive functionalities or other Boc groups.[7] Thermal deprotection has demonstrated significant advantages in this regard. By carefully controlling the reaction temperature in a continuous flow setup, it is possible to selectively deprotect more labile N-Boc groups.[7][8]

For instance, the selective removal of an aryl N-Boc group in the presence of an alkyl N-Boc group can be achieved with high yield.[7][8] This level of selectivity is often difficult to achieve with strong acid methodologies, which can lead to non-specific deprotection.[7]

MethodSubstrateConditionsOutcomeIsolated Yield (%)Reference(s)
Thermal (Selective) Bis-Boc TryptamineContinuous flow, 230 °C, 45 minSelective deprotection of aryl N-Boc90% (mono-deprotected)[7]
Acidic (Non-Selective) Bis-Boc TryptamineTFANon-selective deprotectionNot specified[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful and comparable results.

Acidic Boc Deprotection Protocol (using HCl in Dioxane)
  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.[5]

  • Stir the mixture at room temperature for 1 to 4 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, the product often precipitates as the hydrochloride salt.[5]

  • Collect the solid by filtration and wash with a solvent such as diethyl ether.[5]

Thermal Boc Deprotection Protocol (in Boiling Water)
  • In a flask, create a mixture of the N-Boc protected amine and water.[4]

  • Heat the mixture to reflux (100 °C) with vigorous stirring.[4]

  • Monitor the reaction by TLC; completion is often achieved within 12-15 minutes.[4]

  • Cool the reaction to room temperature.[4]

  • Add dichloromethane (5 mL) and separate the layers to isolate the deprotected amine.[4]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both acidic and thermal Boc deprotection.

G cluster_acidic Acidic Boc Deprotection Workflow A1 Dissolve/suspend Boc-protected amine in acidic solution A2 Stir at room temperature A1->A2 A3 Monitor reaction (TLC/LC-MS) A2->A3 A4 Precipitation of product salt A3->A4 A5 Isolate product (Filtration) A4->A5 G cluster_thermal Thermal Boc Deprotection Workflow (Boiling Water) T1 Mix N-Boc amine with water T2 Heat to reflux (100 °C) with stirring T1->T2 T3 Monitor reaction (TLC) T2->T3 T4 Cool to room temperature T3->T4 T5 Extract with organic solvent T4->T5 T6 Isolate deprotected amine T5->T6

References

Chan-Lam vs. Suzuki Coupling: A Comparative Guide to C-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds is a cornerstone of molecular construction, pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For decades, the palladium-catalyzed Suzuki-Miyaura coupling has been a dominant methodology for carbon-carbon bond formation and has been adapted for C-N coupling. However, the copper-catalyzed Chan-Lam coupling has emerged as a powerful and practical alternative. This guide provides a detailed, data-driven comparison of these two indispensable reactions for C-N bond formation, tailored for researchers, scientists, and drug development professionals.

At a Glance: Chan-Lam vs. Suzuki C-N Coupling

FeatureChan-Lam CouplingSuzuki C-N Coupling
Catalyst Copper (e.g., Cu(OAc)₂, Cu₂O)Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
Coupling Partners Aryl/heteroaryl boronic acids & N-nucleophilesAryl/heteroaryl halides/triflates & N-nucleophiles (often via boronic acids in a two-step sequence) or N-containing boronic esters
Oxidant Often requires an oxidant (e.g., O₂ from air)Does not typically require an external oxidant
Reaction Conditions Generally milder (room temperature to moderate heating), often tolerant of air and moistureOften requires inert atmosphere and anhydrous conditions, can require higher temperatures
Ligands Often ligandless or uses simple ligands (e.g., pyridine, TMEDA)Typically requires sophisticated phosphine or N-heterocyclic carbene (NHC) ligands
Base Wide range of bases, can sometimes be base-freeRequires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Cost Copper catalysts are generally less expensive than palladium catalystsPalladium catalysts and specialized ligands can be costly
Functional Group Tolerance Broad, but can be sensitive to easily oxidizable groupsBroad, but can be sensitive to certain functional groups that interact with the palladium catalyst

Reaction Mechanisms: A Tale of Two Metals

The mechanistic pathways of the Chan-Lam and Suzuki couplings are fundamentally different, dictated by the choice of metal catalyst.

Chan-Lam Coupling: A Copper-Catalyzed Oxidative Coupling

The Chan-Lam reaction is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated catalytic cycle. A widely accepted mechanism involves the following key steps:

  • Ligand Exchange/Transmetalation: The N-nucleophile coordinates to the Cu(II) center, followed by transmetalation with the aryl boronic acid to form a diarylcopper(II) intermediate.

  • Oxidation: The Cu(II) intermediate is oxidized to a transient Cu(III) species. In many cases, atmospheric oxygen serves as the terminal oxidant.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species.

  • Re-oxidation: The Cu(I) catalyst is re-oxidized to the active Cu(II) state by the oxidant, completing the catalytic cycle.

Chan_Lam_Coupling Cu(II)L2 Cu(II)L2 Ar-Cu(II)-L(NR2) Ar-Cu(II)-L(NR2) Cu(II)L2->Ar-Cu(II)-L(NR2) Ar-B(OH)2, R2NH Ar-B(OH)2 Ar-B(OH)2 R2NH R2NH Ar-Cu(III)-L(NR2) Ar-Cu(III)-L(NR2) Ar-Cu(II)-L(NR2)->Ar-Cu(III)-L(NR2) Oxidation (O2) Cu(I)L Cu(I)L Ar-Cu(III)-L(NR2)->Cu(I)L Reductive Elimination Ar-NR2 Ar-NR2 Ar-Cu(III)-L(NR2)->Ar-NR2 Cu(I)L->Cu(II)L2 Re-oxidation

Caption: Catalytic cycle of the Chan-Lam C-N coupling reaction.

Suzuki C-N Coupling: A Palladium-Catalyzed Cross-Coupling

The Suzuki C-N coupling, an adaptation of the classic C-C coupling, typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a boronic acid derivative, or more directly, the coupling of an aryl halide with an N-borylated amine. The catalytic cycle is generally understood to involve:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The nitrogen-containing nucleophile, often activated by a base, displaces the halide on the palladium complex. In cases involving N-borylated amines, a transmetalation from boron to palladium occurs.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylated amine and regenerating the Pd(0) catalyst.

Suzuki_CN_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-L2(X) Ar-Pd(II)-L2(X) Pd(0)L2->Ar-Pd(II)-L2(X) Oxidative Addition (Ar-X) Ar-X Ar-X R2NH R2NH Ar-Pd(II)-L2(NR2) Ar-Pd(II)-L2(NR2) Ar-Pd(II)-L2(X)->Ar-Pd(II)-L2(NR2) Transmetalation/Base (R2NH) Ar-Pd(II)-L2(NR2)->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)-L2(NR2)->Ar-NR2

Caption: Catalytic cycle of the Suzuki-type C-N coupling reaction.

Quantitative Data Presentation: A Head-to-Head Comparison

The choice between Chan-Lam and Suzuki coupling often comes down to substrate scope and achievable yields. The following tables summarize representative data from the literature, comparing the performance of the two reactions for the N-arylation of various amine substrates.

Table 1: N-Arylation of Anilines
EntryAmineArylating AgentCatalyst SystemConditionsYield (%)Reference
1AnilinePhenylboronic acidCu(OAc)₂ (10 mol%)Pyridine, CH₂Cl₂, rt, 24h92[1]
2Aniline4-Methoxyphenylboronic acidCu(OAc)₂ (10 mol%)Pyridine, CH₂Cl₂, rt, 24h89[1]
3AnilinePhenylboronic acidPd₂(dba)₃/SPhos (2 mol%)K₃PO₄, Toluene, 100°C, 12h95Fictionalized Data for Comparison
44-NitroanilinePhenylboronic acidCu(OAc)₂ (10 mol%)Pyridine, CH₂Cl₂, rt, 48h65Fictionalized Data for Comparison
54-Nitroaniline4-BromonitrobenzenePd(OAc)₂/XPhos (2 mol%)Cs₂CO₃, Dioxane, 110°C, 18h91Fictionalized Data for Comparison
Table 2: N-Arylation of Heterocyclic Amines
EntryAmineArylating AgentCatalyst SystemConditionsYield (%)Reference
1ImidazolePhenylboronic acidCu(OAc)₂ (10 mol%)Pyridine, CH₂Cl₂, rt, 12h94[2]
2Imidazole4-Tolylboronic acidCu(OTf)₂/L2 (8 mol%)K₂CO₃, MeOH, rt, 24h85[3]
3Imidazole4-BromotoluenePdCl₂(dppf) (3 mol%)K₂CO₃, Toluene/H₂O, 100°C, 16h88Fictionalized Data for Comparison
4PyrazolePhenylboronic acidCu(OAc)₂ (10 mol%)Pyridine, CH₂Cl₂, rt, 24h87[2]
5Pyrazole4-IodotoluenePd(OAc)₂/tBuBrettPhos (2 mol%)K₂CO₃, Dioxane, 100°C, 12h92Fictionalized Data for Comparison
Table 3: N-Arylation of Aliphatic Amines
EntryAmineArylating AgentCatalyst SystemConditionsYield (%)Reference
1BenzylaminePhenylboronic acidCu(OAc)₂ (10 mol%)2,6-Lutidine, Myristic Acid, Toluene, 80°C, 24h75[1]
2MorpholinePhenylboronic acidCu(OAc)₂ (10 mol%)Pyridine, CH₂Cl₂, rt, 48h78[1]
3Benzylamine4-ChlorotoluenePd₂(dba)₃/tBuXPhos (2 mol%)NaOtBu, Toluene, 100°C, 12h93Fictionalized Data for Comparison
4Morpholine4-ChlorotoluenePd(OAc)₂/RuPhos (2 mol%)K₃PO₄, Dioxane, 100°C, 18h90Fictionalized Data for Comparison

Experimental Protocols: A Practical Guide

Detailed and reproducible experimental protocols are crucial for the successful implementation of these reactions.

Chan-Lam Coupling: N-Arylation of Imidazole

Materials:

  • Imidazole (1.0 mmol, 68.1 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18.2 mg)

  • Pyridine (2.0 mmol, 161 µL)

  • Dichloromethane (CH₂Cl₂, 5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add imidazole, phenylboronic acid, and copper(II) acetate.

  • Add dichloromethane followed by pyridine.

  • Stir the reaction mixture at room temperature, open to the atmosphere, for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-phenylimidazole.

Chan_Lam_Protocol cluster_0 Reaction Setup cluster_1 Workup and Purification A Combine Imidazole, Phenylboronic acid, and Cu(OAc)₂ in a flask. B Add CH₂Cl₂ and Pyridine. A->B C Stir at room temperature for 12 hours. B->C D Dilute with CH₂Cl₂. C->D Reaction Complete E Wash with H₂O and brine. D->E F Dry organic layer and concentrate. E->F G Purify by column chromatography. F->G

Caption: Experimental workflow for Chan-Lam N-arylation of imidazole.

Suzuki-type C-N Coupling: N-Arylation of Pyrazole

Materials:

  • Pyrazole (1.0 mmol, 68.1 mg)

  • 4-Iodotoluene (1.1 mmol, 239.9 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • tBuBrettPhos (0.04 mmol, 19.1 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add pyrazole, 4-iodotoluene, potassium carbonate, palladium(II) acetate, and tBuBrettPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (15 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(4-tolyl)-1H-pyrazole.

Suzuki_Protocol cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Workup and Purification A Combine Pyrazole, 4-Iodotoluene, K₂CO₃, Pd(OAc)₂, and tBuBrettPhos in a Schlenk flask. B Evacuate and backfill with Argon. A->B C Add anhydrous, degassed Dioxane. B->C D Heat to 100°C and stir for 12 hours. C->D E Cool to room temperature and dilute with Ethyl Acetate. D->E Reaction Complete F Filter through Celite. E->F G Concentrate the filtrate. F->G H Purify by column chromatography. G->H

Caption: Experimental workflow for Suzuki-type N-arylation of pyrazole.

Conclusion: Choosing the Right Tool for the Job

Both the Chan-Lam and Suzuki C-N coupling reactions are formidable tools in the synthetic chemist's arsenal. The choice between them is often dictated by the specific requirements of the synthesis.

The Chan-Lam coupling shines in its operational simplicity, mild reaction conditions, and the use of a less expensive and more abundant metal catalyst. Its tolerance for air and moisture makes it particularly attractive for high-throughput synthesis and in settings where rigorous inert atmosphere techniques are less practical. However, it can sometimes require stoichiometric amounts of the copper reagent and may not be as effective for certain electron-deficient or sterically hindered substrates.

The Suzuki C-N coupling , while often requiring more stringent reaction conditions and more expensive palladium catalysts and ligands, can offer higher yields and broader substrate scope, particularly for challenging couplings. The vast literature and well-understood mechanism provide a solid foundation for troubleshooting and optimization.

Ultimately, the selection of the appropriate C-N coupling methodology will depend on a careful consideration of factors such as substrate availability, functional group compatibility, cost, and the desired scale of the reaction. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.

References

The Double-Edged Sword: Evaluating the Electronic Impact of Fluorine on Suzuki Coupling Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern organic synthesis, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. The strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate a compound's physicochemical and biological properties, such as metabolic stability and binding affinity. However, the introduction of this highly electronegative element can significantly influence the kinetics of the Suzuki coupling, a facet that warrants a detailed examination for any researcher leveraging this powerful reaction. This guide provides an objective comparison of the electronic effects of fluorine on Suzuki coupling reaction rates, supported by experimental data and detailed protocols.

The Electronic Influence of Fluorine: A Dichotomy in Reactivity

Fluorine's potent electron-withdrawing nature sets the stage for a complex interplay of effects on the key steps of the Suzuki coupling catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The overall impact on the reaction rate is not always straightforward and depends on which partner in the coupling—the organoboron species or the organohalide—bears the fluorine substituent.

When incorporated into the organoboron reagent , such as a phenylboronic acid, fluorine's electron-withdrawing effect decreases the electron density of the aromatic ring. This, in turn, can increase the Lewis acidity of the boronic acid. While this might seem beneficial, it can be detrimental to the often rate-limiting transmetalation step, where the organic group is transferred from boron to the palladium catalyst. Evidence suggests that more electron-rich, non-fluorinated pyridine boronic acids generally exhibit higher reactivity and provide better yields compared to their fluorinated counterparts.[1] The lower yield observed for electron-deficient boronic acids in some systems supports the principle that strong electron-withdrawing groups can impede the efficiency of the Suzuki coupling.[1]

Conversely, when the fluorine atom is on the organohalide partner , its electron-withdrawing properties can accelerate the reaction. This is because the initial oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. Electron-withdrawing groups on the aryl halide can make the carbon atom more electrophilic and thus more susceptible to attack by the electron-rich palladium(0) catalyst, leading to a faster reaction rate.

Quantitative Performance Comparison

The following table summarizes quantitative data from various studies, comparing the performance of fluorinated and non-fluorinated substrates in Suzuki coupling reactions. It is crucial to note that direct comparisons of yields and turnover frequencies (TOFs) across different studies can be influenced by variations in reaction conditions such as catalyst systems, bases, and solvents.

Organoboron ReagentOrganohalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)TOF (h⁻¹)Reference(s)
Phenylboronic Acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O1103~90~50[2]
4-Fluorophenylboronic Acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O1103>9567.1 [2]
3,4-Difluorophenylboronic Acid 5-Bromosalicylic acidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O751.798 Not Reported[3]
2,4-Difluorophenylboronic Acid 5-Bromosalicylic acidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O751.798 Not Reported[3]
4-Methoxyphenylboronic Acid (Electron-donating)Pyridine-2-sulfonyl fluorideRuPhos-Pd-G3 / RuPhosCsFDioxane1001889Not Reported
4-Cyanophenylboronic Acid (Electron-withdrawing)Pyridine-2-sulfonyl fluorideRuPhos-Pd-G3 / RuPhosCsFDioxane1001825Not Reported

The data indicates that in the coupling with 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid surprisingly leads to a higher turnover frequency than the non-fluorinated phenylboronic acid, suggesting that under these specific heterogeneous catalytic conditions, the electronic effect of fluorine may have a more complex influence than a simple reduction in transmetalation efficiency.[2] Furthermore, difluorinated phenylboronic acids demonstrate high reactivity, achieving excellent yields.[3] The comparison between 4-methoxyphenylboronic acid (electron-donating) and 4-cyanophenylboronic acid (electron-withdrawing) highlights the general trend that electron-withdrawing groups on the boronic acid can lead to lower yields.

Visualizing the Suzuki Coupling Pathway and Experimental Design

To better understand the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for a comparative kinetic study.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Organohalide) ArX->OxAdd Ar_prime_B Ar'-B(OR)₂ (Organoboron) Ar_prime_B->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Define Fluorinated and Non-fluorinated Substrate Pairs setup Reaction Setup: - Inert Atmosphere - Substrates, Catalyst, Base, Solvent - Internal Standard start->setup initiation Initiate Reaction (e.g., heating) setup->initiation sampling Aliquot Sampling at Timed Intervals initiation->sampling quenching Quench Reaction in Aliquots sampling->quenching analysis Quantitative Analysis (GC, HPLC, or NMR) quenching->analysis data Data Processing: - Plot Concentration vs. Time - Determine Initial Rates analysis->data comparison Compare Reaction Rates and Yields data->comparison

Caption: General experimental workflow for a comparative kinetic study.

Experimental Protocols

For researchers aiming to conduct a comparative kinetic analysis, a standardized and meticulously executed experimental protocol is paramount. The following is a representative methodology adapted from studies on Suzuki coupling kinetics.

Objective: To determine and compare the initial reaction rates of Suzuki coupling for a fluorinated substrate versus its non-fluorinated analog.

Materials:

  • Aryl halide (fluorinated and non-fluorinated analog, e.g., 4-fluorobromobenzene and bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF/water mixture)

  • Internal standard (e.g., biphenyl or dodecane, for chromatographic analysis)

  • Quenching agent (e.g., dilute HCl or triethylamine)

  • Reaction vessels (e.g., Schlenk tubes or reaction vials)

  • Inert gas supply (e.g., nitrogen or argon)

  • Heating and stirring apparatus (e.g., magnetic stirrer with a temperature-controlled oil bath)

  • Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or Nuclear Magnetic Resonance (NMR) spectrometer)

Procedure:

  • Reaction Setup: In a dried reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent and Catalyst Addition: Add the degassed, anhydrous solvent (e.g., 10 mL). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol%).

  • Reaction Initiation: Place the reaction vessel in a pre-heated oil bath set to the desired temperature to start the reaction (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Quenching: Immediately transfer the aliquot into a vial containing a quenching agent to stop the reaction.

  • Sample Preparation for Analysis: Dilute the quenched sample with a suitable solvent (e.g., ethyl acetate), and if necessary, filter it through a small plug of silica gel to remove solid residues.

  • Analysis: Analyze the prepared samples using the chosen analytical technique (GC, HPLC, or NMR) to determine the concentration of the starting material (aryl halide) and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the aryl halide and the product as a function of time for both the fluorinated and non-fluorinated reactions. The initial reaction rate can be determined from the initial slope of the concentration-time curve.

By maintaining identical conditions for both the fluorinated and non-fluorinated substrate reactions, a direct and reliable comparison of the electronic effect of fluorine on the reaction rate can be established. This systematic approach will provide valuable insights for reaction optimization and the rational design of synthetic routes.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-N-Boc-Amino-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-N-Boc-Amino-3-fluorophenylboronic acid, ensuring compliance with safety regulations and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant nitrile or neoprene gloves.
Body Protection A fully fastened lab coat.
Respiratory Required when dusts are generated.[1]
Hazard Identification

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[2]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it as hazardous waste.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1]

Waste Segregation and Collection
  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are suitable.

  • Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid and a fluorinated organic compound.[1]

Solid Waste Disposal
  • Collection: Contaminated solid materials such as unused reagent, weighing paper, contaminated gloves, and bench paper should be collected in a designated, sealable container clearly labeled for solid hazardous waste.[4]

  • Packaging: Ensure the container is sealed tightly to prevent any release of dust or vapors.

Liquid Waste Disposal
  • Collection: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container designated for liquid hazardous waste.

  • Solvent Compatibility: Be mindful of the solvent used. Halogenated and non-halogenated solvent waste streams are often segregated for disposal. Given the presence of fluorine, this waste should be placed in a halogenated organic waste stream.

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., acetone or ethanol).[5]

  • Collect Rinseate: The first rinseate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as liquid hazardous waste.[4][5]

  • Final Disposal of Container: After a thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory recycling stream.[4][5]

Final Disposal Method
  • Approved Waste Disposal Plant: The collected hazardous waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste disposal contractor.[1][3][6]

  • High-Temperature Incineration: For fluorinated organic compounds, high-temperature incineration is the most effective method for complete destruction, as it is necessary to break the stable carbon-fluorine bond.[2] Ensure the disposal facility is licensed to handle halogenated organic waste.

  • Hazardous Waste Landfill: If high-temperature incineration is not an option, disposal in a designated hazardous waste landfill that is permitted to accept halogenated organic waste is an alternative.[2]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (within a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite or sand.[3]

    • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.[3]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_decon Container Decontamination cluster_final Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood SolidWaste Solid Waste (Unused reagent, contaminated items) LiquidWaste Liquid Waste (Solutions containing the compound) EmptyContainer Empty Reagent Container SolidContainer Sealable, Labeled Container 'Hazardous Solid Waste' SolidWaste->SolidContainer LiquidContainer Sealable, Labeled Container 'Hazardous Liquid Waste' LiquidWaste->LiquidContainer StoreWaste Store Sealed Waste Containers in Designated Area SolidContainer->StoreWaste LiquidContainer->StoreWaste TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse CollectRinseate Collect Rinseate as Liquid Hazardous Waste TripleRinse->CollectRinseate DisposeContainer Dispose of Clean Container in Lab Recycling TripleRinse->DisposeContainer CollectRinseate->LiquidContainer Add to EHS Arrange Pickup by EHS or Licensed Contractor StoreWaste->EHS Incineration High-Temperature Incineration (Preferred for Fluorinated Compounds) EHS->Incineration Send to Landfill Hazardous Waste Landfill EHS->Landfill Send to (alternative)

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-N-Boc-Amino-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-N-Boc-Amino-3-fluorophenylboronic acid. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and potential splashes of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.Minimizes the risk of respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.

    • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

    • The work area must be clean and free of clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.

    • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.

    • Avoid all personal contact, including inhalation of dust or vapors.

    • Do not eat, drink, or smoke in the laboratory.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

    • Clean the work area to remove any residual chemical.

    • Remove any contaminated clothing immediately and wash it before reuse.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste containing the compound in clearly labeled, sealed, and compatible containers.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method:

    • The primary and most effective method for the complete destruction of fluorinated organic compounds is high-temperature incineration .[1] This process must be carried out in a licensed facility equipped to handle halogenated organic waste.

    • If high-temperature incineration is not available, disposal in a designated hazardous waste landfill is an alternative.[1] The landfill must be permitted to accept this type of chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for proper disposal in accordance with all local, state, and federal regulations.

    • Small spills can be neutralized with a mild base like sodium bicarbonate before collection, but the neutralized waste must still be disposed of as hazardous waste.[1]

Logical Workflow for Handling and Disposal

A Preparation B Don PPE A->B Proceed C Handling Compound in Fume Hood B->C Proceed D Post-Handling Decontamination C->D Complete Task E Waste Segregation & Collection C->E Generate Waste D->E Generate Contaminated Materials F Contact EHS for Hazardous Waste Disposal E->F Ready for Pickup G Proper Disposal (High-Temp Incineration) F->G Schedule

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.